Anhydroecgonine
Description
Structure
3D Structure
Properties
CAS No. |
127379-23-1 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12) |
InChI Key |
HZGRVVUQEIBCMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C(=CC2)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Anhydroecgonine Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a unique pyrolysis product formed during the smoking of crack cocaine. Its presence in biological samples serves as a definitive biomarker for this specific route of cocaine administration. Beyond its role as a forensic marker, AEME exhibits distinct pharmacological and toxicological properties, primarily acting as a partial agonist at M1 and M3 muscarinic cholinergic receptors. This activity contributes to its observed neurotoxicity and cardiovascular effects, distinguishing its pharmacological profile from that of cocaine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for AEME. It further explores its metabolism, pharmacological actions, and the associated signaling pathways, offering a critical resource for researchers in toxicology, pharmacology, and drug development.
Chemical Structure and Identification
This compound methyl ester is a tropane (B1204802) alkaloid derived from the dehydration and methylation of ecgonine (B8798807), a primary metabolite of cocaine. Chemically, it is the methyl ester of this compound.
Chemical Name (IUPAC): Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate[1][2]
Synonyms: Methylecgonidine, AEME, Anhydromethylecgonine[1][3]
Chemical Formula: C₁₀H₁₅NO₂[1][3][4][5]
Molecular Weight: 181.23 g/mol [1][5]
Chemical Structure:
Caption: Chemical structure of this compound Methyl Ester.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂ | [1][3][4][5] |
| Molecular Weight | 181.23 g/mol | [1][5] |
| Physical Description | Typically a colorless oil or white crystalline solid. | [4] |
| Solubility | Soluble in organic solvents such as acetonitrile (B52724), ethanol, and chloroform. Limited solubility in water. | [4] |
| λmax | 218 nm | [3] |
| Stability | Undergoes degradation at room temperature and in basic conditions (pH > 5). Shows greater stability when stored at -80°C with esterase inhibitors. |
Experimental Protocols
Synthesis of this compound Methyl Ester
AEME can be synthesized from either cocaine or ecgonine hydrochloride. The following protocol is a common method involving the dehydration of ecgonine followed by esterification.
Workflow for AEME Synthesis:
Caption: General workflow for the synthesis of AEME.
Detailed Methodology:
-
Dehydration of Ecgonine Hydrochloride:
-
Ecgonine hydrochloride is refluxed in concentrated hydrochloric acid. This step facilitates the dehydration of the ecgonine molecule to form this compound hydrochloride.
-
The reaction progress can be monitored by techniques such as ¹H NMR to confirm the disappearance of the carbinol proton signal of ecgonine.
-
Upon completion, the crude this compound hydrochloride can be recrystallized to improve purity.
-
-
Esterification of this compound Hydrochloride:
-
The resulting this compound hydrochloride is then subjected to esterification. A common method involves heating in 2.0M methanolic hydrogen chloride.
-
This reaction converts the carboxylic acid group to a methyl ester.
-
After the reaction, the solvent is removed, and the hydrochloride salt is neutralized to yield this compound methyl ester, often as a colorless oil that may not require further purification.
-
Analytical Methods for Quantification
The detection and quantification of AEME in biological matrices are crucial for forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
General Workflow for AEME Analysis in Biological Samples:
Caption: Workflow for AEME analysis in biological samples.
GC-MS Protocol Outline:
-
Sample Preparation: Biological samples like urine or hair hydrolysate undergo a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.
-
Derivatization: The extract is often derivatized, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to improve chromatographic properties and thermal stability.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of AEME and its internal standard.
LC-MS/MS Protocol Outline:
-
Sample Preparation: Similar to GC-MS, sample preparation involves extraction from the biological matrix, often using SPE.
-
Chromatographic Separation: The extract is injected into an LC system, typically with a C18 or other suitable reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.
-
MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of AEME.
Metabolism and Pharmacokinetics
AEME is primarily metabolized in the liver. It has a relatively short half-life of approximately one hour. The primary metabolic pathway involves hydrolysis of the methyl ester group to form this compound (ecgonidine). In the presence of ethanol, AEME can undergo transesterification to form this compound ethyl ester (AEEE).
Metabolic Pathways of AEME:
References
Anhydroecgonine: A Technical Guide on its Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroecgonine, and more specifically its metabolite this compound methyl ester (AEME), is a significant pyrolysis product of crack cocaine. While structurally related to cocaine, its mechanism of action in the central nervous system (CNS) diverges significantly, presenting a unique pharmacological profile characterized by potent neurotoxicity. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, focusing on its interaction with neurotransmitter systems, downstream signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: A Departure from Cocaine
Unlike cocaine, which primarily exerts its psychoactive effects by inhibiting monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—current research indicates that this compound's primary mechanism in the CNS is not mediated by direct, high-affinity binding to these transporters. Instead, its actions are predominantly driven by its interaction with the cholinergic system.
Cholinergic System Modulation
This compound methyl ester (AEME) has been identified as a modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It functions as a partial agonist at M1 and M3 mAChR subtypes and as an antagonist at the M2, M4, and M5 subtypes.[2][3] This interaction with M1 and M3 receptors is critical to its neurotoxic effects. Activation of these Gq-coupled receptors leads to the activation of phospholipase C, subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.[3] This cascade is believed to be a primary initiator of AEME-induced neuronal damage. The neurotoxicity of AEME in hippocampal neurons can be prevented by the non-selective muscarinic antagonist, atropine, as well as by selective M1 and M3 antagonists, underscoring the central role of this pathway.[2][3][4]
Indirect Influence on the Dopaminergic System
While AEME does not appear to bind directly to the dopamine transporter, it significantly potentiates the effects of cocaine on the dopaminergic system. When co-administered with cocaine in animal models, AEME leads to a greater increase in dopamine levels in the caudate-putamen and nucleus accumbens than cocaine alone. This potentiation is thought to be an indirect effect mediated by the cholinergic system. Cholinergic interneurons in the striatum can modulate dopamine release through nicotinic acetylcholine receptors located on dopaminergic terminals.[5][6][7] By acting on muscarinic receptors, AEME may influence the activity of these cholinergic interneurons, thereby amplifying cocaine-induced dopamine release.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinities and neurotoxic concentrations of this compound methyl ester (AEME) and cocaine.
Table 1: Muscarinic Receptor Binding Affinities of AEME
| Receptor Subtype | AEME Kᵢ (nM) | AEME Activity |
| M₁ | 1,637 ± 254 | Partial Agonist |
| M₂ | 733 ± 103 | Antagonist |
| M₃ | 3,121 ± 385 | Partial Agonist |
| M₄ | 1,221 ± 143 | Antagonist |
| M₅ | 1,157 ± 117 | Antagonist |
| Data from competitive binding assays with L-[N-methyl-³H]scopolamine in CHO cells expressing rat mAChR subtypes.[2] |
Table 2: Neurotoxicity in Rat Primary Hippocampal Cell Cultures
| Compound | Assay | Endpoint | Value | Exposure Time |
| AEME | MTT | LC₅₀ | ~1 mM | 48 hours |
| Cocaine | MTT | LC₅₀ | ~2 mM | 48 hours |
| AEME (1 mM) + Cocaine (2 mM) | MTT | % Cell Viability | 32.6 ± 1.8% | 48 hours |
| Data from in vitro neurotoxicity studies.[1][8] |
Table 3: Effects on Oxidative Stress Markers in Hippocampal Cell Cultures
| Treatment | Parameter | Effect | Exposure Time |
| AEME (1 mM) | Malondialdehyde (MDA) Levels | 29.9% increase | 48 hours |
| Cocaine (2 mM) | Malondialdehyde (MDA) Levels | 40.0% increase | 48 hours |
| AEME + Cocaine | Malondialdehyde (MDA) Levels | 95.7% increase | 48 hours |
| AEME (1 mM) | Glutathione Peroxidase (GPx) Activity | 23.3% decrease | 3 hours |
| Cocaine (2 mM) | Glutathione Peroxidase (GPx) Activity | 26.9% decrease | 3 hours |
| AEME (1 mM) | Glutathione Reductase (GR) Activity | 27.4% decrease | 3 hours |
| Cocaine (2 mM) | Glutathione Reductase (GR) Activity | 38.4% decrease | 3 hours |
| Data from in vitro studies on oxidative stress. |
Signaling Pathways and Experimental Workflows
AEME-Induced Neurotoxic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by AEME binding to M1/M3 muscarinic receptors, leading to apoptosis.
Caption: AEME-induced neurotoxic signaling cascade in hippocampal neurons.
Cholinergic Regulation of Dopamine Release
This diagram illustrates the mechanism by which acetylcholine (and potentially AEME through its cholinergic activity) can modulate dopamine release from presynaptic terminals.
Caption: Cholinergic modulation of presynaptic dopamine release.
Experimental Workflow for In Vitro Neurotoxicity Assessment
The workflow for assessing the neurotoxicity of AEME and cocaine in primary neuronal cultures is depicted below.
Caption: Workflow for in vitro neurotoxicity and apoptosis assays.
Detailed Experimental Protocols
Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity of AEME for mAChR subtypes.
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual rat M1-M5 mAChR subtypes are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, homogenized in a buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competition Binding Assay: Membranes are incubated with a radiolabeled muscarinic antagonist (e.g., L-[N-methyl-³H]scopolamine) at a fixed concentration and varying concentrations of AEME.
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of AEME that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.[2]
-
In Vitro Neurotoxicity Assessment (MTT Assay)
-
Objective: To assess cell viability by measuring mitochondrial metabolic activity.
-
Methodology:
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18-19 rat brains and cultured in 96-well plates for 7-8 days.
-
Treatment: Culture medium is replaced with medium containing various concentrations of AEME, cocaine, or a combination of both. Control wells receive vehicle only.[8]
-
Incubation: Cells are incubated for specified periods (e.g., 24 or 48 hours).[8]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The LC₅₀ (lethal concentration 50%) is calculated from the concentration-response curve.[8][9]
-
Caspase Activity Assay
-
Objective: To quantify the activity of executioner caspases (e.g., caspase-3) as a marker of apoptosis.
-
Methodology:
-
Cell Culture and Treatment: Primary hippocampal neurons are cultured and treated with AEME and/or cocaine for specific time points (e.g., 3, 6, 12 hours).[4][10]
-
Cell Lysis: After treatment, cells are washed and lysed with a specific lysis buffer to release intracellular contents, including caspases.
-
Assay Reaction: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3). The activated caspase in the lysate cleaves the substrate, releasing a chromophore (pNA) or fluorophore.
-
Quantification: The amount of released chromophore or fluorophore is measured using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).[11][12]
-
Data Analysis: Caspase activity is typically expressed as a fold-change relative to the untreated control group.
-
Conclusion
The mechanism of action of this compound in the central nervous system is fundamentally different from that of its parent compound, cocaine. Its primary interaction with the cholinergic system, particularly as a partial agonist at M1 and M3 muscarinic receptors, initiates a cascade of events leading to significant neurotoxicity and oxidative stress. While it does not appear to directly inhibit monoamine transporters, its cholinergic activity may indirectly potentiate the dopaminergic effects of cocaine, potentially contributing to the severe dependence and neurobiological consequences associated with crack cocaine use. This distinct pharmacological profile underscores the importance of considering cocaine's pyrolysis products in understanding the full spectrum of its effects and in developing targeted therapeutic strategies for addiction and neurotoxicity.
References
- 1. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cholinergic modulation of dopamine release drives effortful behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A feud that wasn’t: acetylcholine evokes dopamine release in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Anhydroecgonine: A Pyrolytic Fingerprint of Crack Cocaine and a Neurotoxic Contributor
An in-depth guide on the discovery, historical context, and scientific significance of anhydroecgonine in cocaine research.
Introduction
In the landscape of illicit drug research, the focus has predominantly been on the primary psychoactive compounds. However, the route of administration can significantly alter the chemical profile of a consumed substance, leading to the formation of unique byproducts with their own pharmacological and toxicological properties. One of the most significant examples of this phenomenon is the formation of this compound methyl ester (AEME) from the pyrolysis of cocaine, the primary psychoactive component of crack cocaine. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context in cocaine research, its quantitative analysis in biological matrices, and the experimental protocols used for its study. Furthermore, it delves into the signaling pathways affected by this compound, offering a deeper understanding of its role in the pathophysiology of crack cocaine use.
Discovery and Historical Context
This compound, chemically known as this compound methyl ester (AEME) or methylecgonidine, was first identified as a unique pyrolysis product of cocaine in the context of analyzing samples from individuals who smoked "crack" cocaine. Its discovery was a pivotal moment in forensic toxicology and drug research, as it provided a specific biomarker to distinguish the use of smoked cocaine from other routes of administration, such as insufflation or injection.
The emergence of crack cocaine in the 1980s presented a new challenge for analytical chemists and toxicologists. While the detection of cocaine and its primary metabolite, benzoylecgonine, confirmed cocaine use, it did not provide information about how the drug was consumed. Researchers hypothesized that the high temperatures involved in smoking crack cocaine would lead to the thermal degradation of the cocaine molecule, resulting in the formation of distinct chemical entities.
Early research focused on identifying these pyrolysis products. Through in-vitro experiments simulating the smoking of cocaine, scientists consistently observed the formation of AEME as a major thermal decomposition product.[1] Subsequent studies confirmed the presence of AEME in the urine of individuals who had smoked cocaine, while it was absent or present in negligible amounts in the urine of those who had used cocaine intravenously or intranasally.[1][2] This established AEME as a reliable urinary marker for crack cocaine use.
The historical significance of AEME's discovery lies in its contribution to a more nuanced understanding of the pharmacological and toxicological consequences of crack cocaine abuse. Initially considered merely a biomarker, subsequent research revealed that AEME is not an inert byproduct but possesses its own distinct and potent biological activities, including significant neurotoxicity that can exceed that of cocaine itself.[3][4][5]
Quantitative Data
The quantification of this compound in various biological specimens is crucial for both forensic investigations and clinical research. The following tables summarize key quantitative data related to AEME.
Table 1: Formation of this compound from Cocaine Pyrolysis
| Temperature Range (°C) | Cocaine Conversion to AEME (%) | Reference |
| 255 - 420 | 50 - 80 | [3] |
| 650 | > 80 | [3] |
Table 2: Concentration of this compound in Biological Samples of Crack Cocaine Users
| Biological Matrix | Concentration Range | Reference |
| Urine | 5 - 1477 ng/mL | [6] |
| Saliva | 5 - 18 ng/mL | [6] |
| Sweat | 53 ng/patch (in one case of overdose) | [6] |
| Hair | 0.20 - 21.56 ng/mg | [6] |
Table 3: Urinary Excretion of this compound in Human Subjects After Cocaine Administration
| Route of Administration | Dose | Mean AEME Excretion (micromoles) | Mean Cocaine Excretion (micromoles) | Molar Ratio (AEME/Cocaine) | Reference |
| Smoked | 100 mg cocaine base | 0.85 (range: 0.093 - 3.7) | 1.6 (range: 0.25 - 4.3) | 0.58 | [1] |
| Intravenous | 0.6 mg/kg bolus | 0.0077 (range: 0 - 0.034) | 3.0 (range: 0.74 - 7.31) | ~0.0026 | [1] |
| Intranasal | 2 mg/kg | 0.042 (range: 0 - 0.14) | 4.1 (range: 1.3 - 14) | ~0.0102 | [1] |
Table 4: Pharmacokinetic and Toxicological Parameters of this compound
| Parameter | Value | Reference |
| Half-life in plasma | Approximately 1 hour | [7] |
| Primary metabolism site | Liver | [7] |
| Primary excretion route | Urine | [7] |
| Neurotoxicity compared to cocaine | More neurotoxic in rat primary hippocampal cell cultures | [3][4][5] |
Experimental Protocols
The following sections detail the methodologies for key experiments related to this compound research.
Synthesis of this compound Methyl Ester (AEME)
A common method for the synthesis of AEME involves the pyrolysis of cocaine hydrochloride. A detailed protocol is described by Garcia et al. (2019)[8]:
-
Purification of Cocaine: Cocaine hydrochloride is purified to approximately 95% purity.
-
Conversion to Salt Form: The purified cocaine is dissolved in diethyl ether, and hydrochloric acid is bubbled through the solution to convert it into its salt form, cocaine hydrochloride.
-
Pyrolysis: The synthesized cocaine hydrochloride is then used as the starting material for the synthesis of AEME through a controlled heating process. The precise temperature and duration of heating are critical for maximizing the yield of AEME.
Extraction of this compound from Biological Samples (Urine)
A widely used method for the extraction of AEME from urine for GC-MS analysis is liquid-liquid extraction. A representative protocol is described by Kintz et al.[6]:
-
Sample Preparation: A 1 mL urine sample is used.
-
Internal Standard Addition: Deuterated internal standards are added to the sample for quantification.
-
Liquid-Liquid Extraction: A three-step liquid-liquid extraction is performed at a pH of 8.4 using a solvent mixture of chloroform, isopropanol, and n-heptane (50:17:33, v/v).
-
Derivatization: The extracted analytes are derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve their chromatographic properties.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following is a general protocol for the GC-MS analysis of AEME, based on methodologies described in the literature[6][9][10]:
-
Injection: 1-2 µL of the derivatized extract is injected into the GC-MS system.
-
GC Column: A capillary column suitable for drug analysis is used (e.g., a fused-silica capillary column).
-
Oven Temperature Program: A temperature program is employed to separate the analytes. An example program might be: initial temperature of 70°C, ramped to 290°C at a specific rate.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.
-
Selected Ion Monitoring (SIM): For quantitative analysis, the mass spectrometer is operated in SIM mode, monitoring characteristic ions of AEME (e.g., m/z 82, 152, 166, 181).[6]
Signaling Pathways and Logical Relationships
This compound exerts its biological effects through interactions with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
This compound Metabolism
AEME is metabolized in the liver through several pathways, including hydrolysis and oxidation.
Cholinergic Signaling Pathway Activation by this compound
AEME has been shown to act as a partial agonist at M1 and M3 muscarinic cholinergic receptors, leading to downstream cellular effects.
Apoptotic Pathway Activation by this compound
The neurotoxicity of AEME is, in part, mediated by the activation of the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.
Conclusion
The discovery of this compound has profoundly impacted our understanding of cocaine use, particularly the smoking of crack cocaine. More than just a biomarker, AEME is a pharmacologically active compound with significant neurotoxic properties that contribute to the overall harm associated with crack cocaine abuse. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. The visualization of the signaling pathways affected by AEME offers a clearer picture of its mechanisms of action at the cellular level. Continued research into the pharmacology and toxicology of this compound is essential for developing more effective strategies for the prevention and treatment of crack cocaine addiction and its associated health consequences.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. faa.gov [faa.gov]
toxicological effects of anhydroecgonine methyl ester
An in-depth technical guide on the (AEME), a primary pyrolysis product of crack cocaine, designed for researchers, scientists, and drug development professionals.
Abstract
Anhydroecgonine methyl ester (AEME) is a significant, biologically active pyrolysis product formed during the smoking of crack cocaine.[1][2][3] Initially considered primarily a biomarker for crack cocaine use, emerging evidence has highlighted its own distinct and significant toxicological profile.[3][4] This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of AEME, with a focus on its neurotoxicity, metabolic pathways, and the underlying molecular mechanisms. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to offer a thorough resource for the scientific community.
Introduction
The pyrolysis of cocaine during the smoking of "crack" results in the formation of this compound methyl ester (AEME), also known as methylecgonidine.[1][2][3] This compound is readily absorbed through the lungs and exhibits a broad tissue distribution.[3] While the toxicity of cocaine is well-documented, the contribution of AEME to the overall health consequences of crack cocaine use is an area of growing research. Studies have indicated that AEME possesses its own unique pharmacological and toxicological properties, distinct from those of cocaine, and may even potentiate some of cocaine's adverse effects.[5][6] This guide will delve into the specifics of AEME's toxicity, providing a detailed examination of its effects on cellular and systemic levels.
Toxicokinetics and Metabolism
AEME is rapidly absorbed into the bloodstream following inhalation and is metabolized primarily in the liver.[3] It has a reported half-life of approximately one hour and is mainly excreted in the urine.[3] The metabolism of AEME involves both hydrolytic and oxidative pathways, leading to the formation of several metabolites.
Metabolic Pathways
The biotransformation of AEME involves several key enzymatic reactions. The primary metabolic pathways include hydrolysis of the methyl ester group and oxidation of the tropane (B1204802) ring. A diagram of the metabolic pathways is presented below.
Toxicological Effects
AEME exhibits a range of toxicological effects, with the most pronounced being neurotoxicity. It also impacts the cardiovascular system and induces oxidative stress.
Neurotoxicity
AEME has been demonstrated to be a neurotoxic agent, with some studies suggesting it has a greater neurotoxic potential than cocaine.[1][7] Its neurotoxic effects are primarily mediated through its interaction with muscarinic cholinergic receptors.[1][7]
AEME acts as a partial agonist at M1 and M3 muscarinic acetylcholine (B1216132) receptors.[3][4] This interaction is believed to trigger a cascade of intracellular events leading to neuronal cell death. The neurotoxicity induced by AEME can be prevented by the muscarinic antagonist atropine, confirming the involvement of these receptors.[1][7] When combined with cocaine, AEME can activate both non-apoptotic (via caspase-9) and apoptotic (via caspase-8) pathways, leading to a more rapid reduction in neuronal viability.[3]
The neurotoxic effects of AEME have been quantified in several in vitro studies. The following tables summarize key findings.
Table 1: Effect of AEME on Neuronal Viability in Rat Primary Hippocampal Cell Cultures
| Compound | Concentration | Exposure Time | % Viable Cells (mean ± SD) | Reference |
| AEME | > 0.1 mM | 24 hours | 64.6 ± 8.2 | [4] |
| Cocaine | 2 mM | 24 hours | 67.3 ± 7.1 | [4] |
| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 48 hours | Reduced by 78.5% | [4] |
Table 2: Effect of AEME on Caspase-3 Activity in Rat Primary Hippocampal Cell Cultures
| Compound | Concentration | Exposure Time | Effect on Caspase-3 Activity | Reference |
| AEME | 0.1 mM and 1.0 mM | 6 hours | Increased | [1][2][8] |
| Cocaine | 1 mM | 3 and 6 hours | Increased | [1][2][8] |
Oxidative Stress
AEME has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and imbalancing the activity of glutathione-associated enzymes.[3][4] In vivo studies have demonstrated that AEME administration in rats leads to increased protein oxidation in the striatum.[9]
Table 3: In Vivo Effects of AEME on Oxidative Stress Parameters in Rats
| Dose (intracerebroventricular) | Brain Region | Parameter | Effect | Reference |
| 100 μg | Striatum | Advanced Oxidation Protein Products | Increased | [9] |
| 100 μg | Striatum | Glutathione Peroxidase Activity | Increased | [9] |
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in this guide: the in vitro assessment of AEME neurotoxicity using rat primary hippocampal cell cultures.
In Vitro Neurotoxicity Assessment
-
Tissue Isolation: Hippocampi are dissected from the brains of neonatal (P0-P1) Wistar rats under sterile conditions.
-
Cell Dissociation: The tissue is enzymatically digested with trypsin and then mechanically dissociated into a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine-coated 96-well plates at a density of 2 x 10^5 cells/cm².
-
Culture: Cells are maintained in Neurobasal medium supplemented with B27 and L-glutamine in a humidified incubator at 37°C with 5% CO2 for 7 days before treatment.
-
On day 7, the culture medium is replaced with fresh medium containing various concentrations of AEME, cocaine, or a combination of both.
-
Control wells receive vehicle only.
-
The cells are incubated for specified periods (e.g., 3, 6, 12, 24, or 48 hours).
-
MTT Assay (Cell Viability):
-
After incubation, MTT solution is added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.
-
The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.
-
-
LDH Assay (Cytotoxicity):
-
The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a commercially available kit.
-
LDH activity is determined by measuring the rate of NADH consumption.
-
-
Caspase-3 Activity Assay (Apoptosis):
-
Caspase-3 activity is measured using a fluorometric assay that detects the cleavage of a specific substrate.
-
The fluorescence of the cleaved product is quantified to determine caspase-3 activity.
-
Conclusion
This compound methyl ester is not merely an inert byproduct of crack cocaine combustion but a potent psychoactive and toxic compound that contributes significantly to the adverse health effects associated with crack cocaine use. Its demonstrated neurotoxicity, mediated through muscarinic cholinergic receptors, and its ability to induce oxidative stress underscore the need for further research into its specific roles in addiction, neurodegeneration, and other pathologies. This guide provides a foundational understanding of the toxicological effects of AEME, offering valuable data and protocols to aid researchers in this critical area of study. A deeper comprehension of AEME's mechanisms of action will be instrumental in developing more effective therapeutic interventions for individuals struggling with crack cocaine addiction and its severe health consequences.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 5. faa.gov [faa.gov]
- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 7. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolism and Biotransformation of Anhydroecgonine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a primary pyrolysis product formed during the smoking of crack cocaine.[1][2][3][4] Its presence in biological specimens serves as a specific biomarker to confirm this route of cocaine administration.[5][6] Understanding the metabolic fate and biotransformation pathways of AEME is crucial for forensic toxicology, clinical diagnostics, and for elucidating its own pharmacological and toxicological effects. This technical guide provides a comprehensive overview of AEME metabolism, including detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.
Metabolic Pathways of this compound Methyl Ester
The biotransformation of AEME proceeds through several key pathways, primarily involving hydrolysis and oxidation. The major metabolites identified include this compound (AE), anhydronorecgonine methyl ester (ANEME), and this compound methyl ester N-oxide (AEMENO).[7][8] In the presence of ethanol, AEME can also undergo transesterification to form this compound ethyl ester (AEEE) and anhydronorecgonine ethyl ester (ANEEE).[8]
The primary enzyme responsible for the hydrolysis of AEME to AE in human plasma is butyrylcholinesterase.[1] This enzymatic degradation is complemented by chemical hydrolysis, particularly at a basic pH.[1] Oxidative metabolism, occurring primarily in the liver, leads to the formation of ANEME and AEMENO.[7][8]
Key Metabolites:
-
This compound (AE): The hydrolysis product of AEME.
-
Anhydronorecgonine methyl ester (ANEME): An oxidative metabolite.
-
This compound methyl ester N-oxide (AEMENO): An N-oxidation product.[7]
-
This compound ethyl ester (AEEE): Formed via transesterification in the presence of ethanol.[9]
-
Anhydronorecgonine ethyl ester (ANEEE): An oxidative and transesterification product.[8]
Quantitative Data on AEME and its Metabolites
The following tables summarize key quantitative data related to the analysis and stability of AEME and its primary metabolite, AE.
Table 1: Stability of this compound Methyl Ester (AEME) in Human Plasma [1]
| Temperature | Time to 50% Hydrolysis to this compound (AE) |
| Room Temperature | 5 days |
| 4°C | 13 days |
Table 2: Concentrations of this compound Methyl Ester (AEME) in Biological Samples from Cocaine Users [10]
| Biological Matrix | Concentration Range | Number of Positive Samples (n) |
| Hair | 0.2 - 2.4 ng/mg | 7 |
| Urine | 4 - 226 ng/mL | 12 |
Table 3: Analytical Detection Limits for AEME and Related Compounds
| Analyte | Method | Matrix | Limit of Detection (LOD) | Linearity Range | Reference |
| AEME | GC-MS | Hair | ~0.2 ng/mg | 0.2 - 50 ng/mg | [10] |
| AEME | GC-MS | Urine | ~1 ng/mL | 10 - 2000 ng/mL | [10] |
| AEME | GC-MS | Serum | Not specified | 3 - 34 ng/mL (detected range) | [5] |
| AEME | LC-MS/MS | Urine | Not specified | 1.0 - 100 ng/mL | [11] |
| AEME | GC-FID | Urine | 0.1 µg/mL | Not specified | [12] |
Experimental Protocols
In Vitro Metabolism of AEME using Rat Liver Microsomes
This protocol is adapted from methodologies described for studying drug metabolism in liver microsomes.[3][7][8][13][14]
1. Materials and Reagents:
-
Rat liver microsomes (commercially available or prepared by standard procedures)
-
This compound methyl ester (AEME)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate on ice.
-
To each tube/well, add phosphate buffer, MgCl₂, and rat liver microsomes to a final protein concentration of approximately 0.5 mg/mL.
-
Add AEME to the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
Terminate the reaction at each time point by adding two volumes of ice-cold organic solvent.
-
Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Method:
-
Analyze the supernatant for the presence of AEME and its metabolites using a validated LC-MS/MS or GC-MS method.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of AEME in Urine
This protocol is a generalized procedure based on established methods for the detection of AEME in urine.[5][10][12]
1. Sample Preparation and Extraction:
-
To 1 mL of urine, add an internal standard (e.g., deuterated AEME or a related compound).
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.
-
SPE: Condition an appropriate SPE cartridge. Load the sample, wash the cartridge, and elute the analytes with a suitable solvent.
-
Liquid-Liquid Extraction: Adjust the sample pH to basic (e.g., pH 9.5) and extract with an organic solvent (e.g., chloroform/isopropanol).
-
-
Evaporate the eluate/extract to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the sample (e.g., at 70°C for 20-30 minutes) to facilitate the derivatization of polar functional groups.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of AEME and the internal standard.
-
Signaling Pathways Affected by this compound Methyl Ester
AEME has been shown to interact with the cholinergic system, specifically acting as a partial agonist at M1 and M3 muscarinic acetylcholine (B1216132) receptors.[2] This interaction can lead to an increase in intracellular calcium levels, which may contribute to the observed neurotoxicity of AEME.
References
- 1. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Identification of this compound methyl ester N-oxide, a new metabolite of this compound methyl ester, using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound Ethyl Ester in the Urine of a Drug Overdose Victim | National Institute of Justice [nij.ojp.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scielo.br [scielo.br]
- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 14. oyc.co.jp [oyc.co.jp]
Anhydroecgonine's Duality: An In-Depth Technical Guide to its In Vivo and In Vitro Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroecgonine methyl ester (AEME), the primary pyrolysis product of crack cocaine, has emerged as a significant area of research due to its distinct and potent pharmacological effects. Initially considered merely a biomarker for crack cocaine use, a growing body of evidence now demonstrates that AEME is a pharmacologically active compound with significant neurotoxic and behavioral effects that differ from and, in some cases, potentiate those of cocaine. This technical guide provides a comprehensive overview of the current understanding of AEME's effects, contrasting findings from in vivo and in vitro studies to offer a complete picture for researchers and drug development professionals. This document details the experimental protocols used in key studies, presents quantitative data in a clear, comparative format, and visualizes the complex biological pathways involved.
I. Comparative Analysis of In Vivo and In Vitro Effects
The effects of this compound have been investigated across various experimental models, from isolated cellular systems to whole organisms. This section summarizes and compares the key quantitative findings from these studies.
Table 1: In Vitro Neurotoxicity of this compound (AEME)
| Assay Type | Cell Line/Primary Culture | AEME Concentration | Cocaine Concentration | Incubation Time | Key Findings | Reference |
| MTT Assay | Rat Primary Hippocampal Neurons | > 0.1 mM | 2 mM | 24 hours | AEME is more neurotoxic than cocaine.[1][2] | [1][2] |
| Rat Primary Hippocampal Neurons | 1 mM (AEME) + 2 mM (Cocaine) | N/A | 48 hours | Additive neurotoxic effect observed.[1][2] | [1][2] | |
| LDH Assay | Rat Primary Hippocampal Neurons | Various | 2 mM | 24 & 48 hours | Cocaine increased LDH release, while AEME did not show a significant effect alone.[1] | [1] |
| Caspase-3 Activity | Rat Primary Hippocampal Neurons | 0.1 mM and 1.0 mM | 1 mM | 6 hours | AEME and cocaine both increased caspase-3 activity, indicating apoptosis.[1][2] | [1][2] |
| Lipid Peroxidation | Hippocampal Cell Culture | 1 mM | 2 mM | 48 hours | AEME, cocaine, and their combination increased malondialdehyde (MDA) levels, with an additive effect for the combination.[3][4] | [3][4] |
| Caspase-9 & -8 Activation | Rat Primary Hippocampal Neurons | 1 mM | 2 mM | 6-12 hours | AEME activates caspase-9 at 6h and caspase-8 at 12h. The combination with cocaine accelerates this process.[5][6] | [5][6] |
Table 2: In Vivo Behavioral and Neurochemical Effects of this compound (AEME)
| Study Type | Animal Model | AEME Dose | Cocaine Dose | Administration Route | Key Findings | Reference |
| Behavioral Sensitization | Male Wistar Rats | 3 mg/kg | 15 mg/kg | Intraperitoneal | AEME alone does not induce behavioral sensitization but potentiates cocaine-induced sensitization.[7][8] | [7][8] |
| Dopamine (B1211576) Levels | Male Wistar Rats | 3 mg/kg | 15 mg/kg | Intraperitoneal | AEME increases dopamine levels in the caudate-putamen. The combination with cocaine leads to the highest increase in both the caudate-putamen and nucleus accumbens.[7][8] | [7][8] |
| Cognitive Function | Rats | Not specified | Not specified | Not specified | AEME impairs long-term spatial working memory.[7] | [7] |
| Oxidative Stress | Rats | Not specified | Not specified | Not specified | AEME induces protein oxidation in the striatum.[7] | [7] |
| Melatonin (B1676174) Synthesis | Rats | Not specified | Not specified | Not specified | AEME impairs melatonin synthesis.[9] | [9] |
II. Signaling Pathways and Mechanisms of Action
This compound exerts its effects through a complex interplay of various signaling pathways. The following diagrams illustrate the key mechanisms identified in the literature.
AEME's Cholinergic and Apoptotic Signaling Pathway
Caption: AEME potentiates cocaine's effects on dopamine levels and behavior.
III. Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and extension of these findings.
A. In Vitro Assays
-
Objective: To assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Rat primary hippocampal neuron cultures
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed primary hippocampal neurons in 96-well plates at a desired density and allow them to adhere and grow.
-
Treat the cells with various concentrations of AEME, cocaine, or a combination of both for the specified duration (e.g., 24 or 48 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the culture medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Rat primary hippocampal neuron cultures
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and stop solution)
-
Microplate reader
-
-
Procedure:
-
Culture and treat cells with AEME and/or cocaine as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100
-
Spontaneous LDH Release: from untreated cells.
-
Maximum LDH Release: from cells treated with a lysis buffer (provided in the kit).
-
-
-
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
-
-
Procedure:
-
After treatment with AEME and/or cocaine, harvest the cells and prepare cell lysates using the lysis buffer provided in the kit.
-
Determine the protein concentration of each cell lysate.
-
In a 96-well plate, add a consistent amount of protein (e.g., 50-200 µg) from each lysate to separate wells.
-
Prepare the reaction buffer containing DTT as per the kit's instructions.
-
Add the reaction buffer to each well containing the cell lysate.
-
Add the DEVD-pNA substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The results are often expressed as a fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
-
B. In Vivo Assays
-
Objective: To assess the effect of AEME on cocaine-induced behavioral sensitization by measuring locomotor activity.
-
Apparatus:
-
Open field arenas equipped with infrared beams or a video tracking system.
-
-
Procedure:
-
Habituate adult male Wistar rats to the testing room for at least 30 minutes before each session.
-
On alternating days for a total of 9 days, administer intraperitoneal injections of saline, AEME (3 mg/kg), cocaine (15 mg/kg), or a combination of AEME and cocaine.
-
Immediately after each injection, place the rat in the open field arena and record locomotor activity for a set duration (e.g., 60 minutes).
-
After the 9-day treatment period, subject the rats to a 7-day withdrawal period.
-
On day 17, administer a challenge injection of the respective drug(s) and again measure locomotor activity.
-
-
Data Analysis:
-
Quantify locomotor activity by measuring parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Compare the locomotor response to the challenge injection on day 17 with the response on day 1 to determine the development of behavioral sensitization.
-
-
Objective: To measure extracellular dopamine levels in specific brain regions.
-
Procedure:
-
Implant a microdialysis probe into the caudate-putamen or nucleus accumbens of anesthetized rats using stereotaxic surgery.
-
Allow the rats to recover from surgery.
-
On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer AEME and/or cocaine and continue to collect dialysate samples.
-
Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
HPLC-ECD System:
-
A reverse-phase C18 column is typically used for separation.
-
The mobile phase often consists of a phosphate/citrate buffer with methanol (B129727) and an ion-pairing agent.
-
The electrochemical detector is set at an oxidizing potential sufficient to detect dopamine.
-
-
Data Analysis:
-
Quantify dopamine levels by comparing the peak areas in the samples to a standard curve of known dopamine concentrations.
-
Express the results as a percentage of the baseline dopamine levels.
-
-
Objective: To determine the binding affinity of AEME for muscarinic acetylcholine (B1216132) receptors.
-
Materials:
-
Rat brain tissue or cells expressing specific muscarinic receptor subtypes.
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
-
Assay buffer.
-
Unlabeled competitor (e.g., atropine for non-specific binding, and AEME for competition assay).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes from the brain tissue or transfected cells.
-
Saturation Assay: Incubate the membranes with increasing concentrations of the radioligand in the presence and absence of a saturating concentration of an unlabeled antagonist (to determine non-specific binding).
-
Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of AEME.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from the saturation assay, and the inhibitory constant (Ki) for AEME from the competition assay.
-
IV. Conclusion
The research on this compound has significantly evolved, establishing it as a neuroactive compound with a distinct pharmacological profile. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of AEME's neurotoxicity, highlighting its action on muscarinic receptors and the induction of apoptotic pathways. Complementing these findings, in vivo research has demonstrated the behavioral consequences of AEME exposure, particularly its ability to potentiate the addictive properties of cocaine and its impact on neurotransmitter systems.
For drug development professionals, the dual cholinergic and dopaminergic influence of AEME presents a complex challenge and a potential therapeutic target. Understanding the synergistic neurotoxicity of AEME and cocaine is crucial for developing effective treatments for crack cocaine addiction and its associated neurocognitive impairments. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for furthering our understanding of this compound and for the development of novel therapeutic strategies. Future research should continue to explore the intricate interactions between AEME and various neurotransmitter systems and to investigate potential neuroprotective agents that can mitigate its harmful effects.
References
- 1. Open field test in rats [protocols.io]
- 2. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. besjournal.com [besjournal.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. anilocus.com [anilocus.com]
- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Anhydroecgonine for Research Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroecgonine and its methyl ester (AEME) are compounds of significant interest in neuroscience and pharmacology, primarily due to their association with the pyrolysis of cocaine. This technical guide provides an in-depth overview of the synthesis of this compound, catering to the needs of researchers and drug development professionals. It details a well-established synthetic route commencing from cocaine hydrochloride and also explores an alternative pathway originating from cycloheptatriene (B165957), offering a potential avenue for researchers without access to cocaine as a starting material. This document further collates quantitative data from relevant studies, presents detailed experimental protocols for neurotoxicity assessment, and visualizes key signaling pathways and experimental workflows implicated in the biological activity of this compound methyl ester.
Introduction
This compound is a tropane (B1204802) alkaloid and a key pyrolysis product formed when cocaine base is smoked. Its methyl ester, this compound methyl ester (AEME), is a significant biomarker for detecting "crack" cocaine use. Beyond its forensic relevance, AEME has been shown to possess intrinsic psychoactive and neurotoxic properties, making it a crucial subject of study for understanding the full pharmacological and toxicological profile of smoked cocaine. This guide aims to provide researchers with the necessary technical information to synthesize and study this compound and its derivatives in a laboratory setting.
Synthesis of this compound Methyl Ester (AEME) from Cocaine
A widely cited method for the synthesis of AEME for research purposes starts from cocaine hydrochloride. This two-step process involves the dehydration of ecgonine, obtained from the hydrolysis of cocaine, followed by esterification.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established research methodologies.
Materials:
-
Cocaine hydrochloride
-
Concentrated hydrochloric acid (HCl)
-
Water (deionized or distilled)
-
Diethyl ether
Procedure:
-
A solution of cocaine hydrochloride (e.g., 5 mM, 1.70 g) is refluxed in concentrated hydrochloric acid (50 ml) for 24 hours.
-
After reflux, the mixture is allowed to cool to room temperature.
-
The cooled mixture is diluted with water (30 ml).
-
To remove benzoic acid, the aqueous solution is extracted with diethyl ether (2 x 255 ml).
-
The aqueous phase, containing the this compound hydrochloride, is collected and the solvent is evaporated under vacuum to dryness.
-
The resulting white solid is further dried under vacuum at 100°C for 24 hours to yield crude this compound hydrochloride.
Experimental Protocol: Synthesis of this compound Methyl Ester (AEME)
Materials:
-
This compound hydrochloride (crude from the previous step)
-
Dry gaseous hydrogen chloride (HCl)
Procedure:
-
A solution is prepared with dry methanol (50 ml) and the crude this compound hydrochloride (e.g., 3 mM, 0.61 g).
-
The solution is stirred while dry gaseous HCl is bubbled through it for 4 hours.
-
Following the HCl bubbling, the mixture is refluxed for 6 hours.
-
The solvent is then evaporated under vacuum.
-
The remaining yellow oil is dried under vacuum for 24 hours to yield crude AEME.
Quantitative Data
| Parameter | Value | Reference |
| This compound Hydrochloride Synthesis | ||
| Starting Material | 1.70 g Cocaine Hydrochloride | [1] |
| Product | 0.96 g Crude this compound Hydrochloride | [1] |
| Yield | 95% (crude) | [1] |
| Melting Point | 239°C–244°C | [1] |
| AEME Synthesis | ||
| Starting Material | 0.61 g this compound Hydrochloride | [1] |
| Product | 0.50 g Crude AEME | [1] |
| Yield | 99% (crude) | [1] |
Alternative Synthesis of this compound Derivatives from Cycloheptatriene
An alternative synthetic route that avoids the use of cocaine as a starting material has been described in patent literature. This method involves the reaction of a cycloheptatriene derivative with a primary amine.
General Reaction Scheme
The core of this synthesis is the reaction between cycloheptatrienecarbonitrile and a primary amine, such as methylamine, in the presence of a base to form the this compound nitrile derivative. Subsequent hydrolysis and esterification would yield the desired this compound ester.
Caption: General workflow for the synthesis of this compound derivatives from cycloheptatriene.
Neurotoxicity of this compound Methyl Ester (AEME)
AEME has been demonstrated to be a neurotoxic agent, with a greater neurotoxic potential than cocaine in some studies. Its mechanism of action involves the activation of specific signaling pathways leading to neuronal cell death.
Experimental Workflow for Neurotoxicity Assessment
The following workflow is a composite representation of methodologies used in studies investigating AEME's neurotoxic effects.
Caption: A typical experimental workflow for assessing the neurotoxicity of AEME.
Quantitative Data on Neurotoxicity
The following table summarizes key quantitative findings from neurotoxicity studies of AEME.
| Assay | Treatment | Concentration | Exposure Time | Result | Reference |
| Cell Viability (MTT) | AEME | > 10⁻³ mM | 48 h | Reduction in neuronal viability | [1] |
| Cocaine | > 2 mM | 48 h | Reduction in neuronal viability | [1] | |
| Cocaine-AEME Combination | 2mM Cocaine + 1mM AEME | 48 h | 78.5% cellular death (additive effect) | [1] | |
| LDH Release | AEME | Various | 24 & 48 h | No significant alteration | [1] |
| Cocaine | 2 mM | 24 h | 21.8 ± 0.5 pmol NADH consumption/min/cell | [1] | |
| Cocaine | 2 mM | 48 h | 32.1 ± 1.6 pmol NADH consumption/min/cell | [1] | |
| Caspase-3 Activity | AEME | 0.1 and 1.0 mM | 6 h | Increased activity | |
| Cocaine | 1 mM | 3 & 6 h | Increased activity |
Signaling Pathways Involved in AEME-Induced Neurotoxicity
AEME's neurotoxic effects are mediated through specific signaling cascades, primarily involving muscarinic cholinergic receptors and the caspase-dependent apoptotic pathway.
Muscarinic Cholinergic Receptor Pathway
AEME has been shown to have an affinity for muscarinic cholinergic receptors, and its neurotoxicity can be prevented by the muscarinic antagonist atropine. This suggests that AEME acts as a cholinergic agonist, leading to downstream effects that contribute to cell death.
Caption: Proposed signaling pathway of AEME via muscarinic cholinergic receptors.
Caspase-Dependent Apoptotic Pathway
Studies have demonstrated that AEME exposure leads to the activation of caspase-9 and caspase-8, key initiators of the intrinsic and extrinsic apoptotic pathways, respectively. This culminates in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.
References
The Unseen Agonists: A Technical Guide to the Pharmacology of Cocaine Pyrolysis Products
For Researchers, Scientists, and Drug Development Professionals
When cocaine is heated for inhalation, as with "crack" cocaine, it undergoes thermal degradation, or pyrolysis, creating a cocktail of chemical compounds with their own distinct and significant pharmacological effects. This guide provides an in-depth examination of the pharmacology of these pyrolysis products, moving beyond cocaine itself to elucidate the complex bioactivity of its smoke. The primary focus will be on the most abundant and studied pyrolysis product, anhydroecgonine methyl ester (AEME), also known as methylecgonidine (B1201409) (MED), and its toxicological implications.
The Chemistry of Cocaine Pyrolysis
Cocaine base, when heated, does not simply vaporize. The high temperatures initiate a chemical transformation, leading to the formation of several byproducts. The major pyrolysis product formed is this compound methyl ester (AEME).[1] Other reported pyrolysis products include benzoic acid, methyl benzoate, and various isomers.[1][2] The formation of these compounds is significant as they are inhaled along with the volatilized cocaine, contributing to the overall pharmacological and toxicological profile of smoked cocaine.
Pharmacology of this compound Methyl Ester (AEME)
AEME is not merely an inactive biomarker of crack cocaine use; it is a pharmacologically active compound with significant effects on multiple organ systems.[3][4]
Neuropharmacology and Neurotoxicity
AEME readily crosses the blood-brain barrier and exerts significant neurotoxic effects.[5][6][7] Studies have shown that AEME is more neurotoxic than cocaine itself, and their combined presence results in a synergistic or additive neurotoxic effect.[5][6][7][8]
The primary mechanism of AEME's neurotoxicity appears to be mediated through its action on muscarinic cholinergic receptors.[5][8][9] AEME acts as a partial agonist at M1 and M3 muscarinic receptors.[3][10][11] This interaction is believed to trigger apoptotic pathways in neurons.[3][6][7][10] Specifically, AEME has been shown to activate caspase-9 and subsequently caspase-8, leading to neuronal death.[3][6][7][10] This is in contrast to cocaine, which appears to induce neuronal death through different pathways.[6][7] The neurotoxic effects of AEME can be attenuated by the muscarinic antagonist atropine, further supporting the role of the cholinergic system in its mechanism of action.[5][8][9]
Furthermore, when co-administered with cocaine, AEME potentiates cocaine-induced behavioral sensitization and increases dopamine (B1211576) levels in key brain regions like the caudate-putamen and nucleus accumbens.[11] This suggests that AEME may play a role in the addictive properties of crack cocaine.[11]
AEME has also been shown to impair the synthesis of melatonin (B1676174) in the pineal gland through a muscarinic receptor-mediated mechanism.[12] This could have broader implications for the circadian rhythm and neuroprotective functions in users.[12] Additionally, AEME impairs the response of glutathione-related enzymes and increases lipid peroxidation in hippocampal cells, indicating an induction of oxidative stress.[13]
Cardiovascular Effects
The cardiovascular effects of AEME are complex and appear to differ from those of cocaine. While cocaine is a well-known sympathomimetic that increases heart rate and blood pressure,[14][15][16] AEME has been shown to produce hypotension and tachycardia in vivo.[17][18] These effects are consistent with muscarinic agonism and can be antagonized by atropine.[17] In vitro studies have also suggested that AEME has muscarinic agonist effects, leading to decreased contractility in cardiac cells.[17]
Pulmonary Effects
Direct exposure of the lungs to cocaine pyrolysis products contributes to a range of pulmonary complications.[19][20][21] Methylecgonidine (AEME) has been shown to induce bronchoconstriction in guinea pigs.[22] This effect is thought to be a result of direct irritation of the pulmonary tract.[22] In contrast, some in vitro studies on isolated tracheal rings have suggested that AEME can have relaxant effects on airway smooth muscle.[23] This discrepancy may be due to the different experimental models and suggests a complex local effect of AEME in the lungs.
Quantitative Toxicological Data
The following tables summarize the quantitative data on the neurotoxicity of AEME and its comparison with cocaine from various studies.
| Compound | Concentration | Exposure Time | Effect | Cell Type | Assay | Reference |
| AEME | > 10⁻¹ mM | 24 h | 35.4% decrease in cell viability | Rat Primary Hippocampal Neurons | MTT | [24] |
| Cocaine | 2 mM | 24 h | 32.7% decrease in cell viability | Rat Primary Hippocampal Neurons | MTT | [24] |
| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 48 h | Additive neurotoxic effect | Rat Primary Hippocampal Neurons | MTT | [5] |
| AEME | 0.1 and 1.0 mM | 6 h | Increased caspase-3 activity | Rat Primary Hippocampal Neurons | Caspase-3 Activity | [5][9] |
| Cocaine | 1 mM | 3 and 6 h | Increased caspase-3 activity | Rat Primary Hippocampal Neurons | Caspase-3 Activity | [5][9] |
| AEME | 1 mM | 24 h | 16.5% decrease in neuronal viability | Hippocampal Cell Culture | MTT | [13] |
| Cocaine | 2 mM | 24 h | 21.6% decrease in neuronal viability | Hippocampal Cell Culture | MTT | [13] |
| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 24 h | 19.0% decrease in neuronal viability | Hippocampal Cell Culture | MTT | [13] |
| AEME | 1 mM | 3 h | 27.4% decrease in GR activity | Hippocampal Cell Culture | Glutathione Reductase Activity | [13] |
| Cocaine | 2 mM | 3 h | 38.4% decrease in GR activity | Hippocampal Cell Culture | Glutathione Reductase Activity | [13] |
| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 3 h | 28.3% decrease in GR activity | Hippocampal Cell Culture | Glutathione Reductase Activity | [13] |
Experimental Protocols
Cell Viability Assays (MTT and LDH)
-
Cell Culture: Primary hippocampal cells from Wistar rat embryos are cultured in neurobasal medium supplemented with B27, L-glutamine, and antibiotics.[5]
-
Treatment: Cells are exposed to varying concentrations of AEME, cocaine, or a combination of both for specified time periods (e.g., 12, 24, 48 hours).[5][8]
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability by measuring the metabolic activity of the cells. After treatment, MTT solution is added to the cells, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is then read using a microplate reader.[5][8][9]
-
LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity. The amount of LDH is quantified by measuring the conversion of a substrate to a colored product, with absorbance read by a microplate reader.[5][8][9]
Caspase-3 Activity Assay
-
Cell Lysis: Following treatment, cells are harvested and lysed to release intracellular contents.[5]
-
Fluorometric Assay: The activity of caspase-3 is measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule, and the fluorescence is measured using a fluorometer.[5][9]
Muscarinic Receptor Binding Assay
-
Membrane Preparation: Hippocampal membranes are prepared from rat brains.[5]
-
Radioligand Binding: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]QNB) in the presence or absence of varying concentrations of AEME or a known muscarinic antagonist like atropine.[5]
-
Quantification: The amount of bound radioligand is measured using liquid scintillation counting. The displacement of the radioligand by AEME indicates its affinity for the muscarinic receptors.[5]
Visualizing the Pathways and Processes
AEME-Induced Neurotoxicity Signaling Pathway
Caption: AEME's signaling pathway leading to neuronal apoptosis.
Experimental Workflow for Assessing Neurotoxicity
Caption: Workflow for in vitro neurotoxicity assessment.
Conclusion
The pyrolysis of cocaine produces pharmacologically active compounds, most notably AEME, which contribute significantly to the overall health consequences of smoking crack cocaine. AEME's distinct pharmacological profile, particularly its potent neurotoxicity mediated by muscarinic receptor agonism, underscores the importance of considering these byproducts in research and clinical settings. A deeper understanding of the pharmacology of cocaine pyrolysis products is crucial for developing more effective treatment strategies for addiction and for managing the complex health issues faced by individuals who smoke cocaine. Future research should continue to explore the in vivo effects of these compounds and their interactions with cocaine to fully comprehend the pathophysiology of crack cocaine use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A study of the thermal decomposition of adulterated cocaine samples under optimized aerobic pyrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crack cocaine - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - ProQuest [proquest.com]
- 8. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound methyl ester, a cocaine pyrolysis product, may contribute to cocaine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The muscarinic effect of this compound methyl ester, a crack cocaine pyrolysis product, impairs melatonin synthesis in the rat pineal gland - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 13. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Cocaine and Cardiotoxicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acute and Chronic Effects of Cocaine on Cardiovascular Health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and pharmacodynamics of methylecgonidine, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of cocaine, cocaine metabolites and cocaine pyrolysis products on the hindbrain cardiac and respiratory centers of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pulmonary alterations in cocaine users - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pulmonary complications from cocaine and cocaine-based substances: imaging manifestations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 22. Pulmonary effects of the cocaine pyrolysis product, methylecgonidine, in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Airway smooth muscle relaxant effects of the cocaine pyrolysis product, methylecgonidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Anhydroecgonine in Cocaine Addiction and Dependence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydroecgonine methyl ester (AEME), a primary pyrolysis product of crack cocaine, is increasingly recognized as a critical contributor to the heightened addiction potential and neurotoxicity associated with smoking cocaine.[1][2][3][4][5] This technical guide provides an in-depth analysis of the role of AEME, also known as methylecgonidine, in cocaine addiction and dependence. It synthesizes current research on its formation, pharmacology, and synergistic effects with cocaine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of AEME's mechanisms of action to inform novel therapeutic strategies.
Introduction: The Emergence of a Key Player in Crack Cocaine's Effects
When cocaine is smoked, it undergoes thermal degradation, leading to the formation of several pyrolysis products, with this compound methyl ester (AEME) being the most significant.[2] Studies indicate that at temperatures between 255°C and 420°C, 50-80% of cocaine is converted to AEME.[1] This conversion is crucial as AEME is readily absorbed through the lungs, reaching the brain rapidly, similar to cocaine itself.[1] Initially considered just a biomarker for crack cocaine use, AEME is now understood to possess its own distinct and potent pharmacological properties that significantly contribute to the neurobiology of cocaine addiction.[4][6]
Pharmacology of this compound Methyl Ester (AEME)
AEME's pharmacological profile is distinct from that of cocaine, primarily targeting the cholinergic system rather than exerting its main effects on the dopamine (B1211576) transporter.
Interaction with Muscarinic Cholinergic Receptors
A substantial body of evidence indicates that AEME acts as a partial agonist at M1 and M3 muscarinic cholinergic receptors.[4][5][7] This interaction is believed to be a key driver of its neurotoxic effects. Binding experiments have confirmed AEME's affinity for muscarinic receptors.[1][8][9] The activation of these receptors can lead to an increase in intracellular calcium, which in turn can trigger apoptotic pathways and neuronal death.[1][8]
Neurotoxicity and Synergistic Effects with Cocaine
AEME exhibits significant neurotoxicity, in some cases greater than cocaine itself.[1][8][9][10] When combined with cocaine, AEME demonstrates a synergistic or additive effect on neuronal cell death.[1][8][9][10][11] This enhanced neurotoxicity suggests a higher risk for individuals who smoke crack cocaine compared to those who use cocaine through other routes of administration.[1][8][9]
The neurotoxic mechanisms involve the activation of apoptotic pathways. Studies have shown that AEME can induce caspase-3 and caspase-9 activity, key executioner caspases in the apoptotic cascade.[1][8][9][11] When combined with cocaine, AEME can accelerate and intensify these cell death processes.[5][11]
Role in Cocaine Addiction and Dependence
AEME's influence extends beyond direct neurotoxicity, playing a significant role in the behavioral and neurochemical changes associated with cocaine addiction.
Potentiation of Cocaine-Induced Behavioral Sensitization
While AEME alone may not induce behavioral sensitization, it substantially potentiates the sensitizing effects of cocaine.[7][12] Animals co-administered AEME and cocaine show a greater increase in locomotor activity compared to those given cocaine alone.[12] This potentiation is a critical aspect of addiction, as behavioral sensitization is thought to underlie the compulsive drug-seeking behavior characteristic of dependence.
Modulation of the Dopaminergic System
AEME influences the dopaminergic system, a key neural circuit in reward and addiction.[5][13] When administered with cocaine, AEME leads to higher levels of dopamine in crucial brain regions like the caudate-putamen and nucleus accumbens.[7][12] This enhanced dopamine release is likely mediated by AEME's cholinergic activity.[12] The combination of AEME and cocaine also leads to a downregulation of D1 dopamine receptors in the caudate-putamen, a neuroadaptation associated with chronic drug use.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on AEME.
Table 1: In Vitro Neurotoxicity of AEME and Cocaine
| Compound/Combination | Concentration | Exposure Time | Cell Viability Reduction | Caspase-3 Activity | Reference |
| AEME | >10⁻¹ mM | 24 hours | 35.4% | - | [6][14] |
| Cocaine | 2 mM | 24 hours | 32.7% | - | [6][14] |
| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 48 hours | 78.5% | Decreased | [1] |
| AEME | 0.1 and 1.0 mM | 6 hours | - | Increased | [1][8][9] |
| Cocaine | 1 mM | 3 and 6 hours | - | Increased | [1][8][9] |
Table 2: Neurochemical Effects of AEME and Cocaine in Rats
| Treatment Group | Brain Region | Dopamine Levels (vs. Saline) | D1 Receptor Protein Levels (vs. Saline) | Reference |
| AEME (3mg/kg) | Caudate-Putamen | Increased | No significant change | [12] |
| Cocaine (15mg/kg) | Caudate-Putamen | Increased | Decreased | [12] |
| AEME + Cocaine | Caudate-Putamen | Highest Increase | Decreased | [12] |
| Cocaine (15mg/kg) | Nucleus Accumbens | Increased | No significant change | [12] |
| AEME + Cocaine | Nucleus Accumbens | Increased | No significant change | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Synthesis of this compound Methyl Ester (AEME)
AEME is synthesized from cocaine hydrochloride. A solution of cocaine hydrochloride is refluxed in concentrated hydrochloric acid for 24 hours. The mixture is then cooled, diluted, and extracted with diethyl ether to remove benzoic acid. The aqueous phase is evaporated to dryness, and the resulting solid is further dried under a vacuum. This process yields crude this compound hydrochloride, which is then used for subsequent esterification to produce AEME.[8]
Primary Hippocampal Cell Culture and Neurotoxicity Assays
-
Cell Culture: Primary hippocampal neurons are obtained from Wistar rat embryos. The cells are cultured in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics. Experiments are typically performed on cells cultured for 7-10 days.[1][8]
-
Neuronal Viability (MTT Assay): Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular formazan (B1609692) is solubilized and quantified by spectrophotometry.[1][8][9][10]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Membrane integrity is evaluated by measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH activity is determined by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[1][8][9][10]
-
Caspase-3 Activity Assay: Apoptosis is assessed by measuring the activity of caspase-3. Cell lysates are incubated with a fluorogenic caspase-3 substrate. The cleavage of the substrate releases a fluorescent molecule, which is quantified using a fluorometer.[1][8][9]
Animal Models and Behavioral Assays
-
Animals: Adult male Wistar rats are commonly used. The animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[12]
-
Behavioral Sensitization: Rats receive intraperitoneal injections of saline, AEME, cocaine, or a combination of AEME and cocaine every other day for a specified period (e.g., 9 days). After a withdrawal period, a challenge dose of the respective drug is administered. Locomotor activity is measured using automated activity monitors. An increase in the locomotor response to the challenge dose compared to the initial dose indicates behavioral sensitization.[12]
Neurochemical Analysis
-
Brain Tissue Collection: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., caudate-putamen, nucleus accumbens) are dissected.
-
Dopamine Level Measurement: Dopamine levels are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Dopamine Receptor Protein Analysis: The expression levels of dopamine receptors (e.g., D1R, D2R) are determined by Western blotting using specific antibodies.
Visualizing the Mechanisms of AEME
The following diagrams illustrate the key pathways and experimental workflows related to AEME's role in cocaine addiction.
Conclusion and Future Directions
This compound methyl ester is not merely a byproduct of smoking cocaine but an active and harmful compound that significantly contributes to the addiction and neurotoxicity of crack cocaine. Its distinct cholinergic mechanism of action, coupled with its synergistic effects with cocaine on the dopaminergic system and neuronal viability, underscores its importance as a target for therapeutic intervention.
Future research should focus on:
-
Elucidating the precise signaling cascades initiated by AEME-muscarinic receptor interaction that lead to neurotoxicity.
-
Developing selective antagonists for M1/M3 receptors that can cross the blood-brain barrier to potentially mitigate the harmful effects of AEME.
-
Investigating the long-term neuroadaptations induced by the combined action of AEME and cocaine to better understand the progression to dependence.
A deeper understanding of AEME's role is paramount for the development of more effective treatments for crack cocaine addiction, a substance use disorder with devastating public health consequences.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The muscarinic effect of this compound methyl ester, a crack cocaine pyrolysis product, impairs melatonin synthesis in the rat pineal gland - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 4. Methylecgonidine - Wikipedia [en.wikipedia.org]
- 5. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound methyl ester, a cocaine pyrolysis product, may contribute to cocaine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neurobiology of cocaine addiction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 14. researchgate.net [researchgate.net]
Anhydroecgonine's Impact on the Cardiovascular System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroecgonine (AECG), a primary pyrolysis product of cocaine, exhibits significant and complex effects on the cardiovascular system. Unlike cocaine's predominantly sympathomimetic actions, AECG's cardiovascular profile is largely characterized by negative inotropic and chronotropic effects, mediated primarily through cholinergic pathways. This technical guide provides a comprehensive overview of the current understanding of AECG's cardiovascular effects, presenting key quantitative data from preclinical studies, detailing experimental methodologies, and visualizing the underlying signaling mechanisms. The information herein is intended to support further research into the toxicology of crack cocaine and the development of potential therapeutic interventions.
In Vivo Cardiovascular Effects of this compound
This compound has been shown to induce significant changes in key cardiovascular parameters in various animal models. The primary effects observed are a decrease in blood pressure and heart rate, although tachycardia has also been reported in sheep.
Quantitative Data from In Vivo Studies
The following table summarizes the key quantitative findings from in vivo experiments investigating the cardiovascular effects of this compound.
| Animal Model | Substance Administered & Dose | Route of Administration | Observed Effects | Reference |
| Rabbit | This compound methyl ester (3 mg) | Intra-arterial & Intravenous | Decrease in blood pressure and heart rate.[1] | Erzouki et al., 1995 |
| Sheep | Methylecgonidine (B1201409) (0.1-3.0 mg/kg) | Intravenous | Significant hypotension and tachycardia. Mild bradycardia was observed in two of the three sheep 3 to 5 minutes after injection.[2] | Scheidweiler et al., 2003 |
Experimental Protocols: In Vivo Studies
1.2.1. Rabbit Model (Erzouki et al., 1995)
-
Animal Model: Anesthetized rabbits.[1]
-
Substance Administration: this compound methyl ester (3 mg) was administered via both vertebral artery and intravenous routes.[1]
-
Cardiovascular Parameter Measurement: Hemodynamic and respiratory effects were measured. The specific techniques for measuring blood pressure and heart rate are not detailed in the available abstract.[1]
-
Experimental Design: The study compared the effects of cocaine, its metabolites, and its pyrolysis products. The effects of this compound methyl ester were observed following both central (vertebral artery) and peripheral (intravenous) administration.[1]
1.2.2. Sheep Model (Scheidweiler et al., 2003)
-
Animal Model: Sheep.[2]
-
Substance Administration: Methylecgonidine (this compound methyl ester) was administered intravenously at doses ranging from 0.1 to 3.0 mg/kg.[2]
-
Cardiovascular Parameter Measurement: Heart rate and blood pressure were monitored.[2]
-
Experimental Design: To investigate the mechanism of action, sheep were pretreated with the muscarinic antagonist atropine (B194438) methyl bromide (15 µg/kg) prior to methylecgonidine administration. This pretreatment was found to antagonize the hypotensive effects of methylecgonidine.[2]
In Vitro Cardiac Effects of this compound
In vitro studies using isolated cardiac tissues and cells have provided crucial insights into the direct effects of this compound on myocardial function and the underlying cellular mechanisms. These studies consistently demonstrate a negative inotropic (contractility-reducing) effect.
Quantitative Data from In Vitro Studies
The following table summarizes the key quantitative findings from in vitro experiments.
| Preparation | Substance & Concentration | Observed Effects | Reference |
| Ferret papillary muscle & human ventricular trabeculae | Methylecgonidine (10 µM - 1 mM) | Concentration-dependent decrease in peak tension and peak intracellular Ca2+ transients.[3] | Woolf et al., 1997 |
| Ferret cardiomyocytes | Methylecgonidine & Cocaine (10⁻⁸ - 10⁻⁴ M) | Dose-dependent decrease in peak cell shortening and peak intracellular Ca2+ concentration. Methylecgonidine was more potent than cocaine.[4] | Huang et al., 1997 |
Experimental Protocols: In Vitro Studies
2.2.1. Isolated Cardiac Muscle Preparations (Woolf et al., 1997)
-
Tissue Preparation: Right ventricular papillary muscles from ferrets and human ventricular trabeculae were isolated.[3]
-
Experimental Setup: Tissues were placed in a physiological solution at 30°C containing 2.5 mM Ca2+ and electrically stimulated at 0.33 Hz.[3]
-
Parameter Measurement: Peak tension and intracellular Ca2+ transients were measured.[3]
-
Pharmacological Interventions: The reversibility of methylecgonidine's effects was tested using the muscarinic antagonist atropine (1 µM). The nitric oxide synthase inhibitor NG-nitro-L-arginine methyl ester (L-NAME; 0.1 mM) was used to investigate the involvement of the nitric oxide pathway.[3]
2.2.2. Isolated Cardiomyocytes (Huang et al., 1997)
-
Cell Preparation: Ferret myocytes were enzymatically isolated.[4]
-
Parameter Measurement: Peak cell shortening and intracellular Ca2+ concentration ([Ca2+]i) were recorded using the Ca2+ indicator indo-1.[4]
-
Pharmacological Interventions: The effects of methylecgonidine were compared to cocaine. The role of muscarinic receptors was investigated using atropine (10⁻⁶ M), the selective M2 receptor blocker methoctramine, and M1 (pirenzepine) and M3 (4-diphenylacetoxy-N-methylpiperidine methiodide) blocking agents.[4]
Signaling Pathways and Mechanisms of Action
The cardiovascular effects of this compound are primarily attributed to its action as a muscarinic cholinergic agonist. This mechanism is distinct from the sympathomimetic effects of cocaine.
Cholinergic Receptor Activation
This compound acts as a partial agonist at M1 and M3 muscarinic receptors and appears to have a significant effect on M2 receptors in the heart.[4][5] The negative inotropic effects of methylecgonidine in ferret cardiomyocytes were inhibited by the selective M2 receptor blocker methoctramine, but not by M1 or M3 blockers.[4] This indicates a primary role for M2 receptor activation in the heart.
Caption: Proposed signaling pathway for this compound-induced negative inotropy.
Calcium Signaling
Studies have demonstrated that this compound decreases intracellular calcium availability in cardiac muscle.[3] In ferret cardiomyocytes, both peak cell shortening and peak intracellular Ca2+ concentration are reduced in a dose-dependent manner.[4] This reduction in calcium availability is a direct consequence of the cholinergic signaling cascade and is a key factor in the observed negative inotropic effect. Furthermore, methylecgonidine was found to decrease myofilament Ca2+ responsiveness, an effect not observed with cocaine.[4]
Nitric Oxide Pathway
The negative inotropic effect of methylecgonidine was lessened by the nitric oxide synthase inhibitor L-NAME, suggesting that the nitric oxide pathway may potentiate its effects.[3]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the in vitro cardiovascular effects of this compound on isolated cardiac tissue.
References
- 1. Effects of cocaine, cocaine metabolites and cocaine pyrolysis products on the hindbrain cardiac and respiratory centers of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Effect of cocaine and methylecgonidine on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Oxidative Stress Induced by Anhydroecgonine Methyl Ester (AEME) Exposure
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroecgonine methyl ester (AEME) is a primary pyrolysis product of crack cocaine and a significant contributor to its neurotoxic effects.[1][2] Emerging research indicates that AEME exposure is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms.[1][3] This guide provides a comprehensive technical overview of the mechanisms, key experimental findings, and methodologies related to AEME-induced oxidative stress, intended to inform further research and the development of potential therapeutic interventions.
Introduction to AEME-Induced Oxidative Stress
AEME, also known as methylecgonidine, is formed during the heating of cocaine base and is readily absorbed through the lungs.[4] Its toxicological profile is distinct from cocaine, and it has been shown to be more neurotoxic in certain contexts.[2][3] A primary mechanism underlying AEME's neurotoxicity is the induction of oxidative stress, which leads to cellular damage, and activation of apoptotic pathways, ultimately causing neuronal cell death.[1][3]
Core Mechanisms of AEME-Induced Oxidative Stress
AEME exposure triggers a cascade of events that disrupt cellular redox homeostasis. The primary mechanisms identified in the literature are:
-
Increased Production of Reactive Oxygen Species (ROS): AEME exposure leads to an elevation in the levels of ROS within neuronal cells.[1][3] This initial surge in oxidants is a critical trigger for subsequent cellular damage.
-
Imbalance in Antioxidant Enzyme Activity: The cellular antioxidant defense system is significantly compromised by AEME. This includes the depletion of key enzymes responsible for neutralizing ROS.[1][5]
-
Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cell membranes, leading to a chain reaction known as lipid peroxidation. This process damages membrane integrity and generates cytotoxic byproducts.[5]
-
Protein Oxidation: AEME-induced oxidative stress also targets proteins, leading to the formation of advanced oxidation protein products (AOPP).[6] This can impair protein function and contribute to cellular dysfunction.
-
Mitochondrial Dysfunction: While not fully elucidated, evidence suggests that AEME-induced oxidative stress is linked to mitochondrial dysfunction, a key organelle in both ROS production and apoptosis signaling.[6]
-
Activation of Apoptotic Pathways: The culmination of oxidative damage is the activation of programmed cell death, or apoptosis. AEME has been shown to activate specific caspase cascades, leading to neuronal demise.[1][3]
Quantitative Data on AEME-Induced Oxidative Stress
The following tables summarize key quantitative findings from studies on AEME-induced oxidative stress in hippocampal cell cultures.
Table 1: Effect of AEME on Antioxidant Enzyme Activity in Hippocampal Cells [5][7]
| Enzyme | Treatment (1 mM AEME) | Time Point | % Decrease in Activity (compared to control) |
| Glutathione (B108866) Peroxidase (GPx) | 1 mM AEME | 3 hours | 23.3% |
| 6 hours | 32.7% | ||
| Glutathione Reductase (GR) | 1 mM AEME | 3 hours | 27.4% |
| 6 hours | 38.4% | ||
| Glutathione S-Transferase (GST) | 1 mM AEME | 3 hours | 43.2% |
| 6 hours | Not significantly different from control |
Table 2: Effect of AEME on Lipid Peroxidation in Hippocampal Cells [5][7]
| Marker | Treatment (1 mM AEME) | Time Point | % Increase in Levels (compared to control) |
| Malondialdehyde (MDA) | 1 mM AEME | 48 hours | 29.9% |
Table 3: Effect of AEME on Neuronal Viability in Hippocampal Cells [3]
| Assay | Treatment | Time Point | % of Viable Cells (compared to control) |
| MTT Assay | >10⁻¹ mM AEME | 24 hours | 64.6 ± 8.2% |
Signaling Pathways in AEME-Induced Oxidative Stress
AEME-induced oxidative stress and subsequent apoptosis are mediated by specific signaling pathways.
Muscarinic Receptor and ROS Production Pathway
AEME acts as a partial agonist of M1 and M3 muscarinic cholinergic receptors.[1] Activation of these receptors is linked to an increase in intracellular ROS production, which initiates the oxidative stress cascade.[1][8]
Apoptotic Signaling Cascade
The increase in oxidative stress and mitochondrial dysfunction triggers the intrinsic pathway of apoptosis. This involves the sequential activation of caspases, a family of proteases that execute cell death.[1][9]
Experimental Protocols
This section outlines the methodologies for key experiments used to assess AEME-induced oxidative stress.
Experimental Workflow for In Vitro Oxidative Stress Assessment
The following diagram illustrates a typical workflow for investigating the effects of AEME on neuronal cells in culture.
References
- 1. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Open Access) this compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture. (2019) | Raphael Caio Tamborelli Garcia | 7 Citations [scispace.com]
- 3. Inactivation of the human brain muscarinic acetylcholine receptor by oxidative damage catalyzed by a low molecular weight endogenous inhibitor from Alzheimer's brain is prevented by pyrophosphate analogs, bioflavonoids and other antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and antioxidant effects of muscarinic acetylcholine receptor (mAChR) activation in the rat hippocampus [iris.unikore.it]
- 6. This compound Methyl Ester (AEME), a Product of Cocaine Pyrolysis, Impairs Spatial Working Memory and Induces Striatal Oxidative Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactive oxygen species regulate signaling pathways induced by M1 muscarinic receptors in PC12M1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolomic profiling reveals a differential role for hippocampal glutathione reductase in infantile memory formation | eLife [elifesciences.org]
Anhydroecgonine's Cholinergic Agonist Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anhydroecgonine, specifically its methyl ester (AEME), a primary pyrolysis product of crack cocaine, exhibits a complex and potent interaction with the cholinergic system. This document provides a comprehensive technical overview of the cholinergic agonist properties of this compound, focusing on its activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). This compound acts as a partial agonist at M1 and M3 receptor subtypes while demonstrating antagonist activity at M2, M4, and M5 subtypes. This dual activity has significant implications for its pharmacological and toxicological profile, particularly its pronounced neurotoxicity, which is mediated through the activation of M1 and M3 receptors. This guide synthesizes the current understanding of this compound's cholinergic pharmacology, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development efforts.
Cholinergic Receptor Binding and Functional Activity
This compound methyl ester (AEME) has been characterized as a modulator of muscarinic acetylcholine receptors. Its interaction is subtype-specific, defining a unique pharmacological profile.
Muscarinic Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of AEME for various muscarinic receptor subtypes. Competition binding experiments using [3H]quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist, in rat hippocampal membranes have confirmed that AEME possesses a notable affinity for muscarinic receptors.[1][2][3] Further studies on CHO cells heterologously expressing individual rat mAChR subtypes have indicated a preference for the M2 subtype in binding assays.[4][5][6]
Table 1: Muscarinic Receptor Binding Affinities of this compound Methyl Ester (AEME)
| Receptor Subtype | Ligand | Ki (nM) | Tissue/Cell Line | Reference |
| M1 | L-[N-methyl-3H]scopolamine | Data not specified | CHO cells | [4][5] |
| M2 | L-[N-methyl-3H]scopolamine | Data not specified (noted preference) | CHO cells | [4][5][6] |
| M3 | L-[N-methyl-3H]scopolamine | Data not specified | CHO cells | [4][5] |
| M4 | L-[N-methyl-3H]scopolamine | Data not specified | CHO cells | [4][5] |
| M5 | L-[N-methyl-3H]scopolamine | Data not specified | CHO cells | [4][5] |
Note: While a preference for the M2 subtype in binding is reported, specific Ki values were not detailed in the reviewed literature.
Functional Activity at Muscarinic Receptors
Functional assays have revealed a more nuanced interaction of AEME with muscarinic receptors, characterized by partial agonism at certain subtypes and antagonism at others.[7][8][9][10][11]
Table 2: Functional Activity of this compound Methyl Ester (AEME) at Muscarinic Receptor Subtypes
| Receptor Subtype | Activity | Assay Type | Key Findings | Cell Line | Reference |
| M1 | Partial Agonist | Calcium Mobilization, Inositol (B14025) Phosphate Accumulation | AEME causes a concentration-dependent increase in intracellular calcium and total [3H]inositol phosphate. | Rat Primary Hippocampal Cells, CHO cells | [4][5] |
| M2 | Antagonist | Calcium Mobilization | AEME antagonizes the effects of acetylcholine. | CHO cells | [4][5] |
| M3 | Partial Agonist | Calcium Mobilization | AEME demonstrates partial agonist effects. | CHO cells | [4][5][7][9] |
| M4 | Antagonist | Calcium Mobilization | AEME antagonizes the effects of acetylcholine. | CHO cells | [4][5] |
| M5 | Antagonist | Calcium Mobilization | AEME antagonizes the effects of acetylcholine. Schild analysis performed. | CHO cells | [4][5] |
Table 3: Antagonist Potency of this compound Methyl Ester (AEME)
| Receptor Subtype | Agonist | Antagonist Concentration (µM) | Acetylcholine EC50 (nM) | pA2 Value | Reference |
| M5 | Acetylcholine | 100 | Not specified | Not specified in abstract | [4] |
Note: The EC50 for acetylcholine in the presence of 100 µM AEME was determined, and Schild analyses were performed for the M5 subtype, though the specific pA2 value is not available in the provided search results.
There is no substantial evidence to suggest that this compound acts on nicotinic acetylcholine receptors. Studies using the α3β4 selective nicotinic receptor antagonist TMPH showed no alteration of AEME's effects, indicating a lack of involvement of this particular nicotinic subtype.[12]
Signaling Pathways and Mechanism of Action
The partial agonist activity of AEME at M1 and M3 muscarinic receptors is central to its physiological and toxicological effects. These receptors are Gq/11 protein-coupled, and their activation initiates a well-defined signaling cascade.
M1/M3 Receptor-Mediated Signaling
Activation of M1 and M3 receptors by AEME leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4][5] This surge in intracellular calcium is a key event in the downstream effects of AEME.
References
- 1. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound methyl ester, a cocaine pyrolysis product, may contribute to cocaine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The muscarinic effect of this compound methyl ester, a crack cocaine pyrolysis product, impairs melatonin synthesis in the rat pineal gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The muscarinic effect of this compound methyl ester, a crack cocaine pyrolysis product, impairs melatonin synthesis in the rat pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biophysics-reports.org [biophysics-reports.org]
- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
anhydroecgonine's impact on spatial working memory
Anhydroecgonine Methyl Ester (AEME) and its Detrimental Impact on Spatial Working Memory: A Technical Guide
Introduction
This compound methyl ester (AEME), also known as methylecgonidine, is the primary pyrolysis product generated from smoking cocaine, particularly in the forms of crack, freebase, or basuco.[1][2][3] Initially considered merely a biomarker for crack cocaine use, emerging evidence has identified AEME as a potent neurotoxic agent with effects that can surpass or synergistically enhance the neurotoxicity of cocaine itself.[3][4] This technical guide provides an in-depth review of the current scientific understanding of AEME's impact on spatial working memory, its underlying neurotoxic mechanisms, and the experimental protocols used to elucidate these effects. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive resource detailing the quantitative data, methodologies, and cellular pathways associated with AEME-induced cognitive deficits.
Effects of AEME on Spatial Working Memory: Quantitative Analysis
The primary psychoactive component of smoked cocaine, AEME, has been demonstrated to significantly impair long-term spatial working memory.[1][2][3] The most direct evidence comes from in-vivo studies using the 8-arm radial maze (8-RM), a standard apparatus for assessing spatial learning and memory in rodents.
Acute intracerebroventricular (icv) administration of AEME in rats leads to a dose-dependent increase in spatial working memory errors.[2][5] As detailed in Table 1, significant impairments were observed at doses of 32 μg and 100 μg when compared to the saline control group.[3][5] This deficit indicates a disruption in the animal's ability to recall which arms of the maze it has previously visited to retrieve a reward, a key function of spatial working memory.
| Treatment Group | Dose (icv) | Outcome Measure | Result | Significance vs. Saline |
| Saline (SAL) | N/A | Number of Errors (1-h post-delay) | Baseline | N/A |
| AEME | 10 μg | Number of Errors (1-h post-delay) | No significant increase | p > 0.05 |
| AEME | 32 μg | Number of Errors (1-h post-delay) | Significant increase | p < 0.05[3] |
| AEME | 100 μg | Number of Errors (1-h post-delay) | Significant increase | p < 0.05[3] |
| Table 1: Effect of Acute AEME Administration on Spatial Working Memory in the 8-Arm Radial Maze. Data sourced from Gomes et al. (2017).[1][2][3][5] |
Neurobiological Mechanisms of AEME-Induced Memory Impairment
The cognitive deficits induced by AEME are underpinned by significant neurotoxic effects, primarily targeting the hippocampus, striatum, and prefrontal cortex.[1][5] The mechanisms are multifactorial, involving oxidative stress, cholinergic system disruption, and induction of apoptotic pathways.
Oxidative Stress
AEME administration induces a state of oxidative stress, particularly in the striatum.[1] This is characterized by an increase in advanced oxidation protein products (AOPPs), which are markers of protein damage by reactive oxygen species.[5] In response to this damage, a compensatory increase in the activity of the antioxidant enzyme glutathione (B108866) peroxidase (GPx) is observed.[1][5] This suggests that AEME disrupts the delicate balance between oxidant and antioxidant systems in the brain, leading to cellular damage that can contribute to cognitive dysfunction.
| Brain Region | AEME Dose (icv) | Biochemical Marker | Result vs. Control/Lower Doses |
| Striatum | 100 μg | Advanced Oxidation Protein Products (AOPPs) | Increased (vs. 10 μg dose)[1] |
| Striatum | 100 μg | Glutathione Peroxidase (GPx) Activity | Increased (vs. Saline, 10 μg, and 32 μg doses)[1][5] |
| Table 2: Oxidative Stress Markers in the Striatum following Acute AEME Administration. Data sourced from Gomes et al. (2017).[1][5] |
Cholinergic System Disruption
AEME has been identified as a partial agonist of M1 and M3 muscarinic cholinergic receptors.[5][6] The cholinergic system is crucial for learning and memory processes, and its disruption can lead to significant cognitive impairment. The neurotoxic effects of AEME on hippocampal neurons can be prevented by atropine, a muscarinic receptor antagonist, confirming the involvement of this pathway.[6][7] This cholinergic activity is also believed to influence dopaminergic system neuroadaptation, further contributing to the complex neuropharmacological profile of AEME.[3][5]
Induction of Apoptosis
In-vitro studies using primary hippocampal cell cultures have revealed that AEME is a more potent neurotoxin than cocaine.[4][6] AEME induces neuronal death via apoptosis, the process of programmed cell death. It specifically activates caspase-9 (initiator caspase of the intrinsic pathway) within 6 hours of exposure and caspase-8 (initiator caspase of the extrinsic pathway) after 12 hours.[4] When combined with cocaine, AEME produces an additive or synergistic neurotoxic effect, activating both apoptotic pathways as early as 6 hours and progressively reducing the number of undamaged cells.[4][6] This accelerated and intensified neuronal death in the hippocampus, a critical region for memory formation, is a key contributor to the observed spatial memory deficits.
| Compound(s) | Exposure Time | Effect on Hippocampal Neurons |
| AEME (1 mM) | 6 hours | Activation of Caspase-9[4] |
| AEME (1 mM) | 12 hours | Activation of Caspase-8[4] |
| Cocaine (2 mM) | 12 hours | Activation of extrinsic apoptotic pathway[4] |
| Cocaine + AEME | 3 hours | Progressive reduction in undamaged cells begins[4] |
| Cocaine + AEME | 6 hours | Activation of both intrinsic and extrinsic apoptotic pathways[4] |
| Table 3: In-Vitro Neurotoxic and Apoptotic Effects of AEME and Cocaine. Data sourced from Garcia et al.[4] |
Experimental Protocols
Reproducible and valid results in the study of spatial memory require rigorous experimental protocols. The following are detailed methodologies for the key behavioral assay used to assess AEME's effects and a general protocol for a widely used alternative.
Protocol: 8-Arm Radial Maze (8-RM) Task (adapted from Gomes et al., 2017)
This protocol is designed to assess spatial working memory in rats following acute intracerebroventricular (icv) administration of AEME.[1][5]
-
1. Subjects: Adult male Wistar rats are used. Animals are housed individually and maintained on a restricted diet to keep them at 85-90% of their free-feeding body weight, which serves to motivate them during the food-rewarded task. Water is available ad libitum.
-
2. Apparatus: The 8-RM consists of a central octagonal platform with eight identical arms radiating outwards. The maze is elevated above the floor. At the end of each arm, a small cup is recessed for the placement of a food reward (e.g., a sugar pellet). The maze is situated in a room with various distal visual cues (e.g., posters, furniture) which the animals can use for spatial navigation.
-
3. Habituation and Training:
-
Habituation: Rats are initially habituated to the maze for several days. During this phase, food rewards are scattered throughout the maze to encourage exploration.
-
Training: Animals are trained to find a food reward in each of the eight arms. A trial begins by placing the rat on the central platform. A trial ends when the rat has visited all eight arms and consumed the rewards or after a set time limit (e.g., 10 minutes). An "error" is defined as re-entry into an arm that has already been visited. Training continues daily until the animals reach a stable performance criterion (e.g., making no more than two errors for three consecutive days).
-
-
4. Drug Administration and Testing:
-
Surgery: Rats are anesthetized and surgically implanted with a guide cannula aimed at the lateral ventricle for icv drug administration. They are allowed to recover for at least one week post-surgery.
-
Procedure: Well-trained rats (n=18) receive acute icv administration of AEME at doses of 10, 32, or 100 μg, or a saline vehicle.[1][5] A counterbalanced design is used, where each rat receives each dose in a different order, with washout periods between sessions.
-
Testing: 5 minutes after the icv injection, the rat is placed in the 8-RM for the first phase of the task, where four of the eight arms are baited and accessible. After the rat finds and consumes the four rewards, it is removed from the maze. A 1-hour delay period is imposed. After the delay, the rat is returned to the maze for the test phase, where all eight arms are now open, but only the four previously unvisited arms contain a reward. The number of errors (re-entry into arms visited during the first phase or the test phase) is recorded.[1][5]
-
-
5. Biochemical Analysis: Following the final behavioral test, animals are euthanized, and brain regions (prefrontal cortex, hippocampus, striatum) are dissected for analysis of oxidative stress markers (AOPPs, GPx, etc.).[1][8]
General Protocol: Morris Water Maze (MWM)
The MWM is a widely used alternative test for hippocampal-dependent spatial learning and memory.[9][10]
-
1. Apparatus: A large circular tank (90-150 cm diameter) is filled with water made opaque with non-toxic white paint or powdered milk.[9][11] The water temperature is maintained at approximately 21-26°C.[9][12] A small escape platform is submerged 1-2 cm below the water's surface in a fixed location in one of the four designated quadrants of the pool. The room should contain prominent, stable distal visual cues.
-
2. Acquisition Phase (Spatial Learning):
-
Mice or rats are given multiple trials per day (typically 4) for several consecutive days (e.g., 5-7 days).
-
For each trial, the animal is placed into the water facing the wall of the tank from one of several quasi-random start positions.
-
The animal is allowed to swim for a set period (e.g., 60 or 90 seconds) to find the hidden platform.[12] The time taken to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds to observe the distal cues before being removed, dried, and returned to its home cage for an inter-trial interval.[12]
-
-
3. Probe Trial (Reference Memory):
-
24 hours after the final acquisition trial, a probe trial is conducted to assess memory retention.
-
The escape platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The key measures are the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the exact former location of the platform. A significant preference for the target quadrant indicates successful spatial memory consolidation.[11]
-
Visualized Workflows and Signaling Pathways
To clarify the experimental process and the proposed molecular mechanisms, the following diagrams are provided.
Caption: Workflow for in-vivo assessment of AEME's effects.
Caption: AEME's multifactorial pathway to cognitive impairment.
Conclusion and Future Directions for Drug Development
The evidence clearly indicates that this compound methyl ester is not an inert byproduct of cocaine combustion but a potent neurotoxin that actively contributes to cognitive decline, specifically in the domain of spatial working memory.[13] Its mechanisms of action—involving oxidative stress, cholinergic agonism, and the induction of neuronal apoptosis—present several potential targets for therapeutic intervention.[1][4][5][6]
For drug development professionals, these findings are critical. The development of antagonists for M1/M3 muscarinic receptors, novel antioxidants capable of crossing the blood-brain barrier, or caspase inhibitors could potentially mitigate the neurotoxic effects of AEME. Furthermore, given that AEME's effects are additive or synergistic with cocaine, therapies aimed at ameliorating crack cocaine-induced neurotoxicity must account for the distinct and potent contributions of AEME.[4] Future research should focus on elucidating the precise downstream signaling cascades initiated by AEME's binding to muscarinic receptors and further exploring the synergistic interactions between AEME and cocaine at the molecular level to develop more effective neuroprotective strategies for individuals struggling with crack cocaine addiction.
References
- 1. This compound Methyl Ester (AEME), a Product of Cocaine Pyrolysis, Impairs Spatial Working Memory and Induces Striatal Oxidative Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Methyl Ester (AEME), a Product of Cocaine Pyrolysis, Impairs Spatial Working Memory and Induces Striatal Oxidative Stress in Rats | Semantic Scholar [semanticscholar.org]
- 3. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.rug.nl [pure.rug.nl]
- 12. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of Anhydroecgonine Methyl Ester (AEME) in Human Urine
Introduction
Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a primary pyrolysis product of cocaine and serves as a specific biomarker for "crack" cocaine use.[1][2][3] Its detection in urine is a definitive indicator that cocaine was administered via smoking. Standard cocaine metabolism in the body primarily yields benzoylecgonine (B1201016) (BZE) and ecgonine (B8798807) methyl ester (EME), regardless of the route of administration.[4] Therefore, the presence of AEME is crucial in forensic and clinical toxicology to differentiate between the use of crack cocaine and other forms of cocaine.[2][3] This document provides detailed analytical methods and protocols for the detection and quantification of AEME in human urine, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the quantitative data from various analytical methods for the detection of AEME in urine.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Analyte(s) | Sample Volume | Extraction Method | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Recovery (%) | Reference |
| AEME, COC, BZE, EME, CE | 1 mL | Liquid-Liquid Extraction | 10 - 2000 | ~1 | Not Reported | [1][4] |
| AEME | Not Specified | Liquid-Liquid Extraction | Not Reported | Not Reported | Not Reported | [5][6] |
AEME: this compound Methyl Ester, COC: Cocaine, BZE: Benzoylecgonine, EME: Ecgonine Methyl Ester, CE: Cocaethylene
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Analyte(s) | Sample Volume | Extraction Method | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| AEME, AEEE, COC, BE, NC, CE, m-HOBE | Not Specified | Solid-Phase Extraction | 1.0 - 100 | 1.0 | [7] |
| AEME and other cocaine metabolites | 0.1 mL | Solid-Phase Extraction | 5 - 100 | 1 - 40 | [8] |
AEME: this compound Methyl Ester, AEEE: this compound Ethyl Ester, COC: Cocaine, BE: Benzoylecgonine, NC: Norcocaine, CE: Cocaethylene, m-HOBE: m-hydroxybenzoylecgonine
Metabolic Pathway of Cocaine
The following diagram illustrates the metabolic pathways of cocaine, including its pyrolysis to AEME.
Caption: Metabolic pathway of cocaine and pyrolysis to AEME.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods described for GC-MS analysis.[4][5][6]
Materials:
-
Urine sample
-
Deuterated internal standards (e.g., Cocaine-d3, BZE-d3)
-
1M Phosphate (B84403) buffer (pH 8.4)
-
Extraction solvent: Chloroform:Isopropanol:n-Heptane (50:17:33, v/v/v)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
Procedure:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Add deuterated internal standards.
-
Add 2 mL of 1M phosphate buffer (pH 8.4).
-
Add 10 mL of the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) two more times, combining the organic layers.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of BSTFA with 1% TMCS.
-
Heat at 70°C for 20 minutes for derivatization.
-
The sample is now ready for GC-MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general representation based on methods for LC-MS/MS analysis.[7][8][9]
Materials:
-
Urine sample
-
Internal standards
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Ammonium (B1175870) formate (B1220265) buffer (pH 2.7)[7]
-
Elution solvent (e.g., methanol/acetonitrile)
-
Centrifuge tubes
-
Evaporator
Procedure:
-
Pipette a specified volume of urine (e.g., 0.1-1 mL) into a tube.
-
Add internal standards.
-
Pre-condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by a buffer).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with buffer or a weak organic solvent).
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).
Caption: General workflows for LLE and SPE of urine samples.
GC-MS Analysis Protocol
This is a representative GC-MS protocol based on published methods.[1][4]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: HP-5MS (5% phenyl-95% methyl siloxane; 30 m x 0.25 mm i.d.) or equivalent[4]
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min[4]
GC Parameters:
-
Injector Temperature: 260°C[4]
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C
-
Ramp to 290°C at 30°C/min
-
Hold at 290°C for 5 minutes[4]
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 250°C[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor for AEME (m/z): 152 (quantitation), 166, 181[4][6]
Note on Artifact Formation: It is crucial to assess the potential for artifactual formation of AEME from cocaine in the heated GC injector port. This can be evaluated by injecting a high concentration of cocaine standard and monitoring for the formation of AEME.[4][10]
LC-MS/MS Analysis Protocol
This protocol is a representative example based on published methods for cocaine and its metabolites.[7]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical Column: XDB-C8 (50 x 2.1 mm, 1.8 µm) or equivalent[7]
-
Mobile Phase A: 20 mM ammonium formate (pH 2.7)[7]
-
Mobile Phase B: Methanol/Acetonitrile (50:50)[7]
-
Flow Rate: 270 µL/min[7]
LC Gradient:
-
A linear gradient is typically employed, starting with a low percentage of organic phase (Mobile Phase B) and increasing to elute the analytes. A representative gradient would be:
-
0-1 min: 5% B
-
1-15 min: Linear gradient to 35% B
-
15-15.5 min: Linear gradient to 95% B
-
15.5-16 min: Hold at 95% B (column wash)
-
16-17 min: Re-equilibrate to 5% B[7]
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Ion Source Parameters:
-
Gas Temperature: 350°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 30 psi
-
Capillary Voltage: 3500 V[7]
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions for AEME would need to be optimized, but would involve monitoring the transition from the precursor ion to one or more product ions.
Caption: Workflow for GC-MS and LC-MS/MS analysis.
Stability and Storage
AEME has been found to be more stable in urine than cocaine.[10][11] Studies have shown that AEME concentrations remain stable in urine for up to 30 days when stored at 4°C and -20°C, particularly when the pH is adjusted to 6.0.[11][12] Cocaine concentrations, however, tend to decrease over time due to hydrolysis, with a corresponding increase in benzoylecgonine.[10][11] For optimal stability of AEME, it is recommended to store urine samples at low temperatures and a slightly acidic pH.[3]
References
- 1. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of ecgonine and seven other cocaine metabolites in human urine and whole blood by ultra-high-pressure liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound ethyl ester in the urine of a drug overdose victim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
Application Notes and Protocols for the Analysis of Amino Acid Methyl Esters (AEME) by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of amino acids as their methyl ester derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This methodology is pivotal for researchers and professionals in drug development for monitoring metabolic profiles and understanding the biochemical effects of therapeutic agents.
Amino acids are fundamental to numerous physiological processes, and their quantification in biological matrices such as plasma and urine is crucial for diagnosing diseases and assessing metabolic responses to drug candidates.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust, sensitive, and reproducible analytical technique for this purpose.[2] However, due to the low volatility and thermal instability of amino acids, a derivatization step is essential for their analysis by GC-MS.[3]
A common and effective derivatization strategy is a two-step process involving an initial esterification to form Amino Acid Methyl Esters (AEMEs), followed by acylation. This process renders the amino acids volatile and thermally stable, making them amenable to GC-MS analysis.[3] This document outlines a detailed protocol for this derivatization and subsequent GC-MS analysis, along with expected quantitative performance data.
In the context of drug development, monitoring fluctuations in amino acid profiles can provide critical insights into a drug's mechanism of action and its metabolic impact. These analyses are integral to preclinical and clinical studies, aiding in the assessment of efficacy and safety of new therapeutic entities.
Experimental Protocols
This section details the methodology for the analysis of amino acids as their methyl ester-pentafluoropropionyl derivatives.
Reagents and Materials
-
Methanol (HPLC grade)
-
2 M HCl in Methanol
-
Pyridine
-
Pentafluoropropionic anhydride (B1165640) (PFPA)
-
Ethyl acetate (B1210297)
-
Toluene
-
Amino acid standards
-
Stable-isotope labeled amino acids (for internal standards)
-
Nitrogen gas (high purity)
-
Autosampler vials (1.5 mL) with micro-inserts (0.2 mL)
Sample Preparation (Human Plasma/Urine)
-
Thaw frozen biological samples (plasma or urine) at room temperature.
-
For plasma samples, precipitate proteins by adding a suitable organic solvent (e.g., methanol). Centrifuge to pellet the precipitated proteins.
-
Transfer a specific volume (e.g., 10 µL of urine or protein-free plasma supernatant) into a clean microvial.[4]
-
Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen gas.
Derivatization Protocol
This is a two-step derivatization process: esterification followed by acylation.[3]
Step 1: Esterification (Formation of Amino Acid Methyl Esters)
-
To the dried sample residue, add 100 µL of 2 M HCl in methanol.[4]
-
Securely cap the vial and heat the mixture at 80°C for 60 minutes to facilitate the conversion of amino acids to their corresponding methyl esters.[3]
-
After heating, cool the vial to room temperature.
-
Evaporate the reagent to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried methyl ester residue, add a mixture of ethyl acetate and pentafluoropropionic anhydride (PFPA). A common ratio is 50 µL of each.
-
Cap the vial tightly and heat at 65°C for 30 minutes.[3]
-
Cool the vial to room temperature.
-
Evaporate the excess reagent under a nitrogen stream.
-
Reconstitute the final derivative in a suitable solvent for GC-MS analysis, such as toluene.[3][4] The sample is now ready for injection.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of the derivatized amino acids. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 or similar |
| Mass Spectrometer | Agilent 5973 or similar, operating in Electron Impact (EI) ionization mode |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 310°C, and hold for 10 min.[5] |
| Transfer Line Temp. | 300°C |
| Ion Source Temp. | 250°C |
| Electron Energy | 70 eV |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for quantification and full scan for qualitative analysis. |
Data Presentation
The following table summarizes the analytical performance for the GC-MS analysis of amino acids derivatized as their methyl ester-pentafluoropropionyl derivatives.
Table 1: Quantitative Performance Data for Derivatized Amino Acid Analysis by GC-MS
| Amino Acid | Linearity Range (pg) | Correlation Coefficient (r²) | Limit of Detection (LOD) (pg) |
| Alanine | 10 - 400 | > 0.99 | 0.5 |
| Valine | 10 - 400 | > 0.99 | 1.0 |
| Leucine | 10 - 400 | > 0.99 | 1.0 |
| Isoleucine | 10 - 400 | > 0.99 | 1.0 |
| Proline | 10 - 400 | > 0.99 | 2.0 |
| Serine | 10 - 400 | > 0.99 | 5.0 |
| Threonine | 10 - 400 | > 0.99 | 5.0 |
| Aspartic Acid | 10 - 400 | > 0.99 | 10.0 |
| Phenylalanine | 10 - 400 | > 0.99 | 2.0 |
| Tyrosine | 10 - 400 | > 0.98 | 10.0 |
Data adapted from studies using similar derivatization methods.[2] The exact values may vary depending on the specific instrumentation and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the GC-MS analysis of amino acids as their methyl ester derivatives.
Caption: Experimental workflow for AEME analysis by GC-MS.
Logical Relationship of Derivatization
This diagram shows the chemical transformations during the derivatization process.
Caption: Derivatization process for GC-MS analysis of amino acids.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Hair Analysis of Anhydroecgonine Methyl Ester (AEME)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of anhydroecgonine methyl ester (AEME), a unique pyrolysis product of cocaine, in human hair. The presence of AEME in hair is a strong indicator of crack cocaine use. The following sections detail validated methodologies using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering robust options for forensic toxicology, clinical research, and drug development studies.
Introduction
This compound methyl ester (AEME) is formed when cocaine is heated, making it a specific marker for the use of smoked cocaine, commonly known as "crack".[1] Unlike cocaine and its primary metabolite benzoylecgonine (B1201016) (BZE), which can be present from various routes of cocaine administration, AEME is exclusively associated with pyrolysis. Its detection in hair provides a retrospective window into an individual's drug use history. The methodologies presented here are designed for high sensitivity and specificity in the complex hair matrix. It is important to note that thermal hair treatments, such as the use of hair straighteners, may potentially lead to the formation of AEME from cocaine present in the hair, a factor that should be considered during interpretation.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated methods for AEME analysis in hair. This allows for a direct comparison of the performance of different analytical approaches.
| Parameter | GC-MS Method | LC-MS/MS Method (Representative) |
| Linearity Range | 0.2–50 ng/mg | 0.025–10 ng/mg (for cocaine) |
| Limit of Detection (LOD) | ~0.1 ng/mg | 0.001 ng/mg (for cocaine metabolites) |
| Limit of Quantification (LOQ) | 0.2 ng/mg | 0.005–0.020 ng/mg (for cocaine & metabolites) |
| Recovery | >80% | >70% |
| Precision (%RSD) | <15% | <15% |
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a well-established and validated method for the determination of AEME in hair.[1]
1. Sample Preparation
-
Decontamination: Wash hair samples sequentially with 5 mL of methylene (B1212753) chloride (2 minutes), 5 mL of water (2 minutes), and another 5 mL of methylene chloride (2 minutes) to remove external contaminants.
-
Pulverization: Dry the decontaminated hair and pulverize it using a ball mill to increase the surface area for efficient extraction.
-
Hydrolysis: Incubate approximately 50 mg of the pulverized hair in 1 mL of 0.1 M HCl overnight at 56°C. This step releases the analytes from the hair matrix.
2. Extraction
-
Internal Standard Addition: Add deuterated internal standards (e.g., cocaine-d3, BZE-d3) to the hydrolysate.
-
Liquid-Liquid Extraction (LLE): Perform a three-step LLE. Adjust the pH of the hydrolysate to approximately 8.4 and extract with a suitable organic solvent mixture, such as chloroform-isopropanol-n-heptane (50:17:33, v/v/v).
-
Evaporation: Combine the organic layers and evaporate to dryness under a stream of nitrogen.
3. Derivatization
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives of the analytes, which improves their chromatographic properties.
4. GC-MS Analysis
-
Gas Chromatograph: Hewlett-Packard 5890 or equivalent.
-
Column: HP-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 260°C.
-
Oven Temperature Program: Initial temperature of 60°C, ramp to 290°C at 30°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Mass selective detector (e.g., HP 5989B) operated in electron impact (EI) mode at 70 eV.
-
Ion Source Temperature: 250°C.
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for AEME (m/z 82, 152, 166, 181) and the internal standard.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for cocaine and its metabolites in hair, adapted for the analysis of AEME. LC-MS/MS offers the advantage of not requiring a derivatization step.[2][3]
1. Sample Preparation
-
Decontamination: Follow the same decontamination procedure as in the GC-MS protocol.
-
Digestion: Incubate approximately 10-20 mg of cut hair segments in 1 mL of 0.1 M HCl at 50°C for 12 hours.[2][3]
2. Extraction
-
Internal Standard Addition: Add appropriate deuterated internal standards.
-
Solid-Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge (e.g., Phenomenex Strata-X-C or Oasis MCX).
-
Condition the cartridge with methanol (B129727) and equilibration buffer.
-
Load the digested sample.
-
Wash the cartridge with an acidic solution and then an organic solvent (e.g., methanol) to remove interferences.
-
Elute the analytes with a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: A UHPLC system is recommended for optimal resolution and speed.
-
Column: A C18 or HILIC column can be used. For example, an Atlantis HILIC silica (B1680970) column.[2][3]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile, methanol).[3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for AEME and the internal standard for high selectivity and sensitivity.
Visualizations
Caption: Experimental workflow for AEME hair analysis.
Caption: Comparison of GC-MS and LC-MS/MS methods.
References
- 1. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) determination of cocaine and its metabolites benzoylecgonine, ecgonine methyl ester, and cocaethylene in hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Anhydroecgonine for Improved GC-MS Detection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anhydroecgonine and its methyl ester (this compound methyl ester, AEME or methylecgonidine) are key pyrolysis products of cocaine and serve as important biomarkers for identifying "crack" cocaine use.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical technique for the detection and quantification of these compounds in biological matrices. However, the inherent polarity of this compound and its metabolites can lead to poor chromatographic peak shape and thermal instability, necessitating a derivatization step to improve their volatility and thermal stability for GC-MS analysis.[4][5]
This document provides detailed application notes and protocols for the derivatization of this compound, focusing on common techniques such as silylation and acylation to enhance its detectability by GC-MS. A significant challenge in the GC-MS analysis of AEME is its artifactual formation from cocaine in the heated injector port of the gas chromatograph, which can lead to false-positive results or overestimated concentrations.[6][7] The presented methods are designed to provide robust and reliable analytical outcomes.
Derivatization Strategies for this compound
The primary goal of derivatization is to replace active hydrogen atoms in polar functional groups with less polar, more thermally stable moieties. For this compound and its related compounds, the main derivatization strategies involve silylation and acylation.
Silylation
Silylation involves the replacement of active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] This process increases the volatility and thermal stability of the analyte.[8] For this compound and its metabolites, tert-butyldimethylsilylation is a commonly employed technique.[1][9]
-
Reagents:
Acylation
Acylation introduces an acyl group into the molecule, which also serves to increase volatility and improve chromatographic properties. Perfluoroacylation reagents are frequently used as they introduce fluorine atoms, which can enhance detection sensitivity.
-
Reagents:
-
Pentafluoropropionic anhydride (B1165640) (PFPA)[6][11]
-
Heptafluorobutyric anhydride (HFBA)[11]
-
Trifluoroacetic anhydride (TFA)[11]
-
Quantitative Data Summary
The following table summarizes the quantitative data from various studies involving the derivatization and GC-MS analysis of this compound (AEME) and related cocaine metabolites. It is important to note that the limits of detection (LOD) and quantification (LOQ) can vary depending on the biological matrix, extraction method, and specific instrumentation used.
| Analyte(s) | Derivatization Reagent(s) | Matrix | LOD | LOQ | Linearity Range | Reference(s) |
| This compound Methyl Ester (AEME) | tert-butyldimethylsilylation (MTBSTFA implied) | Serum | Not specified | Not specified | 3 - 34 ng/mL (observed range) | [1] |
| Cocaine, BZE, EME, AEME, etc. | PFP/PFPA | Postmortem Fluids & Tissues | 0.78 - 12.5 ng/mL | Not specified | 0.78 - 3200 ng/mL | [6] |
| Benzoylecgonine | BSTFA | Biological Samples | 25 ng/mL | Not specified | Not specified | [5] |
| Benzoylecgonine, Ecgonine Methyl Ester | MTBSTFA | Human Urine | 50 ng/mL | Not specified | Not specified | [12] |
| Benzoylecgonine | Iodomethane-D3 | Blood, Urine | 40 ng/mL | Not specified | Not specified | [4] |
| Benzoylecgonine | PFPA/HFIP | Blood, Urine | 20 ng/mL | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Silylation using MTBSTFA
This protocol is adapted from methodologies used for the analysis of cocaine metabolites, including those with structures similar to this compound.[12]
Materials:
-
Dried sample extract containing this compound
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Ethyl acetate (B1210297)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the sample extract is completely dry. This is typically achieved by evaporation under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent like ethyl acetate (e.g., 30 µL).[5]
-
Add 50 µL of MTBSTFA to the reconstituted sample in the GC-MS vial.[12]
-
Cap the vial tightly and heat at 70°C for 20-30 minutes.[5]
-
Cool the vial to room temperature.
-
Inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Acylation using PFPA
This protocol is based on the derivatization of cocaine and its metabolites, including AEME.[6]
Materials:
-
Dried sample extract containing this compound
-
Pentafluoropropionic anhydride (PFPA)
-
2,2,3,3,3-pentafluoro-1-propanol (PFP) or another suitable solvent like ethyl acetate
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add the derivatizing agent mixture. A common approach is to use a mixture of PFPA and a solvent. For example, add a specified volume of PFPA and PFP.
-
Cap the vial and heat at a specified temperature and duration (e.g., 70-90°C for 20-30 minutes).
-
After cooling, the excess derivatizing reagent can be evaporated under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for injection into the GC-MS.[2]
Visualizations
Cocaine Pyrolysis and Metabolism Pathway
Caption: Formation of AEME from cocaine pyrolysis and subsequent metabolism.
Experimental Workflow for this compound GC-MS Analysis
References
- 1. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faa.gov [faa.gov]
- 3. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS [mdpi.com]
- 11. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of N-Acylethanolamines (AEMEs) Using Deuterated Internal Standards by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamines (AEMEs) are a class of endogenous lipid signaling molecules involved in a wide array of physiological processes, including neurotransmission, inflammation, and energy metabolism. Anandamide (B1667382) (AEA), the most well-known AEME, is an endogenous cannabinoid that activates cannabinoid receptors CB1 and CB2. Other AEMEs, such as palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA), also exhibit important biological activities. Given their low endogenous concentrations and susceptibility to degradation, accurate quantification of AEMEs in biological matrices is crucial for understanding their roles in health and disease.
This application note provides a detailed protocol for the sensitive and accurate quantification of AEMEs in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. The use of stable isotope-labeled internal standards is the gold standard for mass spectrometry-based quantification, as it effectively corrects for variations in sample preparation and matrix effects, ensuring high precision and accuracy.
Signaling Pathways of AEME Metabolism
The biosynthesis and degradation of AEMEs are tightly regulated processes. The primary biosynthetic pathway involves the formation of N-acyl-phosphatidylethanolamine (NAPE) from phosphatidylethanolamine (B1630911) (PE) and a fatty acyl-CoA by N-acyltransferase. NAPE is then hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield the corresponding AEME. Degradation of AEMEs is primarily mediated by fatty acid amide hydrolase (FAAH), which hydrolyzes the amide bond to produce a free fatty acid and ethanolamine.
Caption: Biosynthesis and degradation pathway of N-acylethanolamines (AEMEs).
Experimental Protocols
This protocol describes the quantification of anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA) in human plasma.
Materials and Reagents
-
Analytes and Internal Standards:
-
Anandamide (AEA)
-
Palmitoylethanolamide (PEA)
-
Oleoylethanolamide (OEA)
-
Anandamide-d8 (AEA-d8)
-
Palmitoylethanolamide-d4 (PEA-d4)
-
Oleoylethanolamide-d4 (OEA-d4)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Toluene (B28343) (HPLC grade)
-
Human plasma (K2-EDTA)
-
Instrumentation
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and deuterated internal standard in methanol.
-
Working Standard Mixture (1 µg/mL): Prepare a mixed working standard solution containing AEA, PEA, and OEA in methanol.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a mixed internal standard solution containing AEA-d8, PEA-d4, and OEA-d4 in methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by serial dilution of the working standard mixture with methanol to achieve concentrations ranging from 0.1 to 100 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 200 µL of plasma into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard spiking solution (100 ng/mL) to each plasma sample.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 2 mL tube.
-
Liquid-Liquid Extraction: Add 1 mL of toluene to the supernatant, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes.
-
Organic Phase Collection: Transfer the upper organic layer (toluene) to a new tube.
-
Evaporation: Evaporate the toluene to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (80:20 methanol:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient:
-
0-1 min: 80% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AEA | 348.3 | 62.1 | 15 |
| AEA-d8 | 356.3 | 62.1 | 15 |
| PEA | 300.3 | 62.1 | 12 |
| PEA-d4 | 304.3 | 62.1 | 12 |
| OEA | 326.3 | 62.1 | 14 |
| OEA-d4 | 330.3 | 62.1 | 14 |
Quantitative Data Summary
The following tables summarize typical performance characteristics of the described method.
Table 1: Method Validation Parameters
| Parameter | AEA | PEA | OEA |
| Linearity Range (ng/mL) | 0.1 - 100 | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.05 | 0.05 | 0.05 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.1 | 0.1 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| AEA | 1 | < 10 | < 15 | 95 - 105 |
| 50 | < 8 | < 12 | 97 - 103 | |
| PEA | 1 | < 10 | < 15 | 94 - 106 |
| 50 | < 8 | < 12 | 96 - 104 | |
| OEA | 1 | < 10 | < 15 | 95 - 105 |
| 50 | < 8 | < 12 | 98 - 102 |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| AEA | 85 - 95 |
| PEA | 88 - 98 |
| OEA | 90 - 100 |
Experimental Workflow Diagram
Caption: Experimental workflow for AEME quantification.
Conclusion
The use of deuterated internal standards in conjunction with a robust LC-MS/MS method provides a highly reliable and sensitive platform for the quantification of AEMEs in complex biological matrices. The protocol outlined in this application note demonstrates excellent linearity, precision, accuracy, and recovery for the analysis of AEA, PEA, and OEA in plasma. This methodology is well-suited for applications in clinical research, drug development, and fundamental studies aimed at elucidating the roles of these important lipid mediators in health and disease.
Application of UHPLC-MS/MS for the Determination of Anhydroecgonine in Whole Blood
Abstract
This application note details a robust and sensitive method for the quantification of anhydroecgonine (AEME), a key biomarker for crack cocaine use, in whole blood using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol provides a comprehensive guide for sample preparation employing liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. This method is designed for researchers, forensic toxicologists, and drug development professionals requiring reliable analysis of AEME in complex biological matrices.
Introduction
This compound methyl ester (AEME) is a primary pyrolysis product of cocaine and serves as a specific indicator of crack cocaine smoking.[1][2] Its detection in biological samples such as whole blood is crucial for forensic investigations and clinical toxicology. Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) offers high selectivity and sensitivity, making it the gold standard for the determination of trace levels of analytes in complex matrices. This application note presents a validated method for the analysis of AEME in whole blood, covering sample preparation, chromatographic conditions, and mass spectrometric parameters.
Experimental Protocols
Sample Collection and Storage
Whole blood samples should be collected in tubes containing an anticoagulant, such as EDTA. Due to the potential for in-vitro degradation of AEME through hydrolysis, it is recommended to store samples at low temperatures.[2][3] For short-term storage (up to 7 days), refrigeration at 2-8°C is adequate. For long-term storage, samples should be frozen at -20°C or lower to ensure analyte stability.[4] The addition of esterase inhibitors like sodium fluoride (B91410) can further prevent enzymatic degradation.[3]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol utilizes a liquid-liquid extraction method to isolate AEME from the whole blood matrix.[1][5]
Materials:
-
Whole blood sample
-
Internal Standard (IS) solution (e.g., AEME-d3)
-
Methyl-tert-butyl ether (MTBE)
-
2-Propanol
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 1 mL of the whole blood sample into a clean centrifuge tube.
-
Add the internal standard solution and vortex briefly.
-
Add 1 mL of 1% ammonium hydroxide and vortex to mix.
-
Add 5 mL of the extraction solvent mixture (MTBE/2-Propanol, 70:30, v/v).[1][5]
-
Vortex the tube for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract with 100 µL of the initial mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system capable of binary gradient elution.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: Core-shell biphenyl (B1667301) UHPLC column (100 x 2.1 mm, 1.7 µm)[1][5]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.1[5]
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
MRM Transitions:
-
Note: Specific MRM transitions for this compound should be optimized on the specific mass spectrometer being used. Commonly, the precursor ion would be the protonated molecule [M+H]+, and product ions would be generated through collision-induced dissociation.
-
Quantitative Data
The following table summarizes the quantitative performance of the described UHPLC-MS/MS method for the analysis of this compound in whole blood.
| Parameter | Result |
| Limit of Quantification (LOQ) | 0.7-1.5 ng/mL[1][5] |
| Linearity Range | 1.0 - 100.0 ng/mL (r² > 0.995)[6] |
| Extraction Recovery | Approximately 80%[1][5] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Note: Precision and accuracy values are typical acceptance criteria for bioanalytical method validation.
Experimental Workflow and Signaling Pathways
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
References
- 1. Determination of cocaine, metabolites and a crack cocaine biomarker in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Distinguishing Crack Cocaine Use: Application Notes & Protocols for Researchers
For Immediate Release
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques used to distinguish crack cocaine use from other routes of administration, such as insufflation (snorting) or intravenous injection. The primary method focuses on the detection of specific biomarkers that are unique to the pyrolysis of cocaine.
The key biomarker for identifying smoked cocaine is anhydroecgonine methyl ester (AEME), also known as methylecgonidine (B1201409) (MED).[1][2][3] This compound is a direct pyrolysis product formed when cocaine is heated, as is the case with smoking crack cocaine.[2][4][5] AEME and its metabolite, this compound (AE) or ecgonidine (B1247834) (ED), are considered definitive indicators of crack cocaine use as they are not produced in significant amounts through other routes of administration.[1][4][6]
Analytical Approaches
The detection of AEME and its metabolites can be performed on various biological matrices, including urine, hair, oral fluid (saliva), and sweat. The choice of matrix depends on the desired detection window and the specific research or clinical question.
-
Urine: A common matrix for routine testing, offering a detection window of up to a few days.[3]
-
Hair: Provides a much longer detection window, potentially months to years, making it suitable for assessing long-term use patterns.[7][8]
-
Oral Fluid: Offers a non-invasive collection method and reflects recent drug use.[3][9]
-
Sweat: Can be collected via a patch worn for an extended period, providing a cumulative measure of drug use.[7]
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques for the quantification of AEME and other cocaine-related analytes.[7][10]
Quantitative Data Summary
The following tables summarize the concentrations of AEME found in various biological matrices, as reported in the scientific literature. These values can serve as a reference for interpreting analytical results.
Table 1: this compound Methyl Ester (AEME) Concentrations in Biological Matrices
| Biological Matrix | Concentration Range | Notes | Reference |
| Urine | 5 - 1477 ng/mL | Detected in approximately 90 positive samples. | [7] |
| 4 - 226 ng/mL | Detected in 12 out of 81 cocaine-positive urine samples. | [11] | |
| Hair | 0.20 - 21.56 ng/mg | Detected in 32 hair specimens from crack abusers. | [7] |
| 0.2 - 2.4 ng/mg | Detected in 7 out of 65 cocaine-positive hair samples. | [11] | |
| Oral Fluid (Saliva) | 5 - 18 ng/mL | Found in a case of crack overdose. | [7] |
| Sweat | 53 ng/patch | Found in a case of a heavy crack user. | [3][7] |
Signaling Pathway of AEME Formation
The formation of AEME is a chemical process that occurs when cocaine is heated, leading to the elimination of a benzoic acid molecule. This pyrolysis product is then absorbed into the user's system.
Caption: Formation of AEME through cocaine pyrolysis and its systemic distribution.
Experimental Protocols
The following are generalized protocols for the analysis of AEME in urine and hair samples based on common laboratory practices. Specific parameters should be optimized and validated within the individual laboratory.
Protocol 1: Analysis of AEME in Urine by GC-MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard (e.g., AEME-d3).
-
Perform solid-phase extraction using a suitable SPE cartridge (e.g., Bond Elut Certify).
-
Wash the cartridge with deionized water, followed by an acidic wash (e.g., 0.1 M HCl).
-
Dry the cartridge thoroughly.
-
Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane/isopropanol, 80:20, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
-
Heat the sample at 70°C for 20-30 minutes.
3. GC-MS Analysis
-
Injector: Splitless mode, temperature 250-280°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode. Monitor characteristic ions for AEME (e.g., m/z 82, 166, 181) and the internal standard.[7]
4. Data Analysis
-
Quantify AEME based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: General workflow for the analysis of AEME in urine samples.
Protocol 2: Analysis of AEME in Hair by LC-MS/MS
1. Sample Decontamination
-
Wash hair samples sequentially with a non-ionic detergent solution (e.g., 0.1% Tween 80), deionized water, and an organic solvent (e.g., methanol (B129727) or dichloromethane) to remove external contaminants.[12]
-
Dry the hair samples completely.
2. Sample Preparation (Digestion/Extraction)
-
Cut the decontaminated hair into small segments (approximately 1-2 mm).
-
Incubate the hair segments in an acidic or enzymatic solution to digest the hair matrix and release the analytes.[12] An example of a digestion solution is a mixture of proteinase-K, dithiothreitol, and sodium dodecyl sulfate (B86663) in a Tris buffer.[12]
-
Add an internal standard (e.g., AEME-d3).
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the digest.
3. LC-MS/MS Analysis
-
Chromatography: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]
-
Mass Spectrometer: Operate in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for AEME and the internal standard.
4. Data Analysis
-
Quantify AEME based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: General workflow for the analysis of AEME in hair samples.
Conclusion
The presence of AEME and its metabolite AE/ED in biological samples is a reliable indicator of crack cocaine use. The analytical methods outlined in these application notes, when properly validated, can provide definitive evidence to distinguish the route of cocaine administration. This information is crucial for clinical diagnostics, forensic investigations, and research into the specific health consequences associated with smoking cocaine.
References
- 1. faa.gov [faa.gov]
- 2. Methylecgonidine - Wikipedia [en.wikipedia.org]
- 3. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A study of the thermal decomposition of adulterated cocaine samples under optimized aerobic pyrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of Oral Fluid Tests for Drugs of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. euseme.eu [euseme.eu]
Postmortem Analysis of Anhydroecgonine and Other Cocaine Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The postmortem analysis of cocaine and its metabolites is a critical aspect of forensic toxicology, providing crucial insights into the cause and manner of death. Cocaine undergoes extensive metabolism in the body, and its stability is a significant concern in postmortem specimens due to enzymatic and chemical degradation, as well as postmortem redistribution. This document provides a detailed overview of the analysis of anhydroecgonine (AEC), a unique pyrolysis product indicating the smoking of "crack" cocaine, and other key cocaine metabolites.[1][2] this compound, more specifically this compound methyl ester (AEME), is formed when cocaine is heated and its presence can confirm the route of administration.[1][2][3]
The interpretation of postmortem cocaine concentrations is complicated by several factors. Postmortem redistribution (PMR) can lead to significant changes in drug concentrations in different body compartments after death.[4][5] Additionally, the stability of cocaine and its metabolites is influenced by temperature, pH, and the presence of preservatives in collected samples.[6][7][8] Therefore, a comprehensive analysis of various metabolites is essential for an accurate toxicological assessment.
This application note details standardized protocols for the extraction and quantification of this compound and other cocaine metabolites from postmortem samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Cocaine Metabolism and Postmortem Considerations
Cocaine is primarily metabolized through three main pathways:
-
Hydrolysis: The most significant metabolic route involves the hydrolysis of the two ester linkages. Hydrolysis by plasma and liver esterases forms benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME).[9]
-
N-demethylation: A minor pathway involves the N-demethylation of cocaine by cytochrome P450 enzymes in the liver to produce the active metabolite, norcocaine.[9]
-
Transesterification: When cocaine is consumed with ethanol, a unique and active metabolite, cocaethylene (B1209957), is formed in the liver through transesterification.[1][9]
This compound Methyl Ester (AEME) is not a direct metabolite but a pyrolysis product formed when the freebase form of cocaine ("crack") is smoked.[1][2][3] Its presence in postmortem specimens is a strong indicator of this specific route of administration.[1][2]
Postmortem Challenges:
-
Postmortem Redistribution (PMR): After death, drugs can diffuse from areas of high concentration (like the liver and lungs) into the blood, leading to artificially elevated levels in central blood samples compared to peripheral ones.[4][5]
-
Degradation: Cocaine is unstable in postmortem samples. It can be hydrolyzed to benzoylecgonine (BE) through chemical processes and to ecgonine methyl ester (EME) by plasma cholinesterases.[6][8] The rate of degradation is influenced by pH and temperature.[6][8]
Quantitative Data Presentation
The following tables summarize the concentration ranges of cocaine and its metabolites found in postmortem blood and urine specimens from various studies. These values can be highly variable and depend on numerous factors including the dose, route of administration, time between consumption and death, and postmortem interval.
Table 1: Concentrations of Cocaine and its Metabolites in Postmortem Blood (ng/mL)
| Analyte | Concentration Range (ng/mL) | Reference |
| Cocaine (COC) | 23 - 2088 | [1][2] |
| Benzoylecgonine (BE) | 215 - 9195 | [1][2] |
| Ecgonine Methyl Ester (EME) | 220 - 7275 | [1][2] |
| This compound Methyl Ester (AEME) | Detected in 2 of 13 cases | [1] |
| Cocaethylene (CE) | Detected in 1 of 13 cases | [1] |
Table 2: Concentrations of Cocaine and its Metabolites in Postmortem Urine (ng/mL)
| Analyte | Concentration Range (ng/mL) | Reference |
| This compound Methyl Ester (AEME) | Detected in 10 of 13 cases | [1] |
| Cocaethylene (CE) | Detected in 4 of 13 cases | [1] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of cocaine and its metabolites from complex biological matrices like blood and urine.[1][9][10]
Materials:
-
Mixed-mode SPE columns (e.g., Bond Elut Certify)[10]
-
Deionized water
-
0.1 M Phosphate (B84403) buffer (pH 6.0)[11]
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v)[9][11]
-
Internal standards (e.g., cocaine-d3, benzoylecgonine-d3)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: To 1 mL of postmortem blood or urine, add the internal standards. For blood samples, dilute with 2 mL of water. For urine samples, dilute with 2 mL of 0.1 M phosphate buffer (pH 6.0).[12] Vortex and centrifuge the samples.[11]
-
Column Conditioning: Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).[11]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column with 3 mL of deionized water, followed by 3 mL of 0.5 M acetic acid, and then 3 mL of methanol to remove interferences.[11]
-
Analyte Elution: Elute the analytes with 3 mL of the elution solvent.[9][11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[9][11] Reconstitute the residue in a suitable solvent for the subsequent analysis (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).[9]
Analytical Methodologies
GC-MS is a robust technique for the analysis of cocaine and its metabolites.[1][2] Derivatization is often required for polar metabolites like benzoylecgonine to improve their volatility and chromatographic properties.[12][13][14]
Derivatization (for BE and other polar metabolites):
-
After evaporation of the SPE eluate, reconstitute the residue in an appropriate solvent (e.g., 30 µL of ethyl acetate).[12]
-
Add a silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[12]
-
Heat the mixture at 70°C for 20 minutes.[12]
-
After cooling, the sample is ready for injection.
GC-MS Conditions (Example):
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[12]
-
Inlet Temperature: 250°C.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]
-
Oven Temperature Program: Initial temperature of 50°C, ramped to 200°C at 3°C/min, then ramped to 320°C at 4°C/min, with a final hold.[12]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification.
LC-MS/MS has become the gold standard for the analysis of cocaine and its metabolites due to its high sensitivity and specificity, often without the need for derivatization.[9][15]
LC-MS/MS Conditions (Example): [9]
-
Column: C18 reversed-phase column (e.g., Atlantis T3, 100Å, 3 µm, 2.1 mm × 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.2 - 0.6 mL/min.
-
Gradient: A suitable gradient to ensure separation of all analytes.
-
Column Temperature: 30-40 °C.
-
Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for quantification.
Visualizations
Cocaine Metabolism Pathway
Caption: Metabolic and pyrolytic pathways of cocaine.
General Experimental Workflow for Postmortem Analysis
Caption: Workflow for the analysis of cocaine metabolites.
References
- 1. dl.astm.org [dl.astm.org]
- 2. Identification of unique cocaine metabolites and smoking by-products in postmortem blood and urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. faa.gov [faa.gov]
- 4. Postmortem redistribution of cocaine and its metabolites, benzoylecgonine and ecgonine methyl ester in humans: Important variables that might be influencing the central blood / peripheral blood ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive study of the stability of cocaine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase extraction and GC/MS quantitation of cocaine, ecgonine methyl ester, benzoylecgonine, and cocaethylene from meconium, whole blood, and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. journal-imab-bg.org [journal-imab-bg.org]
- 13. Determination of cocaine and benzoylecgonine by derivatization with iodomethane-D3 or PFPA/HFIP in human blood and urine using GC/MS (EI or PCI mode) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Confirmation of cocaine exposure by gas chromatography-mass spectrometry of urine extracts after methylation of benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS-MS method for the comprehensive analysis of cocaine and cocaine metabolites in meconium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Electrospray Mass Spectrometry for the Identification of Anhydroecgonine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a primary pyrolysis product formed during the smoking of cocaine base ("crack").[1][2] Its presence in biological samples is a key indicator of this specific route of administration. Understanding the metabolic fate of AEME is crucial for toxicological studies, forensic investigations, and the development of targeted therapies for cocaine use disorder. Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the identification and quantification of AEME and its metabolites. This application note provides a detailed protocol for the analysis of AEME and its major metabolites: this compound (AE), anhydronorecgonine methyl ester (ANEME), and this compound methyl ester N-oxide (AEMENO).[3][4] The high sensitivity and specificity of LC-ESI-MS/MS make it particularly well-suited for detecting these compounds in complex biological matrices such as urine and plasma. A notable advantage of this technique is its ability to analyze thermally labile compounds like AEMENO, which can degrade during gas chromatography-mass spectrometry (GC-MS) analysis.[4][5]
Metabolic Pathway of this compound Methyl Ester (AEME)
AEME undergoes several metabolic transformations in the body. The primary pathways include hydrolysis of the methyl ester to form this compound (AE), N-demethylation to produce anhydronorecgonine methyl ester (ANEME), and N-oxidation to yield this compound methyl ester N-oxide (AEMENO).[3][4] In the presence of ethanol, AEME can also undergo transesterification to form this compound ethyl ester (AEEE).[4]
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the identification and quantification of AEME and its metabolites. Note that optimal collision energies may vary between different mass spectrometer instruments and should be determined empirically.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound Methyl Ester (AEME) | 182.1 | 150.1 | 82.1 |
| This compound (AE) | 168.1 | 150.1 | 82.1 |
| Anhydronorecgonine Methyl Ester (ANEME) | 168.1 | 136.1 | 82.1 |
| This compound Methyl Ester N-oxide (AEMENO) | 198.1 | 180.1 | 152.1 |
Experimental Protocols
This section provides detailed methodologies for sample preparation and LC-MS/MS analysis of this compound metabolites in urine and plasma/blood.
Sample Preparation
1. Solid-Phase Extraction (SPE) for Urine Samples
This protocol is adapted from methodologies for the extraction of cocaine and its metabolites from urine.[2][6]
-
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Dichloromethane
-
Isopropanol
-
Phosphate (B84403) buffer (pH 6.0)
-
Internal standards (e.g., AEME-d3, AE-d3, ANEME-d3, AEMENO-d3)
-
-
Procedure:
-
To 1 mL of urine, add internal standards and 1 mL of phosphate buffer (pH 6.0).
-
Condition the SPE cartridge with 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of phosphate buffer.
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 0.1 M HCl, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. Liquid-Liquid Extraction (LLE) for Plasma/Blood Samples
This protocol is based on a validated method for the extraction of cocaine and AEME from whole blood.[7][8]
-
Materials:
-
Methyl tert-butyl ether (MTBE)
-
Isopropanol
-
Ammonium hydroxide solution (5%)
-
Internal standards (e.g., AEME-d3, AE-d3, ANEME-d3, AEMENO-d3)
-
-
Procedure:
-
To 0.5 mL of plasma or whole blood, add the internal standards.
-
Add 50 µL of 5% ammonium hydroxide solution and vortex briefly.
-
Add 2 mL of a mixture of MTBE/isopropanol (70:30, v/v).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3500 V.
-
Gas Flow: Optimized for the specific instrument.
-
MRM Transitions: As listed in the "Quantitative Data Summary" table. Collision energies should be optimized for each analyte to achieve maximum sensitivity.
-
Experimental Workflow Visualization
Conclusion
The described LC-ESI-MS/MS method provides a robust, sensitive, and specific approach for the identification and quantification of this compound methyl ester and its key metabolites in biological matrices. The detailed sample preparation and analytical protocols can be adapted for various research applications in toxicology, forensics, and drug development, facilitating a deeper understanding of the metabolic profile of this important cocaine pyrolysis product. The use of electrospray mass spectrometry is particularly advantageous for the analysis of thermally sensitive metabolites, ensuring comprehensive metabolic profiling.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of this compound methyl ester N-oxide, a new metabolite of this compound methyl ester, using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Determination of cocaine, metabolites and a crack cocaine biomarker in whole blood by liquid-liquid extraction and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note and Protocol: Automated Solid-Phase Extraction for Anhydroecgonine Methyl Ester (AEME) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroecgonine methyl ester (AEME) is a primary pyrolysis product of cocaine and serves as a crucial biomarker for identifying "crack" cocaine use.[1][2][3] Its detection and quantification in biological matrices are vital in forensic toxicology and clinical research. Automated solid-phase extraction (SPE) offers a robust, high-throughput solution for the sample preparation of AEME, minimizing variability and improving laboratory efficiency.[4][5] This document provides a detailed protocol for the automated SPE of AEME from biological matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of methods utilizing automated or semi-automated SPE for the analysis of cocaine and its metabolites, including AEME.
Table 1: Method Performance Characteristics for AEME and Related Analytes
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| This compound Methyl Ester (AEME) | Urine | 10-2000 ng/mL | - | - | [1] |
| This compound Methyl Ester (AEME) | Hair | 0.2-50 ng/mg | - | - | [1] |
| Cocaine & Metabolites | Whole Blood | 8-500 ng/mL | 3-16 ng/mL | 8-47 ng/mL | [6] |
| Cocaine & Metabolites | Urine | 7-1000 ng/mL | 3-23 ng/mL | 7-69 ng/mL | [7] |
| 23 Opioids, Cocaine & Metabolites | Urine | - | - | 3-25 ng/mL | [8] |
| Cocaine & Metabolites | Serum | 0.78-3200 ng/mL | 0.78-12.5 ng/mL | - | [2] |
Table 2: Recovery and Precision Data
| Analyte Group | Matrix | Recovery | Relative Standard Deviation (RSD) | Reference |
| Cocaine & Metabolites | Whole Blood | >85% (Bias <7%) | <9% | [6] |
| 23 Opioids, Cocaine & Metabolites | Urine | >69% | <11% | [8] |
| Cocaine & Metabolites | Plasma, Urine, Whole Blood | >80% | <10% | [9] |
Experimental Protocols
This protocol is a generalized procedure based on common practices for the extraction of AEME and other cocaine metabolites using automated SPE systems.[4][6][8][9] It is recommended to optimize specific parameters for the particular automated SPE platform and analytical instrumentation used.
Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Varian Bond Elut Certify, Biotage EVOLUTE® CX)[2][9]
-
Reagents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Deionized Water, Formic Acid, Ammonium Hydroxide (B78521), Phosphate (B84403) Buffer (pH 6)
-
Internal Standard (IS): Deuterated AEME (AEME-d3) or a suitable analog.
-
Biological Matrix: Urine, whole blood, or serum.
Sample Preparation
-
Urine: Centrifuge the urine sample at 3000 rpm for 10 minutes. Take a 1 mL aliquot of the supernatant.
-
Whole Blood/Serum: To a 1 mL aliquot, add an appropriate volume of acetonitrile for protein precipitation (typically a 2:1 or 3:1 ratio of acetonitrile to sample).[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Internal Standard Spiking: Add the internal standard to all samples, calibrators, and controls.
-
Dilution: Dilute the pre-treated sample with phosphate buffer (pH 6) or 1% formic acid as required by the specific SPE method.[2][9]
Automated SPE Procedure
The following steps are programmed into the automated SPE system (e.g., GERSTEL MultiPurpose Sampler, Zymark RapidTrace).[2][4]
-
Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of methanol.
-
Wash with 2 mL of deionized water.
-
Equilibrate with 2 mL of phosphate buffer (pH 6).
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Wash with 2 mL of 0.1 M HCl or 2% formic acid to remove neutral and acidic interferences.[9]
-
Wash with 2 mL of methanol to remove non-polar interferences.
-
Dry the cartridge with nitrogen or air for 5-10 minutes.
-
-
Elution:
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (e.g., 80:20:2 v/v/v) or another suitable basic organic solvent mixture.
-
-
Evaporation and Reconstitution:
-
The eluate is automatically transferred to a collection tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 or similar reversed-phase column is commonly used.[2][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[2][8]
-
Detection: Electrospray ionization in positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of AEME and its internal standard.[6][7]
Visualizations
Caption: Automated SPE workflow for AEME analysis.
Caption: Key components for successful AEME analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gerstelus.com [gerstelus.com]
- 5. aurorabiomed.com [aurorabiomed.com]
- 6. An automated SPE/LC/MS/MS method for the analysis of cocaine and metabolites in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid analysis of cocaine and metabolites in urine using a completely automated solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. data.biotage.co.jp [data.biotage.co.jp]
Application Note: Quantification of Anhydroecgonine in Sweat and Saliva Samples by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydroecgonine (AEC), a pyrolysis product of cocaine, is a key biomarker for detecting the use of crack cocaine.[1][2][3] Its presence in biological matrices like sweat and saliva provides a non-invasive means to monitor cocaine abuse. This application note provides a detailed protocol for the quantification of AEC in sweat and saliva samples using gas chromatography-mass spectrometry (GC-MS). The methodology is based on established analytical procedures and is intended to guide researchers in the development and implementation of sensitive and specific detection methods.
Quantitative Data Summary
The following table summarizes quantitative data for this compound detected in sweat and saliva samples.
| Biological Matrix | Analyte | Concentration Range | Analytical Method | Reference |
| Sweat | This compound (AEC) | 53 ng/patch | GC-MS | [1][2][3] |
| Saliva | This compound (AEC) | 5 - 18 ng/mL | GC-MS | [1][2][3] |
Experimental Protocols
Sample Collection
Sweat Sample Collection:
-
Sweat patches are applied to a clean, dry skin surface and worn for a specified period.
-
After the collection period, the patch is carefully removed using forceps and placed in a labeled storage tube.
Saliva Sample Collection:
-
Saliva is collected using appropriate oral fluid collection devices.
-
The collected saliva is transferred to a labeled storage tube.
-
To ensure the stability of the analyte, it is recommended to store samples at low temperatures and consider the pH of the storage buffer, as the related compound this compound methyl ester (AEME) shows pH-dependent hydrolysis.[1]
Sample Preparation and Extraction
A three-step liquid-liquid extraction procedure is employed for the isolation of AEC from sweat and saliva samples.[2][3]
For Sweat Samples:
-
Desorption: The sweat patch is desorbed to release the collected analytes.
-
Extraction: The desorbed sample undergoes the liquid-liquid extraction process described below.
For Saliva Samples:
-
Extraction: The saliva sample is directly subjected to the liquid-liquid extraction.
Liquid-Liquid Extraction Protocol:
-
To 1 mL of the sample (desorbed sweat solution or saliva), add deuterated internal standards.
-
Adjust the pH of the sample to 8.4.
-
Perform a three-step liquid-liquid extraction using a chloroform-isopropanol-n-heptane (50:17:33, v/v) solvent mixture.[2][3]
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
Derivatization
To enhance the volatility and chromatographic properties of AEC for GC-MS analysis, a derivatization step is necessary.
-
Reconstitute the dried extract in a suitable solvent.
-
Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the extract.[2][3]
-
Incubate the mixture to allow for complete derivatization.
GC-MS Analysis
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.
Chromatographic Conditions:
-
The specific column, temperature program, and carrier gas flow rate should be optimized to achieve good separation and peak shape for the derivatized AEC.
Mass Spectrometry Parameters:
-
The mass spectrometer is operated in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
The ions monitored for this compound are m/z 82, 166, 152, and 181.[2][3]
Visualized Workflows
Caption: Experimental workflow for the quantification of this compound in sweat and saliva.
Caption: Logical relationship from crack cocaine use to AEC detection in biological samples.
References
Application Notes and Protocols for Studying Anhydroecgonine Neurotoxicity in Cell Culture
Introduction
Anhydroecgonine (AEME), a primary pyrolysis product of crack cocaine, has been identified as a significant neurotoxic agent, potentially contributing to the neurodegenerative consequences observed in crack cocaine users.[1][2] Understanding the cellular and molecular mechanisms underlying AEME-induced neurotoxicity is crucial for developing therapeutic strategies to mitigate its harmful effects. These application notes provide detailed protocols for utilizing primary hippocampal neuron cultures to investigate the neurotoxic effects of AEME. The described methods cover the assessment of cell viability, cytotoxicity, apoptosis, and oxidative stress, which are key events in AEME-induced neuronal damage.[1][2]
Primary hippocampal neurons are a relevant in vitro model for studying AEME neurotoxicity as the hippocampus is a brain region vulnerable to the effects of drugs of abuse.[1][2] The protocols outlined below are designed for researchers, scientists, and drug development professionals to reliably assess the neurotoxic potential of AEME and to screen for potential neuroprotective compounds.
Key Experimental Approaches
A multi-parametric approach is recommended to comprehensively evaluate the neurotoxicity of this compound. The following assays provide a robust toolkit for this purpose:
-
Cell Viability and Cytotoxicity Assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Assay: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
-
Apoptosis Assay:
-
Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.
-
-
Oxidative Stress Assays:
-
Lipid Peroxidation (MDA) Assay: To quantify an end product of lipid peroxidation.
-
Glutathione-Related Enzyme Assays: To measure the activity of key antioxidant enzymes (GPx, GR, GST).
-
Data Presentation
The following tables summarize quantitative data on the neurotoxic effects of this compound (AEME) from published studies.
Table 1: Effect of this compound (AEME) on Neuronal Viability (MTT Assay)
| Concentration | 24h Exposure (% Viable Cells) | 48h Exposure (% Viable Cells) |
| Control | 100% | 100% |
| 0.1 mM AEME | No significant decrease | ~85% |
| 1 mM AEME | ~77% | ~62% |
| 2 mM Cocaine (for comparison) | ~77% | ~59% |
Data synthesized from Garcia et al. (2012).[2]
Table 2: Effect of this compound (AEME) on Cytotoxicity (LDH Release)
| Treatment | 24h Exposure (% LDH Release vs. Control) | 48h Exposure (% LDH Release vs. Control) |
| Control | Baseline | Baseline |
| 1 mM AEME | No significant increase | No significant increase |
| 2 mM Cocaine | Significant increase | Significant increase |
Data synthesized from Garcia et al. (2012), indicating AEME does not cause significant membrane damage leading to LDH release under these conditions, unlike cocaine.[2]
Table 3: Effect of this compound (AEME) on Apoptosis (Caspase-3 Activity)
| Treatment | 3h Exposure (Fold Increase vs. Control) | 6h Exposure (Fold Increase vs. Control) |
| Control | 1 | 1 |
| 0.1 mM AEME | No significant increase | Significant increase |
| 1 mM AEME | No significant increase | Significant increase |
| 1 mM Cocaine (for comparison) | Significant increase | Significant increase |
Data synthesized from Garcia et al. (2012).[1][2]
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol describes the isolation and culture of primary hippocampal neurons from neonatal rats, a widely used model for neurotoxicity studies.
Materials:
-
Neonatal rat pups (P0-P1)
-
Hanks' Balanced Salt Solution (HBSS)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Trypsin
-
DNase I
-
Poly-L-lysine coated culture plates or coverslips
-
Dissection tools (sterile)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Preparation: Coat culture surfaces with poly-L-lysine overnight in a sterile incubator. Wash plates/coverslips with sterile water and allow them to dry before use. Warm all media and solutions to 37°C.[3][4][5]
-
Dissection: Euthanize neonatal rat pups according to approved animal care protocols. Sterilize the head with 70% ethanol. Under a dissecting microscope in a sterile hood, remove the brain and place it in cold HBSS.[3][6]
-
Hippocampal Isolation: Dissect the hippocampi from both hemispheres and place them in a fresh tube with cold HBSS.[3][6]
-
Digestion: Mince the tissue and incubate in a solution of trypsin and DNase I for 15-20 minutes at 37°C. Gently agitate every 5 minutes.[3][5]
-
Dissociation: Stop the enzymatic digestion by adding serum-containing medium or a trypsin inhibitor. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.[5][6]
-
Plating: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in pre-warmed Neurobasal medium. Count the viable cells using a hemocytometer and trypan blue exclusion. Plate the cells at a desired density (e.g., 1 x 10^5 cells/cm²) onto the poly-L-lysine coated surfaces.[3][5]
-
Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to change half of the medium every 3-4 days. Neurons are typically ready for experiments after 7-10 days in vitro.[3]
MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells, which reflects cell viability.
Materials:
-
Cultured primary hippocampal neurons in a 96-well plate
-
This compound (AEME) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: After the desired period of neuronal culture, treat the cells with various concentrations of AEME for the specified duration (e.g., 24 or 48 hours). Include untreated control wells.
-
MTT Addition: Following treatment, add 10 µL of MTT solution to each well.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7][8]
-
Analysis: Express the results as a percentage of the absorbance of the untreated control cells.
LDH Assay for Cytotoxicity
This colorimetric assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.
Materials:
-
Cultured primary hippocampal neurons in a 96-well plate
-
This compound (AEME) stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat neurons with different concentrations of AEME for the desired time. Include control wells (untreated cells for spontaneous LDH release) and maximum LDH release controls (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell layer.
-
Assay Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.[9][10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100.
Caspase-3 Activity Assay
This fluorometric or colorimetric assay detects the activity of caspase-3, a key executioner in apoptosis, by measuring the cleavage of a specific substrate.
Materials:
-
Cultured primary hippocampal neurons
-
This compound (AEME) stock solution
-
Caspase-3 assay kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Cell Treatment: Treat neurons with AEME for the desired time points (e.g., 3, 6, 12 hours).
-
Cell Lysis: After treatment, collect the cells and lyse them using the provided lysis buffer. Incubate on ice for 10 minutes.[11][12]
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the caspase-3 substrate to each well according to the kit's protocol.[11][12]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[11][12]
-
Measurement: Measure the absorbance (for colorimetric assays) at 400-405 nm or fluorescence (for fluorometric assays) at the appropriate excitation/emission wavelengths.[11][13]
-
Analysis: Express the results as fold change in caspase-3 activity compared to the untreated control.
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced neurotoxicity.
Caption: General experimental workflow for studying this compound neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Primary Culture of Hippocampal Neurons from P0 Newborn Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 5. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]
- 6. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. mpbio.com [mpbio.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Artifactual Production of AEME in GC-MS Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the artifactual production of Anhydroecgonine Methyl Ester (AEME) during the analysis of cocaine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is AEME and why is it a concern in GC-MS analysis of cocaine?
A1: this compound Methyl Ester (AEME), also known as methylecgonidine, is a primary pyrolysis product of cocaine.[1] It is often used as a marker for "crack" cocaine use.[2][3] The concern in GC-MS analysis is that AEME can be artificially generated from cocaine in the heated injector port of the gas chromatograph.[2][3][4] This artifactual formation can lead to false-positive results or inaccurate quantification of AEME, potentially leading to misinterpretation of how the drug was consumed.
Q2: What is the primary mechanism of artifactual AEME formation in the GC inlet?
A2: The primary mechanism is the thermal elimination of benzoic acid from the cocaine molecule.[4] This pyrolysis reaction is facilitated by the high temperatures within the GC injector port, converting cocaine into AEME.
Q3: What are the key factors that influence the rate of artifactual AEME production?
A3: The main factors include:
-
Injector Temperature: Higher temperatures generally increase the rate of pyrolysis.[2]
-
Cocaine Concentration: The amount of AEME formed is often linearly dependent on the concentration of cocaine in the sample.[2]
-
Cleanliness of the Inlet Liner: A dirty or contaminated liner can have active sites that promote the degradation of cocaine to AEME.[2]
Q4: Can derivatization help in preventing AEME formation?
A4: While cocaine itself does not typically require derivatization for GC-MS analysis, derivatization of its metabolites, such as benzoylecgonine (B1201016) (BZE), is crucial for their stability and chromatographic performance.[5][6] Derivatization techniques like silylation can prevent the degradation of these thermally labile metabolites.[5][7] By ensuring the overall stability of the sample components, the potential for complex interactions and degradation pathways that might influence AEME formation can be minimized.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating artifactual AEME production.
Step 1: Confirm the Presence of an Artifact
-
Symptom: Detection of AEME in a sample where cocaine is also present.
-
Action:
-
Analyze a Cocaine Standard: Inject a pure cocaine standard at a concentration similar to that found in your sample. If AEME is detected, it is highly likely an artifact.
-
Evaluate Concentration Dependence: Analyze a series of cocaine standards at different concentrations. If the AEME peak area increases proportionally with the cocaine concentration, this is strong evidence of artifactual formation.[2]
-
Step 2: Optimize GC Inlet Conditions
-
Symptom: Confirmed artifactual AEME formation.
-
Action:
-
Lower the Injector Temperature: Reduce the injector port temperature. While one study found no significant difference between 250°C and 210°C, it is generally advisable to use the lowest temperature that allows for efficient volatilization of the analytes.[8] Start with 210-230°C and evaluate the impact on AEME formation and the chromatography of other analytes.[2]
-
Perform Inlet Maintenance: Regularly clean and replace the injector liner. A clean, inert liner is crucial to prevent catalytic degradation of cocaine.[2] Consider using a liner with glass wool, which can help trap non-volatile residues and provide a more inert surface.[9][10]
-
Step 3: Modify Sample Preparation
-
Symptom: Artifact formation persists after optimizing inlet conditions.
-
Action:
Troubleshooting Flowchart
Quantitative Data Summary
The following tables summarize quantitative data related to AEME artifact formation.
Table 1: Influence of GC-MS Conditions on Artifactual AEME Formation
| Parameter | Condition | Cocaine to AEME Conversion Rate | Reference |
| Injector Temperature | 250°C vs. 210°C | No statistical difference observed | [8] |
| General Observation | High Injection Port Temperatures | Can lead to conversion of cocaine to AEME | [2] |
| Validated Method | - | Artifact formation < 0.5% | [3] |
| Validated Method | - | Artifact formation < 1% | [11] |
| General Finding | Thermal Decomposition | Mean conversion rate of 0.8% | [2] |
Experimental Protocols
Protocol 1: Silylation of Benzoylecgonine to Improve Thermal Stability
This protocol is adapted from a validated method for the analysis of cocaine and its metabolites.[5][7]
Objective: To derivatize benzoylecgonine (BZE) to its trimethylsilyl (B98337) (TMS) derivative, which is more thermally stable and provides better chromatographic performance.
Materials:
-
Dried sample extract containing BZE
-
Ethyl acetate
-
Silylating agent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
Heating block or oven
-
GC vials
Procedure:
-
Ensure the sample extract is completely dry under a gentle stream of nitrogen at a temperature below 60°C.
-
Reconstitute the dried residue in 30 µL of ethyl acetate.
-
Add 50 µL of the silylating agent (BSTFA + 1% TMCS) to the vial.
-
Cap the vial tightly and heat at 70°C for 20 minutes.
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized solution into the GC-MS system.
Protocol 2: General GC-MS Method for Cocaine Analysis with Minimized AEME Formation
This protocol provides general parameters that can be used as a starting point. Optimization may be required for your specific instrument and application.
GC Parameters:
-
Injection Port: Splitless mode
-
Injector Temperature: 210-250°C (start at the lower end and increase if necessary for analyte response)[8]
-
Carrier Gas: Helium at a constant flow rate
-
Oven Program:
-
Initial temperature: 100-150°C
-
Ramp: 10-20°C/min to 280-300°C
-
Hold: 2-5 minutes
-
-
Injection Volume: 1 µL
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
-
Key AEME ions (m/z): 82, 152, 166, 181[3]
-
Key Cocaine ions (m/z): 82, 182, 303[5]
Workflow for AEME Artifact Minimization
Chemical Pathway of AEME Formation
References
- 1. This compound Methyl Ester (AEME), a Product of Cocaine Pyrolysis, Impairs Spatial Working Memory and Induces Striatal Oxidative Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal-imab-bg.org [journal-imab-bg.org]
- 6. Confirmation of cocaine exposure by gas chromatography-mass spectrometry of urine extracts after methylation of benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faa.gov [faa.gov]
- 9. GC Inlet Liner Selection, Part I: Splitless Liner Selection [restek.com]
- 10. How to Choose a GC Inlet Liner [restek.com]
- 11. researchgate.net [researchgate.net]
improving extraction efficiency of anhydroecgonine from complex matrices
Welcome to the technical support center for the extraction of anhydroecgonine from complex matrices. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the efficiency and accuracy of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Incomplete Elution: The elution solvent may not be strong enough to desorb this compound from the solid-phase extraction (SPE) column. | - Optimize Elution Solvent: Test different elution solvents or solvent mixtures. A common elution solvent is a mixture of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide. - Increase Solvent Volume: Use a larger volume of the elution solvent. - Perform a Second Elution: Elute the column a second time and analyze the eluate separately to check for remaining analyte. |
| Poor Analyte Retention: The sample pH may not be optimal for the retention of this compound on the SPE column. | - Adjust Sample pH: Ensure the pH of the sample is appropriate for the chosen SPE sorbent. For mixed-mode cation exchange columns, a pH of around 6 is often used. | |
| Suboptimal Liquid-Liquid Extraction (LLE) Solvent: The chosen organic solvent may have low partitioning efficiency for this compound. | - Solvent Selection: Test different organic solvents or mixtures. A common LLE solvent is a mix of chloroform, isopropanol, and n-heptane.[1][2] | |
| High Signal-to-Noise Ratio / Baseline Noise | Matrix Effects: Co-eluting endogenous compounds from the biological matrix can interfere with the detection of this compound. | - Improve Sample Cleanup: Incorporate additional washing steps in your SPE protocol. - Use a More Selective Detection Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally more selective and less prone to matrix effects than gas chromatography-mass spectrometry (GC-MS).[3][4][5][6] |
| Analyte Instability / Degradation | pH-dependent Hydrolysis: this compound can be susceptible to chemical hydrolysis, especially at basic pH.[7] | - Control pH: Maintain a slightly acidic to neutral pH during sample storage and extraction. Adjusting urine samples to pH 6.0 has been shown to improve stability.[8] |
| Enzymatic Degradation: Esterases in biological samples (e.g., plasma) can degrade this compound.[7] | - Use Esterase Inhibitors: Add inhibitors like sodium fluoride (B91410) or echothiophate (B1218750) iodide to plasma samples immediately after collection.[7] - Proper Storage: Store samples at low temperatures (-20°C or below) to minimize enzymatic activity.[8][9][10] | |
| Artifact Formation of this compound | Thermal Degradation of Cocaine in GC Inlet: Cocaine can thermally degrade to this compound in the hot injector port of a gas chromatograph, leading to falsely elevated results.[8][11] | - Use LC-MS/MS: This technique avoids the high temperatures of a GC inlet and is not prone to this artifact formation.[11] - Optimize GC Conditions: If using GC-MS, lower the injector temperature as much as possible without compromising peak shape. - Derivatization: Derivatizing the analytes can improve their thermal stability. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from biological samples?
A1: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used. SPE is often preferred for its efficiency, selectivity, and potential for automation.[11][12][13][14][15] LLE is also a robust and widely used technique.[1][2][16]
Q2: I am seeing very low extraction efficiency for this compound. What can I do?
A2: Low extraction efficiency for this compound has been reported with some methods.[11] To improve this, consider the following:
-
For SPE: Ensure your column conditioning, sample loading, washing, and elution steps are optimized. The choice of sorbent and elution solvent is critical. Mixed-mode SPE columns are often used.
-
For LLE: The choice of extraction solvent and the pH of the aqueous phase are key parameters to optimize. A three-step LLE process has been described for comprehensive extraction.[1][2][16]
Q3: Is derivatization necessary for the analysis of this compound?
A3: Derivatization is typically required for GC-MS analysis to improve the volatility and thermal stability of this compound and other cocaine metabolites.[1][2][12][16][17] Common derivatizing agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1][2][16] For LC-MS/MS analysis, derivatization is generally not necessary.[3][4][5]
Q4: How can I prevent the artificial formation of this compound during my analysis?
A4: The primary cause of artificial this compound formation is the thermal degradation of cocaine in the GC injector.[8][11] The most effective way to prevent this is to use LC-MS/MS for analysis. If you must use GC-MS, carefully optimize your injector temperature and consider derivatization to increase the stability of cocaine. It has been noted that artifact formation is less than 1% under certain optimized GC conditions.[16]
Q5: What are the best practices for storing samples to ensure the stability of this compound?
A5: this compound is more stable than cocaine in urine.[8][9][10] However, for optimal stability, especially in plasma, samples should be stored at low temperatures (frozen at -20°C).[8][9][10] For urine, adjusting the pH to 6.0 can enhance stability.[8] In plasma, the addition of esterase inhibitors is recommended to prevent enzymatic degradation.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction and analysis of this compound (AEME).
Table 1: Extraction Efficiency/Recovery of this compound
| Matrix | Extraction Method | Recovery (%) | Reference |
| Meconium | Solid-Phase Extraction | 42.29 | [3] |
| Postmortem Fluids/Tissues | Solid-Phase Extraction | 1 - 4 | [11][13] |
| Hair | Liquid-Liquid Extraction | Not specified | [16] |
| Urine | Solid-Phase Extraction | ~90 | [9] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Postmortem Fluids/Tissues | GC-MS | 0.78 - 12.5 ng/mL (for various analytes) | Not specified | [11][13] |
| Urine | LC-MS/MS | Not specified | 1.0 ng/mL | [4][5] |
| Hair | GC-MS | Not specified | 0.2 ng/mg | [16] |
| Meconium | LC-MS/MS | Not specified | 0.012 µg/g | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is a generalized representation based on common practices.
-
Sample Pre-treatment: To 1 mL of serum, add an appropriate internal standard.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Varian Bond Elut Certify) with methanol (B129727) followed by a pH 6.0 phosphate (B84403) buffer.[11]
-
Sample Loading: Apply the pre-treated serum sample to the conditioned SPE column.
-
Washing: Wash the column with deionized water, followed by an acidic solution (e.g., 0.1 M HCl), and then methanol to remove interferences.
-
Analyte Elution: Elute the this compound and other analytes with a mixture of methylene chloride-isopropanol-ammonium hydroxide.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
-
Analysis: Analyze by GC-MS (with derivatization) or LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Hair
This protocol is based on a published method.[1][2][16]
-
Decontamination: Wash hair samples with methylene chloride to remove external contaminants.
-
Hydrolysis: Incubate the washed and cut hair in an acidic solution (e.g., 0.1 N HCl) to release the analytes from the hair matrix.
-
Extraction:
-
Purification: Combine the organic extracts and perform an acidic wash (e.g., with 0.2 M HCl). Separate the phases and re-extract the aqueous layer after adjusting the pH.
-
Evaporation and Derivatization (for GC-MS): Evaporate the final organic extract to dryness. Add a derivatizing agent (e.g., BSTFA + 1% TMCS) and heat to complete the reaction.[1][2][16]
-
Analysis: Analyze the derivatized extract by GC-MS.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for this compound extraction issues.
References
- 1. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Cocaine and Metabolites by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. faa.gov [faa.gov]
- 14. Development and validation of a solid-phase extraction gas chromatography–mass spectrometry method for the simultaneous quantification of methadone, heroin, cocaine and metabolites in sweat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing matrix effects in LC-MS/MS analysis of anhydroecgonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of anhydroecgonine (AEME), a key pyrolysis product of cocaine.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a significant challenge in the quantitative analysis of this compound in biological samples. These effects, caused by co-eluting endogenous components, can lead to inaccurate and imprecise results. This guide provides a systematic approach to identifying and mitigating matrix effects.
Problem: Poor peak shape, low analyte recovery, or signal suppression.
Step 1: Evaluate the Extent of Matrix Effects
The first step is to determine if matrix effects are influencing your analysis. A common method is the post-extraction addition technique.
Experimental Protocol: Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound standard in the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with this compound standard at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with this compound standard before the extraction process.
-
-
Analyze all sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
MF (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
A matrix factor significantly different from 100% indicates the presence of matrix effects (ion suppression if <100%, ion enhancement if >100%).
Step 2: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components while efficiently extracting this compound. The choice of technique depends on the biological matrix (e.g., urine, oral fluid, plasma, hair).
Troubleshooting Workflow: Sample Preparation Optimization
Caption: Workflow for selecting and optimizing a sample preparation method.
Comparison of Sample Preparation Techniques
| Technique | Principle | Common Application | Pros | Cons |
| Dilution | Reduces the concentration of both analyte and matrix components. | Urine, Oral Fluid | Simple, fast, and cost-effective. | May not be suitable for trace-level analysis due to reduced sensitivity. |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Plasma, Serum | Quick and easy. | Non-selective, can result in significant matrix effects from phospholipids (B1166683) and other soluble components.[1][2] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Various | Good sample cleanup, can concentrate the analyte. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away. | Various, especially for complex matrices like hair.[3][4] | Excellent sample cleanup and concentration, high selectivity. | Can be more time-consuming and costly, requires method development. |
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound in Urine [3]
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard solution and 3 mL of 0.1 M acetate (B1210297) buffer (pH 2.8).
-
Column Conditioning: Condition a mixed-mode SPE column with 3 mL of methanol (B129727) followed by 3 mL of 0.1 M acetate buffer.
-
Sample Loading: Apply the pre-treated sample to the SPE column.
-
Washing: Wash the column with 3 mL of 0.1 M acetic acid, followed by 3 mL of methanol. Dry the column under vacuum.
-
Elution: Elute this compound with 3 mL of the appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Step 3: Utilize an Appropriate Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects. A SIL-IS, such as this compound-d3, co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus improving the accuracy and precision of quantification.[5][6]
Logical Relationship: Internal Standard Selection
Caption: Decision tree for internal standard selection.
Step 4: Optimize Chromatographic and Mass Spectrometric Conditions
If matrix effects persist, further optimization of the LC-MS/MS method is necessary.
-
Chromatographic Separation: Adjust the gradient profile or change the stationary phase to better separate this compound from co-eluting matrix components. The goal is to have the analyte elute in a "clean" region of the chromatogram where ion suppression is minimal.[7][8]
-
Ionization Source: Electrospray ionization (ESI) is commonly used but can be more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[1][2] If your instrument allows, testing APCI may be beneficial.
-
Metal-Free Systems: For some analytes, interactions with metal components in the LC system can cause ion suppression. Using metal-free columns and tubing can sometimes improve signal intensity and peak shape.[9]
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in biological samples? A1: The primary sources of matrix effects are endogenous components of the biological matrix. In plasma, these are predominantly phospholipids and proteins. In urine, salts and urea (B33335) can be problematic. The composition of the matrix can be highly variable between individuals and can be influenced by diet, disease state, and other factors.[10]
Q2: Can I just dilute my sample to eliminate matrix effects? A2: Dilution is a simple and often effective strategy, particularly for less complex matrices like urine and oral fluid.[2] However, a major drawback is the reduction in analyte concentration. If the concentration of this compound in your samples is low, dilution may cause it to fall below the lower limit of quantification (LLOQ).
Q3: Is a stable isotope-labeled internal standard always necessary? A3: While not strictly mandatory in all cases, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis using LC-MS/MS. It is the most effective way to correct for variability introduced by matrix effects and sample preparation, leading to the most accurate and precise results.[6][11]
Q4: How can I identify the region of ion suppression in my chromatogram? A4: You can identify regions of ion suppression by performing a post-column infusion experiment.[7][12] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. Any dips in the baseline signal of the infused analyte correspond to regions where co-eluting matrix components are causing ion suppression.
Q5: My results show ion enhancement instead of suppression. What should I do? A5: Ion enhancement is less common than suppression but can also lead to inaccurate results. The troubleshooting strategies are the same as for ion suppression: optimize sample preparation to remove the interfering components, use a SIL-IS to compensate for the effect, and adjust chromatographic conditions to separate the analyte from the source of enhancement.
Q6: Can the choice of LC column affect matrix effects? A6: Yes, the choice of LC column is critical. A column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl, HILIC) can alter the retention and elution profile of both this compound and interfering matrix components. For polar compounds like this compound and its metabolites, a HILIC column might provide better retention and separation from non-polar interferences.[13] Experimenting with different column chemistries is a valid strategy for mitigating matrix effects.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. sciex.com [sciex.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Quantitation of cocaine and its principal metabolite, benzoylecgonine, by GLC-mass spectrometry using stable isotope labeled analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated stable isotope dilution liquid chromatography tandem mass spectrometry assay for the trace analysis of cocaine and its major metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hdb.ugent.be [hdb.ugent.be]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability of Anhydroecgonine in Urine Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of anhydroecgonine (AEME), a key biomarker for crack cocaine use, in human urine samples during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AEME) and why is its stability in urine important?
A1: this compound methyl ester (AEME) is a primary pyrolysis product of cocaine and serves as a specific biomarker for "crack" cocaine use.[1] Ensuring its stability in collected urine samples is crucial for accurate toxicological analysis and reliable interpretation of results in clinical and forensic settings.
Q2: What are the main factors affecting the stability of AEME in urine?
A2: The primary factors that can influence the stability of AEME in urine are storage temperature and pH.[2] Studies have shown that controlling these factors is key to preventing the degradation of the analyte over time.
Q3: What are the recommended storage conditions for urine samples intended for AEME analysis?
A3: For long-term stability, it is recommended to store urine samples in a freezer.[3] Refrigeration is also a viable option for shorter periods.[1] Additionally, adjusting the urine pH to approximately 6.0 can enhance the stability of AEME.[1]
Q4: Can AEME be formed as an artifact during analysis?
A4: Yes, there is a possibility of converting cocaine to AEME at the high temperatures used in the injection port of a gas chromatograph (GC).[1] To minimize this, it is important to use a clean liner in the GC injector and to evaluate the potential for artifact formation, especially in samples with high concentrations of cocaine.[1]
Data on this compound (AEME) Stability in Urine
The following table summarizes the stability of AEME in urine under different storage conditions, based on a key study in the field. The data is presented as the variation in the mean relative area of the analyte compared to its initial concentration.
| Storage Condition | Duration | Mean Relative Area Variation | Stability | Reference |
| Refrigerated | 15 days | 10% - 12% of initial concentration | Stable | [1] |
| Refrigerated | 30 days | 10% - 12% of initial concentration | Stable | [1] |
| Frozen | 15 days | 10% - 12% of initial concentration | Stable | [1] |
| Frozen | 30 days | 10% - 12% of initial concentration | Stable | [1] |
Experimental Protocols
This section details the methodology for assessing the stability of this compound in urine samples.
Objective: To determine the stability of AEME in human urine under refrigerated and frozen storage conditions over a 30-day period.
Materials:
-
Human urine samples
-
Solid-phase extraction (SPE) columns
-
Phosphate (B84403) buffer (pH 5.5-6.0)
-
Deionized water
-
0.1 M HCl
-
Gas chromatograph with flame ionization detection (GC-FID)
Procedure:
-
Sample Preparation:
-
Pool and homogenize drug-free human urine.
-
Spike the urine pool with a known concentration of AEME.
-
Adjust the pH of the urine to 6.0.
-
Aliquot the spiked urine into two sets of storage tubes.
-
-
Storage:
-
Store one set of samples in a refrigerator (approximately 4°C).
-
Store the second set of samples in a freezer (approximately -20°C).[4]
-
-
Sample Analysis at Timed Intervals (e.g., Day 0, Day 15, Day 30):
-
At each time point, retrieve an aliquot from each storage condition.
-
Thaw frozen samples at room temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE columns with 3 mL of methanol followed by 3 mL of phosphate buffer (pH 5.5-6.0).[1]
-
Load the urine sample onto the column and allow it to pass through by gravity.[1]
-
Wash the column with 2 mL of phosphate buffer, 6 mL of deionized water, and 3 mL of 0.1 M HCl.[1]
-
Dry the column under suction for 5 minutes.[1]
-
Elute the analytes with an appropriate solvent.
-
-
Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis:
-
Analyze the extracted samples using a validated GC-FID method.
-
The injector temperature should be carefully controlled (e.g., 230°C) to minimize the risk of artifactual AEME formation.[1]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Decreased AEME concentration over time | - Improper storage temperature.- Urine pH is too high, leading to hydrolysis. | - Ensure samples are consistently stored at the correct refrigerated or frozen temperatures.- Verify and adjust the urine pH to 6.0 before storage. |
| Inconsistent or variable AEME concentrations | - Inconsistent sample extraction.- Instrument variability. | - Ensure the SPE procedure is followed precisely for all samples.- Calibrate the GC-FID instrument regularly and use an internal standard for quantification. |
| Detection of AEME in blank samples containing high cocaine concentrations | - Artifactual formation of AEME in the GC injector port. | - Use a clean GC injector liner.- Optimize the injector temperature.- Consider using a different analytical technique, such as liquid chromatography-mass spectrometry (LC-MS), which does not involve high temperatures.[4] |
| Low recovery of AEME after SPE | - Improper conditioning of the SPE column.- Incorrect pH of the loading or wash solutions.- Inappropriate elution solvent. | - Ensure proper conditioning of the SPE column as per the manufacturer's instructions.- Verify the pH of all buffers and solutions used in the extraction process.- Optimize the elution solvent to ensure complete recovery of AEME from the SPE column. |
Experimental Workflow for this compound Stability Study
Caption: Workflow for assessing this compound stability in urine.
References
Technical Support Center: Anhydroecgonine Methyl Ester (AEME) Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of anhydroecgonine methyl ester (AEME) during analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound methyl ester (AEME) and why is its analysis important?
This compound methyl ester (AEME), also known as methylecgonidine, is a primary pyrolysis product of cocaine. Its presence in biological samples is a specific biomarker for the consumption of crack cocaine. Accurate analysis of AEME is crucial for forensic toxicology, clinical chemistry, and in studies investigating the pharmacology and toxicology of crack cocaine use.
Q2: What are the main challenges in the analysis of AEME?
The primary challenges in AEME analysis are its thermal lability and susceptibility to hydrolysis. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, AEME can be artificially formed from the thermal degradation of cocaine in the hot injector port, leading to false-positive results.[1] Additionally, AEME can degrade in biological samples due to chemical and enzymatic hydrolysis, affecting the accuracy of quantitative results.[2][3]
Q3: What are the primary degradation pathways for AEME?
AEME degrades through two main pathways:
-
Thermal Degradation: Occurs at elevated temperatures, such as in a GC injector port, leading to the formation of various byproducts. It is also the process by which AEME is formed from cocaine.
-
Hydrolysis: The ester group of AEME is susceptible to hydrolysis, which can be either chemical or enzyme-mediated.
Troubleshooting Guides
Issue 1: Suspected Artifactual Formation of AEME during GC-MS Analysis
Symptoms:
-
Detection of AEME in samples from individuals with a known history of non-smoked cocaine use.
-
AEME peak size increases with higher cocaine concentrations in the sample.
-
Inconsistent AEME/cocaine ratios across samples with similar histories.
Root Causes:
-
High GC injector port temperature leading to the pyrolysis of cocaine into AEME.[1]
-
Presence of contaminants or matrix components that catalyze the thermal degradation of cocaine.
Solutions:
| Strategy | Detailed Action |
| Optimize GC Injector Temperature | Lower the injector port temperature. Temperatures around 250°C have been shown to reduce artifact formation to less than 1%.[4] |
| Use a Clean Injector Liner | Regularly replace or clean the GC injector liner to remove residues that can promote cocaine degradation. |
| Derivatization | Derivatize AEME prior to GC-MS analysis. Silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), can improve its thermal stability.[4] |
| Use of Isotope-Labeled Internal Standard | Employ a deuterated internal standard for cocaine (e.g., cocaine-d3) to monitor for artifact formation by observing the corresponding deuterated AEME fragment. |
| Alternative Analytical Techniques | If artifact formation cannot be adequately controlled, switch to a method that does not involve high temperatures, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[5][6] |
Issue 2: Low or No Recovery of AEME from Biological Samples
Symptoms:
-
AEME concentrations are lower than expected or undetectable in known positive samples.
-
Poor reproducibility of quantitative results.
Root Causes:
-
Degradation of AEME in the sample due to improper storage conditions (temperature and pH).[2][3]
-
Inefficient extraction of AEME from the sample matrix.
Solutions:
| Strategy | Detailed Action |
| Proper Sample Storage | Store biological samples at low temperatures. For plasma, storage at 4°C is preferable to room temperature, and freezing is recommended for long-term storage.[3] For urine, storage at 4°C or -20°C is effective.[7][8] |
| Control of Sample pH | Adjust the pH of the sample to be slightly acidic (around pH 6.0 for urine) to minimize chemical hydrolysis.[7][8] |
| Use of Enzyme Inhibitors | For plasma samples, add an esterase inhibitor such as sodium fluoride (B91410) or echothiophate (B1218750) iodide to prevent enzymatic degradation of AEME by butyrylcholinesterase.[2][3] |
| Optimize Extraction Method | Solid-Phase Extraction (SPE) is a commonly used and effective method for extracting AEME from biological matrices.[9] Ensure the SPE cartridge type and elution solvents are optimized for AEME recovery. |
Quantitative Data Summary
Table 1: Stability of AEME in Human Plasma
| Storage Temperature | Time for 50% Degradation | Reference |
| Room Temperature | 5 days | [3] |
| 4°C | 13 days | [3] |
Table 2: Stability of AEME in Human Urine
| Storage Condition | Duration | Stability | Reference |
| 4°C, pH 6.0 | Up to 30 days | Stable | [7][8] |
| -20°C, pH 6.0 | Up to 30 days | Stable | [7][8] |
Experimental Protocols
Protocol 1: GC-MS Analysis of AEME in Urine
This protocol is a general guideline and may require optimization for specific instrumentation and sample types.
-
Sample Preparation and Extraction:
-
To 1 mL of urine, add an appropriate internal standard (e.g., AEME-d3).
-
Adjust the sample pH to approximately 6.0.
-
Perform Solid-Phase Extraction (SPE) using a mixed-mode cation exchange cartridge.
-
Condition the SPE cartridge with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute AEME with a basic organic solvent mixture (e.g., dichloromethane:isopropanol:ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in an appropriate solvent.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70-90°C for 20-30 minutes.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS)
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for AEME and the internal standard.
-
Protocol 2: HPLC-MS/MS Analysis of AEME in Plasma
This protocol avoids the high temperatures associated with GC-MS, thus preventing artifact formation.
-
Sample Preparation and Extraction:
-
To 0.5 mL of plasma, add an esterase inhibitor (e.g., sodium fluoride).
-
Add an appropriate internal standard (e.g., AEME-d3).
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant and evaporate to dryness or perform SPE for further cleanup if necessary.
-
Reconstitute the final extract in the initial mobile phase.
-
-
HPLC Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with an additive like formic acid or ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over the run.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for AEME and its internal standard for confident identification and quantification.
-
Visualizations
Caption: Experimental Workflow for GC-MS Analysis of AEME.
Caption: Experimental Workflow for HPLC-MS/MS Analysis of AEME.
Caption: Factors Leading to AEME Degradation and Artifact Formation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. faa.gov [faa.gov]
Technical Support Center: Optimizing Chromatographic Separation of Cocaine and its Pyrolysis Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of cocaine and its pyrolysis products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Issue 1: Poor Peak Resolution or Co-elution of Cocaine and its Pyrolysis Products
Q: Why am I observing poor separation between cocaine and its primary pyrolysis product, anhydroecgonine methyl ester (AEME), in my gas chromatography (GC) analysis?
A: Poor resolution in the GC analysis of cocaine and AEME can stem from several factors. A primary cause is often a suboptimal temperature program. If the initial temperature is too high or the ramp rate is too fast, the compounds may not have sufficient interaction with the stationary phase to achieve baseline separation. Additionally, the choice of GC column is critical; a column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally recommended for this analysis. Carrier gas flow rate also plays a significant role; a flow rate that is too high can lead to decreased separation efficiency.
Troubleshooting Steps:
-
Optimize Temperature Program: Lower the initial oven temperature and use a slower ramp rate to enhance separation.
-
Verify Column Selection: Ensure you are using a GC column with an appropriate stationary phase for the analysis of these compounds.
-
Adjust Carrier Gas Flow Rate: Optimize the carrier gas (e.g., helium or hydrogen) flow rate to achieve the best balance between analysis time and resolution.
-
Check Injection Technique: A splitless injection can sometimes improve the resolution of low-concentration analytes by allowing for a more focused injection band.
Issue 2: Peak Tailing of Cocaine and its Metabolites
Q: My chromatograms show significant peak tailing for cocaine and its more polar metabolites, like benzoylecgonine, in both GC and HPLC. What could be the cause and how can I fix it?
A: Peak tailing for basic compounds like cocaine and its metabolites is a common issue and is often caused by secondary interactions with active sites within the chromatographic system.[1] In GC, this can be due to active sites in the injector liner or on the column itself. In HPLC, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a frequent cause.[2]
Troubleshooting Steps for GC:
-
Inlet Maintenance: Deactivate the glass liner of the injector or use a pre-deactivated liner. Regular replacement of the septum and liner is also crucial to prevent the accumulation of non-volatile residues.[3]
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to ensure a deactivated and stable stationary phase.
-
Derivatization: For highly polar metabolites like benzoylecgonine, derivatization (e.g., silylation) can reduce their polarity and minimize interactions with active sites, resulting in more symmetrical peaks.[4]
Troubleshooting Steps for HPLC:
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or similar reversed-phase column where the free silanol groups have been chemically deactivated.[2]
-
Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, "masking" them from the analytes.[2]
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic analytes, reducing their interaction with the stationary phase. However, ensure the pH remains within the stable range for the column.
Frequently Asked Questions (FAQs)
Q1: What are the major pyrolysis products of cocaine that I should be looking for in my analysis?
A1: The primary and most commonly monitored pyrolysis product of cocaine is this compound methyl ester (AEME), also known as methylecgonidine.[5][6] This compound is a specific marker for the smoking of "crack" cocaine.[5] Other pyrolysis products can also be formed depending on the conditions, but AEME is the most significant for forensic and toxicological analyses.[7]
Q2: What are the typical retention times for cocaine and AEME in a standard GC-MS analysis?
A2: Retention times can vary significantly depending on the specific GC column, temperature program, and carrier gas flow rate. However, in a typical GC-MS method, AEME is more volatile and will elute earlier than cocaine. For example, in one reported method, this compound methyl ester eluted at approximately 7.33 minutes, while cocaine eluted at 17.32 minutes.[8] It is essential to confirm the identity of each peak using mass spectrometry.
Q3: Can AEME be formed as an artifact during GC analysis?
A3: Yes, the thermal decomposition of cocaine in a hot GC injector port can lead to the artificial formation of AEME.[9] This can result in false positives or inflated quantitative results for AEME. To minimize this, it is important to use a deactivated injector liner and the lowest possible injector temperature that still allows for efficient volatilization of the analytes.[10]
Q4: What is a suitable sample preparation technique for the analysis of cocaine and its pyrolysis products in biological matrices?
A4: Solid-phase extraction (SPE) is a widely used and effective technique for extracting cocaine and its metabolites, including AEME, from biological fluids like blood and urine.[4][11] SPE allows for the cleanup and concentration of the analytes, which is crucial for achieving the low limits of detection required for many applications.
Experimental Protocols
Detailed Methodology for GC-MS Analysis of Cocaine and AEME
This protocol provides a general framework for the analysis of cocaine and its pyrolysis product, AEME, in biological samples using gas chromatography-mass spectrometry (GC-MS).
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode SPE cartridge by sequentially washing with methanol (B129727) and a suitable buffer.
-
Load the pre-treated biological sample (e.g., 1 mL of urine or plasma) onto the SPE cartridge.
-
Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
Derivatization (Optional but Recommended for Polar Metabolites):
-
To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[10]
-
Heat the mixture at 70°C for 20-30 minutes to facilitate the reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: A 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 200°C at 20°C/min.
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
-
Data Presentation
Table 1: Summary of Chromatographic Data for Cocaine and its Pyrolysis Product
| Compound | Analytical Method | Retention Time (min) | Limit of Detection (LOD) |
| Cocaine | GC-MS | 7.86[12] | ~1 µg/L[4] |
| This compound Methyl Ester (AEME) | GC-MS | 3.34[12] | 0.5 - 4.0 ng/mL[7] |
| Cocaine | HPLC-UV | Varies | - |
| Benzoylecgonine | HPLC-UV | Varies | - |
Note: Retention times and LODs are highly method-dependent and should be determined experimentally for a specific analytical setup.
Mandatory Visualization
Caption: Experimental workflow for the chromatographic analysis of cocaine and its pyrolysis products.
Caption: Logical workflow for troubleshooting common chromatographic separation issues.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous measurement of cocaine, cocaethylene, their metabolites, and "crack" pyrolysis products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration profiles of cocaine, pyrolytic methyl ecgonidine and thirteen metabolites in human blood and urine: determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of cocaine and its metabolites in whole blood and urine by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. faa.gov [faa.gov]
method validation for anhydroecgonine detection according to forensic standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of anhydroecgonine (AEME), a key biomarker for "crack" cocaine use, in accordance with forensic standards.
Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for a quantitative method for this compound (AEME) detection in a forensic toxicology laboratory?
A1: According to forensic toxicology standards, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX) and the ANSI/ASB Standard 036, the following are the minimum required validation parameters for a quantitative method:
-
Bias and Precision: To ensure the accuracy and reproducibility of the method.
-
Calibration Model: To define the relationship between the analytical response and the concentration of AEME.
-
Carryover: To check for the contamination of a sample from a preceding sample with a high concentration of AEME.
-
Interference Studies: To assess the impact of other substances on the detection and quantification of AEME.
-
Ionization Suppression/Enhancement (for LC-MS methods): To evaluate the effect of the sample matrix on the ionization of AEME.
-
Limit of Detection (LOD): The lowest concentration of AEME that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of AEME that can be accurately and precisely quantified.
-
Dilution Integrity: To ensure that diluting a sample with a high concentration of AEME does not affect the accuracy of the measurement.
-
Stability: To determine the stability of AEME in the biological matrix under different storage and handling conditions.[1][2]
Q2: What are the acceptable criteria for bias and precision in a validated method for AEME?
A2: For quantitative forensic toxicology methods, the generally accepted criteria for bias and precision are as follows.[1][2]
| Validation Parameter | Acceptance Criteria |
| Bias | The mean value should be within ±20% of the true value. |
| Within-run Precision | The coefficient of variation (%CV) should not exceed 20%. |
| Between-run Precision | The coefficient of variation (%CV) should not exceed 20%. |
Troubleshooting Guide
Issue 1: High variability or inconsistent results in AEME quantification.
This issue can arise from several factors related to sample preparation, instrument performance, or the inherent stability of the analyte.
Troubleshooting Steps:
-
Evaluate Sample Stability: this compound methyl ester (AEME) is susceptible to hydrolysis, especially at basic pH.[3] Ensure that urine samples are stored refrigerated and acidified (e.g., to pH 6.0) to improve stability.[4] Studies have shown that AEME is more stable than cocaine in urine under these conditions.[4][5] In plasma, AEME degradation occurs via both chemical and enzymatic hydrolysis.[3] For plasma samples, consider the addition of an esterase inhibitor like sodium fluoride.[3]
-
Assess Matrix Effects (LC-MS/MS): Biological matrices like urine and blood can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7][8]
-
Protocol for Evaluating Matrix Effects:
-
Prepare a solution of AEME in a clean solvent.
-
Extract blank biological matrix (e.g., urine) from multiple sources.
-
Post-extraction, spike the blank matrix extracts with the AEME solution at a known concentration.
-
Compare the analyte response in the spiked matrix extracts to the response in the clean solvent. A significant difference indicates the presence of matrix effects.
-
-
-
Optimize Sample Preparation: Inefficient extraction can lead to low recovery and variability. Solid-phase extraction (SPE) is a common and effective technique for extracting AEME from biological fluids.[4][9][10] Ensure the SPE procedure is optimized and consistently followed.
Issue 2: Suspected artifactual formation of AEME during GC-MS analysis.
Cocaine can degrade to AEME at the high temperatures of a gas chromatograph (GC) injection port, potentially leading to false-positive results for AEME.[4][11]
Troubleshooting Steps:
-
Injector Temperature Optimization: Evaluate if lowering the injector port temperature can reduce the thermal degradation of cocaine without compromising the chromatography of AEME.
-
Use of a Clean Injector Liner: A clean injector liner can help minimize the artifactual formation of AEME.[11]
-
Derivatization: Derivatization of AEME, for example, using tert-butyldimethylsilylation, can improve its volatility and may reduce issues related to thermal degradation.[9][10]
-
Confirmation with LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) does not use high temperatures for injection and is therefore not prone to the artifactual formation of AEME from cocaine.[12][13][14] If GC-MS results are ambiguous, confirmation with a validated LC-MS/MS method is recommended.[11]
Workflow for Investigating Artifactual AEME Formation
Caption: Troubleshooting workflow for artifactual AEME formation in GC-MS.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) of AEME from Urine
This protocol is a general guideline and should be optimized during method development.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Acidify the sample to approximately pH 6.
-
Column Conditioning: Condition a mixed-mode SPE cartridge by washing with methanol (B129727) followed by deionized water and then a buffer solution (e.g., phosphate (B84403) buffer, pH 6).
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with deionized water and a weak organic solvent to remove interferences.
-
Elution: Elute the AEME from the cartridge using an appropriate solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Method Validation Workflow
Caption: General workflow for analytical method validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aafs.org [aafs.org]
- 3. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack. | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. academic.oup.com [academic.oup.com]
Anhydroecgonine Analysis in Biological Samples: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of anhydroecgonine (AECG) and its methyl ester (AEME) in biological samples.
Troubleshooting Guide
Question: What could be the cause of a false-positive result for this compound in an initial screening test?
Answer:
False-positive results in screening tests, which are often immunoassays, can arise from cross-reactivity with other substances present in the sample. While immunoassays for cocaine metabolites are generally specific, the potential for cross-reactivity with structurally related compounds exists.
One of the primary concerns in the analysis of this compound methyl ester (AEME), a pyrolysis product of cocaine, is its potential for artificial formation.
Key Troubleshooting Steps:
-
Review the Assay's Specificity: Consult the manufacturer's package insert for the specific immunoassay used to identify a list of tested cross-reactive compounds. Note that immunoassays designed for the primary cocaine metabolite, benzoylecgonine (B1201016), may have different cross-reactivity profiles than an assay specifically targeting this compound.
-
Consider Artifactual Formation (GC-MS): AEME can be formed artifactually in the heated injector port of a gas chromatograph from cocaine itself.[1] This is a significant source of false positives when using GC-MS for confirmation without proper validation. The amount of artifactual AEME produced can be dependent on the cocaine concentration and the condition of the GC inlet liner.[1]
-
Investigate Co-eluting Substances (Chromatographic Methods): In methods like GC-MS or LC-MS/MS, other compounds in the sample matrix may have similar retention times to this compound, potentially causing interference.
-
Confirm with a Secondary, More Specific Method: All presumptive positive screening results must be confirmed by a more specific and sensitive method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]
Question: My confirmatory GC-MS analysis shows a peak for this compound methyl ester (AEME), but I suspect it might be an artifact. How can I verify this?
Answer:
The thermal degradation of cocaine into AEME in the hot injector port of a GC system is a well-documented phenomenon.[1]
Verification and Mitigation Strategies:
-
Use of a Clean Injector Liner: A clean injector liner can help to attenuate the artifactual production of AEME.[1]
-
Derivatization: Derivatizing AEME, for instance using tert-butyldimethylsilylation, can improve its volatility and may help in distinguishing it from artifactual formation.
-
Method Calibration for Pyrolysis: A method can be established to correct for quantitative values by calibrating for the pyrolysis and estimating the amount of artifactual AEME.[1]
-
Alternative Confirmatory Method: The most reliable way to rule out artifactual formation is to re-analyze the sample using a method that does not involve high temperatures that can cause cocaine pyrolysis, such as LC-MS/MS.[1][3]
Frequently Asked Questions (FAQs)
Question: What is this compound and why is it analyzed in biological samples?
Answer:
This compound (AECG) and its primary form in biological samples, this compound methyl ester (AEME), are pyrolysis products of cocaine.[4] Their presence in biological matrices like urine, hair, or saliva is a strong indicator that cocaine was consumed by smoking (e.g., crack cocaine), as opposed to other routes of administration like insufflation or injection.[5] Therefore, the analysis of AEME is crucial in clinical and forensic toxicology to determine the route of cocaine administration.
Question: What are the most common analytical methods for this compound?
Answer:
The most common analytical methods for the detection and quantification of this compound and its methyl ester include:
-
Immunoassays: Used for initial screening of samples. While some immunoassays for general cocaine metabolites exist, specific and highly sensitive immunoassays for this compound have also been developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used confirmatory method. However, it is susceptible to the artifactual formation of AEME from cocaine at high temperatures.[1][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered a gold-standard confirmatory method as it avoids the high temperatures that can cause artifactual AEME formation and offers high sensitivity and specificity.[1][3]
Question: Are there any known substances that cross-react with immunoassays for this compound?
Answer:
There is limited publicly available data on the cross-reactivity of specific compounds with immunoassays designed exclusively for this compound. However, a study on two different enzyme immunoassays for the major cocaine metabolite, benzoylecgonine, showed no cross-reactivity with this compound methyl ester at a concentration of 1,000 ng/mL. The study also tested a range of other cocaine metabolites and other drugs, none of which showed cross-reactivity.
Question: How stable is this compound in biological samples?
Answer:
This compound methyl ester (AEME) has been found to be relatively stable in human urine. One study indicated that AEME concentrations remained stable over time and were not significantly affected by storage temperature, in contrast to cocaine which showed degradation.
Quantitative Data on Interference
The following table summarizes available data on the lack of cross-reactivity of this compound methyl ester in a benzoylecgonine immunoassay.
| Interfering Substance | Concentration Tested (ng/mL) | Analytical Method | Biological Matrix | Observed Effect |
| This compound Methyl Ester | 1,000 | Enzyme Immunoassay (for Benzoylecgonine) | Urine | No cross-reactivity observed |
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE) for this compound from Urine
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and instrumentation used.
-
Column Conditioning: Condition the SPE column sequentially with 3 mL of methanol (B129727) followed by 3 mL of a phosphate (B84403) buffer (pH 5.5-6.0).
-
Sample Loading: Load the urine sample onto the conditioned SPE column and allow it to pass through by gravity.
-
Washing: Wash the column with 2 mL of phosphate buffer, followed by 6 mL of deionized water, and then 3 mL of 0.1 M HCl.
-
Drying: Dry the column under vacuum for approximately 5 minutes.
-
Elution: Elute the analytes from the column with the appropriate solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol (B130326) with a small percentage of ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.
2. GC-MS Analysis Protocol for this compound Methyl Ester (AEME)
This is an example protocol and parameters should be optimized for the specific instrument.
-
Derivatization: To improve chromatographic performance, AEME can be derivatized using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or tert-butyldimethylsilylation.
-
Gas Chromatograph (GC) Conditions:
-
Injection Port Temperature: 250°C (use of a clean, deactivated liner is critical).
-
Carrier Gas: Helium.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a final temperature of around 300°C to ensure separation from other cocaine metabolites and matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for AEME include m/z 82, 152, and 181.[6]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound Ethyl Ester in the Urine of a Drug Overdose Victim | National Institute of Justice [nij.ojp.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Anhydroecgonine Methyl Ester (AEME) Stability in Plasma
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of anhydroecgonine methyl ester (AEME), a key biomarker for smoked cocaine, in human plasma. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of AEME in plasma?
A1: The stability of AEME in human plasma is primarily influenced by two factors: pH and enzymatic activity.[1][2][3] AEME undergoes degradation through both spontaneous chemical hydrolysis at basic pH and enzymatic hydrolysis, predominantly by butyrylcholinesterase (BuChE).[1][2][3] Storage temperature also plays a role, with degradation occurring more rapidly at room temperature compared to refrigerated conditions.[1][2]
Q2: What is the optimal pH for storing plasma samples containing AEME?
A2: For optimal stability, it is recommended to store plasma samples containing AEME at a pH of 5.[1][4] At this pH, the concentration of AEME has been shown to vary by only 6% over a six-month period.[1]
Q3: My AEME concentrations are decreasing over time in my plasma samples. What could be the cause?
A3: A decrease in AEME concentrations over time is likely due to degradation. In human plasma, 50% of AEME can be hydrolyzed to this compound (AE) within 5 days at room temperature and within 13 days at 4°C.[1][2][3] This degradation is accelerated at higher pH values.[1][4]
Q4: How can I prevent the degradation of AEME in my plasma samples?
A4: To minimize AEME degradation, it is crucial to control both pH and enzymatic activity. Adjusting the pH of the plasma sample to 5 is highly recommended for long-term storage.[1][4] Additionally, the addition of esterase inhibitors, such as sodium fluoride (B91410) (NaF) or echothiophate (B1218750) iodide, can significantly reduce enzymatic hydrolysis by butyrylcholinesterase.[1][2][3] Storing samples at 4°C or lower will also slow the degradation process.[1][2][3]
Q5: What is the main degradation product of AEME in plasma?
A5: The primary hydrolysis product of AEME in plasma is this compound (AE).[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of AEME in plasma samples stored at room temperature. | High pH of the plasma (around 8.2) and enzymatic activity of butyrylcholinesterase are causing rapid hydrolysis. | Adjust the pH of the plasma to 5.0. Add an esterase inhibitor such as sodium fluoride (1% concentration) or echothiophate iodide. Store samples at 4°C or frozen. |
| Inconsistent AEME stability results between different plasma batches. | Variations in the activity of butyrylcholinesterase among different plasma pools. | Always use pooled, drug-free plasma for consistency. Consider measuring the baseline butyrylcholinesterase activity in your plasma lot. |
| AEME is stable in buffer but not in plasma at the same pH. | Enzymatic hydrolysis by butyrylcholinesterase present in plasma is the additional degradation pathway. | This is expected. To confirm, add an esterase inhibitor to a plasma aliquot; the degradation rate should decrease and become more comparable to the buffer control. |
| Difficulty in quantifying AEME and its hydrolytic product, AE. | Inefficient extraction or analytical methodology. | Utilize a validated analytical method such as gas chromatography-mass spectrometry (GC-MS) for the simultaneous assay of AEME and AE.[1][2] |
Quantitative Data Summary
The stability of AEME is significantly dependent on the pH of the medium. The following table summarizes the degradation of AEME in phosphate (B84403) buffers at different pH values when stored at room temperature.
Table 1: Effect of pH on the Stability of AEME in Phosphate Buffer at Room Temperature
| pH | AEME Concentration Decrease after 7 days | AEME Concentration Decrease after 30 days |
| 10.0 | > 96% | Not reported |
| 7.4 | Not reported | ~ 50% |
| 5.0 | < 6% (over 6 months) | < 6% (over 6 months) |
Data sourced from Fandino et al. (2002).[1]
Experimental Protocols
Methodology for Assessing the Effect of pH on AEME Stability in Buffer
This protocol is based on the methodology described by Fandino et al. (2002).[1]
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Preparation of Buffers: Prepare phosphate buffers at pH 5.0, 7.4, and 10.0.
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Spiking of AEME: Add AEME to each buffer to achieve a final concentration of 1000 µg/L.
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Storage: Store the spiked buffer solutions at room temperature in the dark.
-
Sampling and Analysis:
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Collect aliquots from each buffer at weekly intervals for a period of up to six months.
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Monitor the pH of the buffers throughout the study.
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Assay the concentrations of AEME and its hydrolysis product, this compound (AE), using a validated gas chromatography-mass spectrometry (GC-MS) method.
-
Methodology for Investigating AEME Stability in Human Plasma
This protocol is adapted from the methodology described by Fandino et al. (2002).[1]
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Plasma Preparation: Use pooled, drug-free human plasma. To prevent bacterial growth, add sodium azide (B81097) to a final concentration of 0.02%.
-
Spiking of AEME: Add AEME to the plasma to achieve the desired concentrations (e.g., 100 µg/L and 1000 µg/L).
-
Inhibitor Addition (for comparative analysis):
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To one aliquot of the spiked plasma, add sodium fluoride to a final concentration of 1%.
-
To a second aliquot, add echothiophate iodide.
-
A third aliquot should remain without any inhibitor to serve as a control.
-
-
Storage: Store the plasma aliquots at both room temperature and 4°C in the dark.
-
Sampling and Analysis:
-
Collect aliquots from each storage condition at weekly intervals for at least three weeks.
-
Monitor the pH of the plasma samples.
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Analyze the concentrations of AEME and AE using a validated GC-MS method.
-
Visualizations
Caption: Experimental workflow for assessing AEME stability.
References
- 1. scispace.com [scispace.com]
- 2. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
preventing hydrolysis of anhydroecgonine during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydroecgonine methyl ester (AEME), a primary pyrolysis product of cocaine. The following information is designed to help prevent the hydrolysis of AEME to this compound (AE) during sample preparation and analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of AEME in plasma/serum samples. | Enzymatic Hydrolysis: AEME is rapidly hydrolyzed by butyrylcholinesterase in plasma.[1][2] | Add an esterase inhibitor, such as sodium fluoride (B91410) or echothiopate iodide, to the collection tubes immediately after sample acquisition.[2][3] |
| Chemical Hydrolysis: AEME is unstable at basic pH.[1][2] | Adjust the sample pH to an acidic range (ideally pH 5) as soon as possible after collection.[1] | |
| Improper Storage Temperature: Higher temperatures accelerate both chemical and enzymatic hydrolysis.[1][2][4] | Store samples refrigerated (e.g., 4°C) for short-term storage and frozen (-80°C) for long-term stability.[2][3] | |
| Variable or inconsistent AEME concentrations in urine samples. | pH Instability: Urine pH can vary, and alkaline conditions will promote hydrolysis. | Acidify urine samples to approximately pH 6.0 for storage to improve AEME stability.[4][5] |
| Extended Storage at Room Temperature: Leaving samples at ambient temperature can lead to degradation over time. | Refrigerate urine specimens promptly after collection.[4][5] | |
| Artifactual formation of AEME during GC-MS analysis. | Thermal Degradation of Cocaine: Cocaine present in the sample can thermally degrade to AEME in a hot GC injector port, leading to falsely elevated AEME levels.[6][7] | Use a clean injector liner and optimize GC injector temperature. Consider using LC-MS/MS, which is less prone to thermal degradation artifacts.[4][8] |
| Poor recovery of AEME during extraction. | Inappropriate Extraction pH: The pH of the extraction buffer can impact the charge state and solubility of AEME, affecting its partitioning into the extraction solvent. | For liquid-liquid extractions, perform the extraction under alkaline conditions (e.g., pH 8.4) to ensure AEME is in its non-ionized form.[6][9] For solid-phase extraction, the pH may need to be adjusted based on the sorbent used.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound methyl ester (AEME)?
A1: The primary degradation product of AEME is this compound (AE) through the process of hydrolysis.[2][10] This occurs through both chemical and enzymatic pathways.
Q2: How does pH affect the stability of AEME?
A2: AEME is more stable in acidic conditions and hydrolyzes much more rapidly at higher (basic) pH levels.[1][2] For optimal stability, especially in plasma, adjusting the pH to 5 is recommended.[1] For urine samples, adjusting the pH to 6.0 has been shown to be effective.[4][5]
Q3: What role do enzymes play in AEME degradation?
A3: In biological matrices like plasma, the enzyme butyrylcholinesterase plays a significant role in the hydrolysis of AEME to AE.[1][2] Therefore, for accurate quantification in plasma or serum, the use of an esterase inhibitor is crucial.
Q4: What are the recommended storage conditions for samples containing AEME?
A4: To minimize hydrolysis, samples should be stored at low temperatures. Refrigeration at 4°C is suitable for short-term storage (a few days), while freezing at -80°C is recommended for long-term storage.[2][3] It is also critical to control the pH of the sample as described above.
Q5: Is AEME more or less stable than cocaine?
A5: Studies suggest that AEME is more stable than cocaine, particularly in urine samples.[4][5] Cocaine is highly susceptible to hydrolysis, breaking down into benzoylecgonine.
Quantitative Data Summary
The stability of AEME is significantly influenced by temperature and the presence of esterase inhibitors. The table below summarizes the degradation of AEME under different conditions in human plasma.
| Storage Condition | Half-life of AEME | Reference |
| Room Temperature | 5 days | [2] |
| 4°C | 13 days | [2] |
| 4°C with Esterase Inhibitor | Significantly reduced hydrolysis | [2] |
Experimental Protocols
Protocol 1: Sample Preparation for AEME Analysis in Plasma
This protocol is designed to minimize ex-vivo hydrolysis of AEME in plasma samples.
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Blood Collection: Collect whole blood in tubes containing an esterase inhibitor such as sodium fluoride.
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Plasma Separation: Centrifuge the blood sample to separate the plasma.
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pH Adjustment: Immediately after separation, acidify the plasma to pH 5 using a suitable buffer (e.g., phosphate (B84403) buffer).
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Storage: If not analyzed immediately, store the acidified plasma at 4°C for short-term storage or at -80°C for long-term storage.
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Extraction (Liquid-Liquid):
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To 1 mL of plasma, add deuterated internal standards.
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Adjust the pH to 8.4 with a phosphate buffer.
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Extract with a non-polar organic solvent mixture, such as chloroform-isopropanol-n-heptane (50:17:33, v/v/v).[6][9]
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Vortex and centrifuge to separate the layers.
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Transfer the organic layer to a clean tube.
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Repeat the extraction process for a total of three extractions.
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Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
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Derivatization (for GC-MS): Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate as required by the specific GC-MS method.[6][9]
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Analysis: Analyze the prepared sample using a validated GC-MS or LC-MS/MS method.
Protocol 2: Sample Preparation for AEME Analysis in Urine
This protocol is for the stabilization and extraction of AEME from urine samples.
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Sample Collection: Collect urine in a clean container.
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pH Adjustment and Storage: Adjust the urine pH to 6.0 using a phosphate buffer.[4][5] Store the sample refrigerated at 4°C until analysis.
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Extraction (Solid-Phase Extraction - SPE):
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Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) and an acidic buffer.
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Load the pH-adjusted urine sample onto the cartridge.
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Wash the cartridge to remove interferences, typically with deionized water and an acidic solution.
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Elute the analytes with a suitable solvent mixture.
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Evaporate the eluate to dryness.
-
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Reconstitution and Analysis: Reconstitute the residue in the mobile phase for LC-MS/MS analysis or proceed with derivatization for GC-MS analysis.
Visualizations
Caption: Hydrolysis pathway of this compound methyl ester.
Caption: Recommended workflow for AEME sample preparation.
References
- 1. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. faa.gov [faa.gov]
addressing carryover in LC-MS/MS analysis of anhydroecgonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address carryover issues encountered during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of anhydroecgonine.
Troubleshooting Guide: Addressing this compound Carryover
Carryover of this compound, a pyrolysis product of cocaine and a key marker for "crack" cocaine use, can lead to inaccurate quantification in LC-MS/MS analysis.[1][2] This guide provides a systematic approach to identify and mitigate carryover. This compound is known to have limited solubility in water and is more soluble in organic solvents, which can contribute to its "sticky" nature and subsequent carryover in the analytical system.
Initial Assessment: Is it Carryover or Contamination?
The first step is to differentiate between carryover from a preceding high-concentration sample and persistent system contamination.
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Carryover: A systematic decrease in the analyte signal is observed in a series of blank injections following a high-concentration sample.
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Contamination: A consistent and non-decreasing signal is observed across multiple blank injections.
An experimental workflow to distinguish between the two is outlined below:
Systematic Troubleshooting of this compound Carryover
Once carryover is suspected, a systematic approach is necessary to pinpoint the source. The most common sources of carryover are the autosampler, column, and injector port.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound carryover in my LC-MS/MS system?
A1: this compound carryover is often attributed to its chemical properties, leading to adsorption onto various surfaces within the LC-MS/MS system. Common causes include:
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Autosampler: Residue on the injection needle, syringe, and valve is a primary source of carryover.[3][4]
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LC Column: Strong retention of this compound on the column's stationary phase can lead to its gradual release in subsequent runs.
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Injector Port and Valves: Accumulation of the analyte in rotor seals, stators, and connecting tubing can be a significant contributor.
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Sample Matrix: Complex biological matrices can sometimes exacerbate carryover issues.
Q2: What type of wash solvent is most effective for reducing this compound carryover?
A2: Given this compound's limited water solubility and good solubility in organic solvents, an effective wash solution should have a high organic content. Consider the following:
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High Organic Content: A mixture with a high percentage of methanol (B129727) or acetonitrile (B52724) is a good starting point.
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Acidification: Adding a small percentage of formic acid (e.g., 0.1-1%) can help to protonate the basic this compound molecule, which can improve its solubility in the wash solvent and reduce its interaction with active sites on system components.
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Solvent Blends: A mixture of solvents with different polarities, such as isopropanol, acetonitrile, and water, can be more effective at removing stubborn residues.[4]
Q3: How can I optimize my needle wash protocol to minimize this compound carryover?
A3: Optimizing the needle wash is a critical step in mitigating carryover from the autosampler.[3] Key parameters to adjust include:
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Wash Solvent Composition: As discussed in Q2, use a wash solvent with high organic content and consider adding an acid.
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Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle.
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Pre- and Post-Injection Washes: Implement both pre-injection and post-injection washes to clean the needle before and after sample introduction.
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Multiple Wash Solvents: Some modern autosamplers allow for the use of multiple wash solvents in sequence (e.g., a strong organic wash followed by a weaker aqueous wash).[5]
Q4: Can my LC method contribute to this compound carryover?
A4: Yes, the LC method itself can influence the degree of carryover. Consider the following:
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Gradient Elution: Ensure your gradient is sufficient to elute all the this compound from the column during the run. A steep gradient at the end of the run can help to strip strongly retained compounds.
-
Column Equilibration: Inadequate column re-equilibration between runs can lead to retention time shifts and carryover. Ensure the column is fully equilibrated to the initial mobile phase conditions before the next injection.
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Mobile Phase Additives: The use of mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid can improve peak shape and reduce tailing, which can sometimes be associated with on-column carryover.
Q5: When should I consider replacing parts of my LC system to address carryover?
A5: If software-based solutions (e.g., optimizing wash methods and gradients) do not resolve the carryover issue, it may be time to inspect and potentially replace consumable parts of your LC system. These include:
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Injector Rotor Seal: A worn or scratched rotor seal is a common source of carryover.
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Needle and Needle Seat: These components can become scratched or blocked over time, creating sites for analyte accumulation.
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Tubing and Fittings: Improperly seated fittings can create dead volumes where the sample can be trapped.
Quantitative Data on Carryover Reduction
The following table provides an illustrative example of how different wash protocols can impact carryover for a highly retentive, basic compound similar in behavior to this compound. The percentage of carryover is typically calculated as the peak area of the analyte in a blank injection following a high-concentration standard, expressed as a percentage of the peak area of the lower limit of quantification (LLOQ) standard.
| Wash Protocol | Wash Solvent Composition | Expected Carryover (% of LLOQ) |
| Protocol A (Standard) | 90:10 Water:Acetonitrile | > 100% |
| Protocol B (Optimized) | 50:50 Water:Acetonitrile + 0.1% Formic Acid | < 20% |
| Protocol C (Aggressive) | 50:25:25 Isopropanol:Acetonitrile:Water + 0.5% Formic Acid | < 5% |
| Protocol D (Multi-Solvent) | Wash 1: 100% Acetonitrile + 1% Formic AcidWash 2: 90:10 Water:Methanol | < 2% |
Note: These values are illustrative and the actual carryover will depend on the specific LC-MS/MS system, method parameters, and the concentration of the this compound standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline for the extraction of this compound from a biological matrix.
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Sample Pre-treatment: To 1 mL of urine, add an internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6).
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SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
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Sample Loading: Load the pre-treated sample onto the SPE cartridge.
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Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).
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Elution: Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 2% ammonium hydroxide (B78521) in methanol).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.
LC-MS/MS Method for this compound Analysis
The following is a representative LC-MS/MS method for the analysis of this compound.
| Parameter | Condition |
| LC Column | C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor Ion (Q1): m/z 182.1Product Ions (Q3): e.g., m/z 94.1, m/z 82.1 |
Note: These parameters should be optimized for your specific instrument and application.
References
Technical Support Center: Enhancing Anhydroecgonine (AECG) Detection Sensitivity
Welcome to the technical support center for the analysis of anhydroecgonine (AECG). This compound is a primary pyrolysis product of cocaine and a key biomarker for identifying "crack" cocaine use. Due to its often low concentrations in complex biological matrices like oral fluid, urine, and hair, achieving high sensitivity is critical for accurate detection. This guide provides detailed answers to frequently asked questions and troubleshooting solutions to help you optimize your analytical methods.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most sensitive analytical methods for detecting low levels of AECG?
For ultra-sensitive detection of AECG, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method.[1][2] It offers high selectivity and sensitivity, often reaching limits of detection in the low ng/mL or even pg/mL range.[3] LC-MS/MS typically does not require chemical derivatization, which simplifies sample preparation.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is also a robust technique for AECG analysis.[5][6][7] However, to improve the volatility and chromatographic performance of AECG, a derivatization step, such as silylation (e.g., using BSTFA) or acylation, is often necessary.[5][7][8] While effective, this adds a step to the sample preparation workflow.
Q2: How critical is the sample preparation stage for improving AECG recovery and sensitivity?
Sample preparation is arguably the most critical factor for achieving sensitive and reliable AECG detection. The primary goals are to isolate AECG from the complex biological matrix, concentrate the analyte, and remove interfering substances that can cause matrix effects (ion suppression or enhancement).
Solid-Phase Extraction (SPE) is a highly effective and widely used technique.[4][9][10] Mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange mechanisms, are particularly efficient at cleaning up complex samples and providing high recovery rates for AECG.[9][10] Liquid-Liquid Extraction (LLE) is another option, though it can be more labor-intensive and may result in lower recoveries if not carefully optimized.[7][11]
Q3: How can I minimize matrix effects when analyzing AECG in complex samples like oral fluid or urine?
Matrix effects can significantly compromise sensitivity and accuracy in LC-MS/MS analysis. Here are key strategies to mitigate them:
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Effective Sample Cleanup: Employ a rigorous Solid-Phase Extraction (SPE) protocol to remove phospholipids, salts, and other endogenous materials.[9][10]
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Chromatographic Separation: Optimize your HPLC or UHPLC method to ensure AECG elutes in a region free from co-eluting matrix components. Developing a gradient elution method is often essential.[12][13]
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Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (SIL-IS), such as AECG-d3. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[14]
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Dilution: If matrix effects are severe, diluting the sample extract (the "dilute-and-shoot" approach) can reduce the concentration of interfering compounds, although this will also raise the effective limit of detection.
Q4: When should I consider using a chemical derivatization step for AECG analysis?
Derivatization is primarily employed for GC-MS analysis.[8] The main reasons to derivatize AECG are:
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To Increase Volatility: AECG in its native form can be challenging to volatilize in the GC inlet. Derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts it into a more volatile silyl (B83357) derivative.[7]
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To Improve Chromatographic Peak Shape: Derivatization can reduce tailing and improve peak symmetry by masking polar functional groups that might otherwise interact with the GC column.[8]
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To Enhance Sensitivity: Certain derivatizing agents can improve ionization efficiency in the MS source, leading to better signal intensity.
For LC-MS/MS, derivatization is generally not required as the technique is well-suited for analyzing polar and non-volatile compounds directly.[4]
Section 2: Troubleshooting Guides
Guide 1: Issue - Low Signal Intensity or Poor Sensitivity
Q: My AECG peak is very small or undetectable. What are the potential causes and solutions?
Low signal intensity is a common challenge stemming from issues in sample preparation or instrument parameters. A systematic approach is needed to identify the root cause.
References
- 1. Drug Testing in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Optimization and validation of simultaneous analyses of ecgonine, cocaine, and seven metabolites in human urine by gas chromatography-mass spectrometry using a one-step solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape in anhydroecgonine chromatography
Welcome to the technical support center for troubleshooting poor peak shape in anhydroecgonine chromatography. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal peak shape in chromatography?
A1: The ideal chromatographic peak has a symmetrical, Gaussian shape.[1][2] This indicates an efficient and well-behaved separation process. Asymmetrical peaks, such as those exhibiting tailing or fronting, can compromise the accuracy and reproducibility of your results.[3]
Q2: Why is maintaining a good peak shape for this compound important?
A2: A good peak shape is crucial for accurate quantification and resolution from other compounds in the sample matrix.[1][2] Poor peak shape can lead to inaccurate integration, reduced sensitivity, and potential misidentification of the analyte. In the context of drug development and forensic analysis, reliable quantification of this compound is critical.
Q3: What are the most common peak shape problems encountered in this compound chromatography?
A3: The most common issues are peak tailing, peak fronting, peak broadening, and split peaks.[1][4][5] These problems can arise from a variety of factors related to the instrument, column, mobile phase, or sample.
Troubleshooting Guides
Issue 1: Peak Tailing in this compound Analysis
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is wider than the front half.[6]
dot
Caption: Troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| Secondary Silanol (B1196071) Interactions | Use a highly deactivated, end-capped column. Alternatively, add a mobile phase modifier like triethylamine (B128534) (0.1%).[7][8] | This compound is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase, leading to tailing.[3][9] End-capping or adding a competing base can minimize these interactions. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. For basic compounds, a lower pH (e.g., 2-3) is often effective.[7][8] | Operating near the analyte's pKa can lead to mixed ionization states and peak tailing.[3] |
| Column Overload | Reduce the concentration of the this compound standard or sample. Decrease the injection volume.[8] | Injecting too much sample can saturate the stationary phase, causing poor peak shape.[10] |
| Column Degradation or Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help prevent contamination.[1][11] | Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[10] |
| Extra-Column Effects (Dead Volume) | Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected.[3] | Excessive volume outside of the column can cause the analyte band to spread, leading to tailing.[10] |
Issue 2: Peak Fronting in this compound Analysis
Peak fronting is the inverse of tailing, with the first half of the peak being broader than the second half.[6]
dot
Caption: Troubleshooting workflow for peak fronting.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| Sample Overload | Reduce the amount of this compound injected by diluting the sample or decreasing the injection volume.[12] | When the column is overloaded, the excess analyte molecules travel faster through the column, leading to a fronting peak shape.[2][12] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the this compound sample in the mobile phase. If a different solvent is necessary, it should be weaker than the mobile phase.[2] | If the sample solvent is stronger than the mobile phase, the analyte band can spread and distort as it enters the column. |
| Column Collapse or Degradation | Ensure the mobile phase pH and operating temperature are within the column's specifications. If a void has formed at the column inlet, replacing the column may be necessary.[6] | Physical damage to the column packing can lead to non-uniform flow and peak distortion.[6] |
Issue 3: Broad Peaks in this compound Analysis
Broad peaks are wider than expected and can decrease resolution and sensitivity.
dot
Caption: Troubleshooting workflow for broad peaks.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| Column Deterioration | Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent. If performance does not improve, replace the column.[1] | Loss of stationary phase or contamination can lead to a decrease in column efficiency and broader peaks.[1] |
| Mobile Phase Issues | Ensure the mobile phase is well-mixed and degassed. Use high-purity solvents.[1] | Inconsistent mobile phase composition or dissolved gases can affect retention and peak width. |
| Sample Degradation | This compound can be formed from the degradation of its methyl ester.[13][14] Ensure proper sample storage conditions (e.g., pH, temperature) to prevent degradation, which could potentially manifest as broader or distorted peaks.[13][14] | The presence of degradants can interfere with the main analyte peak. |
Issue 4: Split Peaks in this compound Analysis
Split peaks appear as two or more peaks for a single analyte.
dot
Caption: Troubleshooting workflow for split peaks.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Action | Explanation |
| Clogged Inlet Frit or Column Contamination | Backflush the column with a strong solvent. If the frit is replaceable, install a new one. | Particulate matter from the sample or mobile phase can block the inlet frit, causing the sample to be distributed unevenly onto the column.[5] |
| Column Void | Replace the column. | A void or channel in the column packing material can cause the analyte band to split as it passes through.[15] |
| Sample Solvent Effect | Dissolve the sample in the mobile phase. | Injecting a sample in a solvent that is much stronger than the mobile phase can cause the peak to split.[2] |
Experimental Protocols
Protocol 1: Column Flushing Procedure for Reversed-Phase Columns
This procedure is recommended when experiencing peak tailing or broadening due to column contamination.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (B92381) (if compatible with your stationary phase).
-
Flush again with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of your mobile phase without buffer salts.
-
Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.
Protocol 2: Sample Solvent Compatibility Test
This test helps determine if the sample solvent is causing peak distortion.
-
Prepare two vials of your this compound standard at the same concentration.
-
In the first vial, dissolve the standard in your mobile phase.
-
In the second vial, dissolve the standard in the solvent you are currently using for sample preparation.
-
Inject both samples under the same chromatographic conditions.
-
Compare the peak shapes. If the peak shape from the sample dissolved in the mobile phase is significantly better, your sample solvent is likely incompatible.
This technical support guide provides a starting point for troubleshooting poor peak shape in this compound chromatography. For persistent issues, consulting the column manufacturer's guidelines or a chromatography specialist is recommended.
References
- 1. mastelf.com [mastelf.com]
- 2. silicycle.com [silicycle.com]
- 3. chromtech.com [chromtech.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. bvchroma.com [bvchroma.com]
- 6. acdlabs.com [acdlabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. uhplcs.com [uhplcs.com]
- 12. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 13. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. waters.com [waters.com]
Validation & Comparative
A Comparative Analysis of GC-MS and LC-MS/MS for Anhydroecgonine Detection
For researchers, scientists, and drug development professionals, the accurate detection of anhydroecgonine, a key indicator of crack cocaine use, is of paramount importance. The two most prominent analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), each offer a distinct set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs.
This compound methyl ester (AEME), a pyrolysis product of cocaine, serves as a crucial marker for identifying the smoking of crack cocaine.[1][2][3] Its detection in biological matrices like urine, hair, and blood is a key objective in forensic toxicology and clinical chemistry. While both GC-MS and LC-MS/MS are powerful tools for the quantification of cocaine and its metabolites, their underlying principles and instrumentation lead to significant differences in sample preparation, sensitivity, specificity, and potential for analytical artifacts.
Quantitative Performance Comparison
The choice between GC-MS and LC-MS/MS often hinges on the required sensitivity, throughput, and the nature of the analyte. The following table summarizes the key quantitative performance parameters for the detection of this compound and related cocaine metabolites using both techniques, as collated from various studies.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | ~1 ng/mL (urine, for cocaine & metabolites)[4] | 0.005 ng/mL (in various matrices)[5], 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 25 ng/mL (benzoylecgonine)[6] | 0.025 ng/mL[5], 1.0 ng/mL[1][2][3] |
| Linearity Range | 10-2000 ng/mL (urine)[4], 0.2-50 ng/mg (hair)[4] | 1.0-100 ng/mL[2][3], 0.025–250 ng/mL[5] |
| Derivatization | Often required for polar metabolites[5][6][7] | Not required[8][9] |
| Artifact Formation | Potential for thermal degradation of cocaine to AEME in the injector port[1][4] | Less prone to artifact formation[1] |
| Specificity | High, but can be limited by co-eluting matrix components | Very high, especially with Multiple Reaction Monitoring (MRM)[8][10] |
| Throughput | Can be lower due to longer run times and derivatization steps | Generally higher due to faster analysis times and simpler sample preparation[5][7] |
Experimental Methodologies
The analytical workflow for both GC-MS and LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each step differ significantly.
GC-MS Experimental Protocol
Gas chromatography-mass spectrometry has historically been the reference method for the analysis of cocaine and its metabolites.[11] A typical GC-MS protocol for this compound involves:
-
Sample Preparation: This usually involves a multi-step process beginning with solid-phase extraction (SPE) to isolate the analytes from the biological matrix.[6] For polar metabolites like benzoylecgonine, a derivatization step is often necessary to increase their volatility for gas chromatography.[4][6] This is commonly achieved by silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
Gas Chromatography: The derivatized extract is injected into the GC system, where it is vaporized in a heated injector port. The analytes are then separated based on their boiling points and interactions with a capillary column (e.g., a 5% phenyl-95% methyl siloxane column).[4]
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization at 70 eV). The resulting ions are then separated by their mass-to-charge ratio, providing a unique fragmentation pattern for identification and quantification.[4]
A significant drawback of GC-MS for this compound detection is the potential for the thermal conversion of cocaine to this compound methyl ester in the hot injector port, which can lead to false-positive results or inflated concentrations.[1][4]
LC-MS/MS Experimental Protocol
Liquid chromatography-tandem mass spectrometry has emerged as the preferred method for the analysis of cocaine and its metabolites due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.[5][7][8] A representative LC-MS/MS protocol includes:
-
Sample Preparation: Similar to GC-MS, sample preparation often begins with solid-phase extraction to clean up and concentrate the sample.[2][12] However, derivatization is not required, which simplifies the workflow and reduces analysis time.[8][9] The final extract is reconstituted in the mobile phase.
-
Liquid Chromatography: The sample is injected into the LC system and separated on a reversed-phase column (e.g., a C18 column) using a gradient of aqueous and organic mobile phases, often containing a modifier like formic acid.[2][12]
-
Tandem Mass Spectrometry: The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion for this compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[8][10]
Visualizing the Analytical Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both GC-MS and LC-MS/MS.
Logical Comparison of Techniques
The fundamental differences between the two techniques dictate their suitability for specific applications. The following diagram provides a logical comparison of the key attributes of GC-MS and LC-MS/MS for this compound detection.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. SPE-UHPLC-ESI-MS/MS Analysis of Cocaine and Its Metabolites in Conventional and Alternative Biological Specimens: Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal-imab-bg.org [journal-imab-bg.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
validation of anhydroecgonine as a specific biomarker for crack smoking
A definitive guide for researchers and drug development professionals on the validation of anhydroecgonine as a specific biomarker for crack cocaine smoking, with a comparative analysis against other cocaine metabolites and detailed experimental protocols.
The differentiation between the routes of cocaine administration is a critical aspect in clinical and forensic toxicology. While the detection of cocaine and its primary metabolites, benzoylecgonine (B1201016) (BZE) and ecgonine (B8798807) methyl ester (EME), confirms cocaine use, it does not distinguish between the methods of consumption, such as insufflation, injection, or smoking (crack cocaine). This guide provides a comprehensive validation of this compound methyl ester (AEME), a pyrolysis product of cocaine, as a specific biomarker for crack cocaine use. We present a comparative analysis of AEME with BZE and EME, supported by quantitative data from scientific studies, and provide detailed experimental protocols for their detection.
Comparative Analysis of Biomarkers
This compound methyl ester (AEME) is formed when cocaine base is heated, a characteristic of smoking crack cocaine.[1] Its presence in biological specimens is a strong indicator of this specific route of administration. In contrast, BZE and EME are hydrolysis products and are found regardless of the administration route.[2][3]
A pivotal study directly comparing the urinary excretion of cocaine and its metabolites after intravenous, intranasal, and smoked administration provides compelling evidence for AEME's specificity. The study found that AEME was present in trace amounts, accounting for approximately 0.02% of the administered dose, exclusively in urine samples from individuals who had smoked cocaine.[1] Conversely, BZE and EME were detected in all participants, with their excretion levels varying based on the route of administration. For instance, BZE constituted about 39% of the dose after intravenous use, 30% after intranasal use, and 16% after smoking.[1]
The following table summarizes the key characteristics and findings related to these biomarkers.
| Biomarker | Type | Specificity for Crack Smoking | Typical Detection Window (Urine) | Key Findings from Comparative Studies |
| This compound Methyl Ester (AEME) | Pyrolysis Product | High | Up to 28 hours[4] | Detected almost exclusively after smoking crack cocaine.[1][5] |
| Benzoylecgonine (BZE) | Metabolite | Low | 2-3 days[6] | Major metabolite found after all routes of administration.[2][7] |
| Ecgonine Methyl Ester (EME) | Metabolite | Low | Shorter than BZE | Present after all routes of administration.[2][7] |
Experimental Protocols
Accurate detection and quantification of these biomarkers are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for AEME, BZE, and EME in Urine
This protocol provides a general framework for the simultaneous analysis of cocaine and its metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add internal standards (e.g., cocaine-d3, BZE-d3).
-
Adjust the pH of the urine sample to approximately 6.0 with a phosphate (B84403) buffer.
-
Condition a mixed-mode SPE cartridge by washing with methanol (B129727), deionized water, and the phosphate buffer.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge sequentially with deionized water, a weak acidic solution (e.g., 0.1 M HCl), and a non-polar solvent (e.g., hexane) to remove interfering substances.
-
Dry the cartridge thoroughly under a vacuum.
-
Elute the analytes with a mixture of a chlorinated solvent and a polar organic solvent with a small amount of ammonium (B1175870) hydroxide (B78521) (e.g., dichloromethane:isopropanol:ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Reconstitute the dried extract in a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8]
-
Heat the mixture at 70°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the analytes.
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injection: 1-2 µL of the derivatized extract in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C) to separate the analytes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Monitor characteristic ions for each analyte and internal standard. For AEME, characteristic ions include m/z 82, 166, and 181.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for AEME, BZE, and EME in Urine
LC-MS/MS offers high sensitivity and specificity without the need for derivatization.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Follow the same SPE procedure as described for the GC-MS protocol.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for accurate identification and quantification.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of cocaine and a typical analytical workflow.
Conclusion
The presence of this compound methyl ester (AEME) in biological samples is a reliable and specific indicator of crack cocaine smoking. While BZE and EME are essential for confirming general cocaine use, they lack the specificity to determine the route of administration. The inclusion of AEME in toxicological analyses provides crucial information for clinical diagnosis, forensic investigations, and research in the field of drug addiction and metabolism. The detailed experimental protocols provided in this guide offer a foundation for laboratories to develop and validate robust analytical methods for the comprehensive assessment of cocaine use.
References
- 1. researchgate.net [researchgate.net]
- 2. Cocaine disposition in humans after intravenous injection, nasal insufflation (snorting), or smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcollections.lipscomb.edu [digitalcollections.lipscomb.edu]
- 7. sciex.com [sciex.com]
- 8. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydroecgonine Cross-Reactivity in Cocaine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of cocaine use is a cornerstone of clinical and forensic toxicology. Immunoassays serve as a rapid and cost-effective primary screening method. However, the specificity of these assays is a critical parameter, as cross-reactivity with metabolites and other structurally related compounds can lead to inaccurate interpretations. This guide provides a comparative analysis of the cross-reactivity of anhydroecgonine methyl ester (AEME), a unique pyrolysis product of crack cocaine, in commonly used cocaine immunoassays.
This compound methyl ester (AEME) is formed when cocaine is heated, making it a specific marker for the consumption of crack cocaine.[1] Understanding its potential to cross-react with immunoassays designed to detect the primary cocaine metabolite, benzoylecgonine (B1201016) (BZE), is crucial for accurately interpreting screening results and distinguishing between different routes of cocaine administration.
Quantitative Cross-Reactivity Data
The following table summarizes the available data on the cross-reactivity of this compound methyl ester (AEME) and other major cocaine metabolites in several commercial cocaine immunoassay systems. The data is compiled from published studies and manufacturer's package inserts.
| Immunoassay Platform | Manufacturer | Target Analyte | Cross-Reactant | Concentration Tested (ng/mL) | Percent Cross-Reactivity (%) |
| Enzyme Immunoassay (EIA) | Siemens Healthcare Diagnostics | Benzoylecgonine | This compound Methyl Ester | 1,000 | Not Detected[2] |
| Enzyme Immunoassay (EIA) | Lin-Zhi International, Inc. | Benzoylecgonine | This compound Methyl Ester | 1,000 | Not Detected[2] |
| Cloned Donor Enzyme Immunoassay (CEDIA) | Thermo Fisher Scientific | Benzoylecgonine | This compound Methyl Ester | Not specified in available literature | Not listed as a cross-reactant |
| Enzyme Multiplied Immunoassay Technique (EMIT) | Siemens Healthineers | Benzoylecgonine | This compound Methyl Ester | Not specified in available literature | Not listed as a cross-reactant |
| Fluorescence Polarization Immunoassay (FPIA) | Various | Benzoylecgonine | This compound Methyl Ester | Data not available in reviewed literature | Data not available in reviewed literature |
| Kinetic Interaction of Microparticles in Solution (KIMS) | Various | Benzoylecgonine | This compound Methyl Ester | Data not available in reviewed literature | Data not available in reviewed literature |
| Cocaine | Varies by assay | Typically low to moderate | |||
| Benzoylecgonine | Assay Calibrator | 100 | |||
| Ecgonine Methyl Ester | Varies by assay | Typically low |
Note: "Not Detected" indicates that at the specified concentration, the compound did not produce a response equivalent to the assay's cutoff calibrator. The absence of AEME in the cross-reactivity data for some assays suggests a lack of significant interference.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of a compound like AEME in a competitive enzyme immunoassay for cocaine metabolites.
Objective: To determine the concentration of a test compound (e.g., AEME) that produces a signal equivalent to the cutoff concentration of the target analyte (benzoylecgonine) in a specific cocaine immunoassay.
Materials:
-
Cocaine immunoassay kit (e.g., EIA, CEDIA, EMIT)
-
Calibrators and controls provided with the immunoassay kit
-
Certified drug-free urine
-
Certified standard of the test compound (e.g., this compound Methyl Ester)
-
Precision pipettes and laboratory consumables
-
Automated clinical chemistry analyzer or microplate reader
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Preparation of Spiked Samples: Serially dilute the stock solution with certified drug-free urine to create a range of concentrations of the test compound. The concentration range should be selected to bracket the expected cross-reactivity level.
-
Assay Performance:
-
Perform the cocaine immunoassay according to the manufacturer's instructions.
-
Run the assay calibrators and quality control samples to validate the assay performance.
-
Analyze the prepared spiked urine samples in the same manner as patient samples.
-
-
Data Analysis:
-
Record the response (e.g., absorbance, fluorescence polarization) for each concentration of the test compound.
-
Determine the lowest concentration of the test compound that produces a response equal to or greater than the assay's cutoff calibrator.
-
-
Calculation of Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Cross-Reactant Producing an Equivalent Response) x 100
For example, if the cutoff for benzoylecgonine is 300 ng/mL and a 30,000 ng/mL concentration of a cross-reactant is required to produce the same signal, the percent cross-reactivity would be 1%.[3]
Visualizations
The following diagrams illustrate the metabolic relationship between cocaine and its byproducts and the workflow for assessing immunoassay cross-reactivity.
Caption: Metabolic and Pyrolytic Pathways of Cocaine.
References
- 1. This compound methyl ester, a cocaine pyrolysis product, may contribute to cocaine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Two Enzyme Immunoassays for the Detection of the Cocaine Metabolite Benzoylecgonine in 1,398 Urine Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticaltoxicology.com [analyticaltoxicology.com]
Co-Exposure to Cocaine and its Pyrolysis Product Anhydroecgonine Methyl Ester Exhibits Additive Neurotoxicity
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the additive neurotoxic effects of cocaine and its primary pyrolysis product, anhydroecgonine methyl ester (AEME). This guide synthesizes experimental data on the individual and combined neurotoxicity of these compounds, providing valuable insights for the scientific community. When crack cocaine is smoked, a significant portion is converted to AEME, leading to simultaneous exposure.[1][2][3]
A key study investigating the neurotoxicity of these substances in rat primary hippocampal cell cultures revealed that AEME is more potent than cocaine.[1][2] Furthermore, the co-exposure to cocaine and AEME resulted in an additive neurotoxic effect, suggesting a heightened risk for neuronal damage in crack cocaine users compared to those who use cocaine alone.[1][2][3]
Comparative Neurotoxicity Data
The following tables summarize the quantitative findings from in vitro studies, comparing the effects of cocaine, AEME, and their combination on neuronal viability and cell death.
Table 1: Neuronal Viability (MTT Assay) Following Exposure to Cocaine, AEME, and their Combination.
| Time Point | Treatment Group | Concentration | % Neuronal Viability (Mean ± SD) |
| 24 hours | Cocaine | 2 mM | 67.3 ± 7.1 |
| AEME | >10⁻¹ mM | 64.6 ± 8.2 | |
| 48 hours | Cocaine | 2 mM | ~50% (LC₅₀) |
| AEME | 1 mM | ~50% (LC₅₀) | |
| Cocaine + AEME | 2 mM + 1 mM | 21.5 (translates to 78.5% cell death) |
Data sourced from Garcia et al. (2012) and a 2024 systematic review.[1][4] Note: The 48-hour combination data point reflects a calculation from reported cell death.[1]
Table 2: Cell Death (LDH Assay) Following Exposure to Cocaine, AEME, and their Combination.
| Time Point | Treatment Group | Concentration | % LDH Release (Relative to Control) |
| 24 hours | Cocaine | Not specified | Significant increase |
| AEME | Not specified | No significant increase | |
| Cocaine + AEME | Not specified | Significant increase | |
| 48 hours | Cocaine | Not specified | Significant increase |
| AEME | Not specified | No significant increase | |
| Cocaine + AEME | Not specified | Significant increase |
Data sourced from Garcia et al. (2012).[1][3]
Table 3: Caspase-3 Activity Following Exposure to Cocaine and AEME.
| Time Point | Treatment Group | Concentration | % Increase in Caspase-3 Activity |
| 3 hours | Cocaine | 1 mM | Significant increase |
| 6 hours | Cocaine | 1 mM | Significant increase |
| 6 hours | AEME | 0.1 mM and 1.0 mM | Significant increase |
Data sourced from Garcia et al. (2012).[1][2][3]
Experimental Protocols
The methodologies outlined below are based on the key experimental studies investigating the neurotoxicity of cocaine and AEME.
1. Primary Hippocampal Cell Culture: Primary cultures of hippocampal cells were prepared from rat embryos. The hippocampi were dissected, dissociated, and plated on poly-L-lysine-coated plates. The cells were maintained in a neurobasal medium supplemented with B27, L-glutamine, and antibiotics.
2. MTT Assay for Neuronal Viability: Neuronal viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] After exposure to cocaine, AEME, or their combination for specified durations, the culture medium was replaced with a medium containing MTT. Following incubation, the formazan (B1609692) crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The results are expressed as a percentage of the control group.
3. LDH Assay for Cell Death: Cell death was quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium.[2][3] Aliquots of the culture supernatant were collected and incubated with the LDH assay reagent. The absorbance was measured, and the results are expressed as a percentage of the control group.
4. Caspase-3 Activity Assay: Apoptosis was evaluated by measuring the activity of caspase-3. Cell lysates were incubated with a caspase-3 substrate conjugated to a fluorophore. The fluorescence was measured, and the results are expressed as a percentage of the control group.
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic effects of cocaine and AEME are mediated by distinct and overlapping signaling pathways.
AEME-Induced Neurotoxicity: AEME's neurotoxicity appears to be mediated through muscarinic cholinergic receptors.[1][2] Binding experiments have confirmed AEME's affinity for these receptors, and the muscarinic antagonist atropine (B194438) was able to prevent AEME-induced neuronal death.[1][2][3] This suggests that AEME acts as a cholinergic agonist, leading to neuronal injury.[2]
Cocaine-Induced Neurotoxicity: Cocaine's neurotoxic mechanisms are more complex and involve multiple pathways. It can induce oxidative stress, mitochondrial dysfunction, and apoptosis.[5][6][7] Cocaine increases extracellular dopamine (B1211576) levels, which can lead to the production of reactive oxygen species (ROS).[1] It has also been shown to activate caspase-9 and caspase-3, key enzymes in the apoptotic cascade.[6][8]
Additive Neurotoxicity of Co-Exposure: When combined, cocaine and AEME exhibit an additive neurotoxic effect.[1][2][3] Interestingly, atropine did not prevent the neurotoxicity of the cocaine-AEME combination, suggesting that other cell death pathways are activated.[1][2] The combination has been shown to activate both the intrinsic (caspase-9) and extrinsic (caspase-8) apoptotic pathways.[8][9] Furthermore, co-exposure leads to an additive effect on lipid peroxidation, indicating a significant role for oxidative stress in the enhanced toxicity.[10]
This guide underscores the importance of considering the pyrolysis products of abused drugs in assessing their overall toxicity. The findings suggest that AEME is not merely a biomarker of crack cocaine use but an active contributor to its neurotoxic effects, which are amplified in the presence of cocaine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Influence of the dopaminergic system, CREB, and transcription factor-κB on cocaine neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Neurotoxicity mechanisms and clinical implications of six common recreational drugs [frontiersin.org]
- 8. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Stability of Anhydroecgonine and Cocaine in Biological Samples: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of analytes in biological matrices is paramount for accurate toxicological analysis and pharmacokinetic studies. This guide provides a comparative overview of the stability of anhydroecgonine, a key indicator of crack cocaine use, and cocaine in various biological samples, supported by experimental data.
This compound (AE), and more specifically its methyl ester (AEME), serves as a crucial biomarker for identifying the use of crack cocaine, as it is formed during the pyrolysis of cocaine base. In contrast, cocaine is notoriously unstable in biological samples, undergoing rapid degradation. This guide will delve into the chemical stability of these compounds, presenting data on their degradation under different storage conditions and outlining the experimental protocols used to determine their stability.
Comparative Stability Overview
This compound methyl ester (AEME), the direct pyrolysis product of cocaine, is demonstrably more stable than cocaine in biological samples, particularly in urine.[1][2][3] Cocaine is susceptible to both chemical and enzymatic hydrolysis, leading to a significant decrease in its concentration over a short period if samples are not properly stored.[4][5][6]
In blood and plasma, the stability of both compounds is more complex. Cocaine is rapidly hydrolyzed by pseudocholinesterase to ecgonine (B8798807) methyl ester.[4][6] AEME also undergoes hydrolysis in plasma, both chemically and enzymatically via butyrylcholinesterase, to form this compound (AE).[7] The rate of this degradation is dependent on temperature and pH.
Quantitative Stability Data
The following tables summarize the quantitative data on the stability of cocaine and this compound methyl ester (AEME) in various biological samples under different storage conditions.
Table 1: Stability of Cocaine in Blood/Plasma
| Storage Temperature | Preservative | pH | Duration | Remaining Cocaine (%) | Reference |
| 4°C | 2% Sodium Fluoride (B91410) | 5 | 150 days | Stable | [4][6] |
| 4°C | None | Not Specified | 30 days | 0% | [5] |
| 4°C | Sodium Fluoride | Not Specified | 150 days | 0% | [5] |
| -20°C | Not Specified | Not Specified | 1 year | >80% | [5] |
Table 2: Stability of this compound Methyl Ester (AEME) in Plasma
| Storage Temperature | Preservative | Duration | Remaining AEME (%) | Hydrolysis Product | Reference |
| Room Temperature | None | 5 days | 50% | This compound (AE) | [7] |
| 4°C | None | 13 days | 50% | This compound (AE) | [7] |
| Room Temperature | Esterase Inhibitors (e.g., NaF) | Significantly longer than without | Significantly higher than without | This compound (AE) | [7] |
Table 3: Stability of Cocaine and this compound Methyl Ester (AME) in Urine
| Analyte | Storage Temperature | pH | Duration | Stability | Reference |
| Cocaine | Refrigerated | 5.5-6.0 | 30 days | Decreased concentrations | [1] |
| Cocaine | Frozen | 5.5-6.0 | 30 days | Decreased concentrations | [1] |
| AME | Refrigerated | 5.5-6.0 | 30 days | Stable concentrations | [1][2] |
| AME | Frozen | 5.5-6.0 | 30 days | Stable concentrations | [1][2] |
| Cocaine | 4°C | 8 | 75 days | Disappeared | [5] |
| AME | 4°C | 8 | >1 year (inferred) | Stable | [5] |
Experimental Protocols
The following sections detail the methodologies employed in the cited stability studies.
Protocol 1: Stability of AEME in Human Plasma
-
Objective: To investigate the in vitro degradation of AEME in human plasma.
-
Sample Preparation: Human plasma was spiked with AEME.
-
Storage Conditions: Samples were stored at room temperature and at 4°C. To assess the role of enzymatic hydrolysis, some samples were treated with esterase inhibitors such as sodium fluoride or echothiophate (B1218750) iodide.
-
Analytical Method: The concentrations of AEME and its hydrolysis product, this compound (AE), were determined by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The percentage of AEME remaining at various time points was calculated to determine its stability.
-
Reference: [7]
Protocol 2: Comparative Stability of Cocaine and AME in Human Urine
-
Objective: To compare the stability of cocaine, benzoylecgonine (B1201016) (a cocaine metabolite), and AME in human urine.
-
Sample Preparation: Urine samples were acidified to a pH of 5.5-6.0 using a phosphate (B84403) buffer and then spiked with cocaine, benzoylecgonine, and AME.
-
Storage Conditions: The prepared urine samples were stored in both refrigerators and freezers. Aliquots were analyzed at different time intervals.
-
Extraction: Analytes were extracted from the urine matrix using a solid-phase extraction (SPE) technique.
-
Analytical Method: The concentrations of the analytes were quantified using Gas Chromatography-Flame Ionization Detection (GC-FID).
-
Data Analysis: The change in the concentration of each analyte over time was monitored to assess stability.
Degradation Pathways and Experimental Workflow
The degradation of cocaine and the formation and subsequent hydrolysis of this compound methyl ester are critical pathways to consider in the analysis of biological samples. The following diagrams illustrate these processes and a typical experimental workflow for stability studies.
Caption: Degradation pathways of cocaine and this compound.
Caption: Experimental workflow for stability studies.
References
- 1. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faa.gov [faa.gov]
- 5. Stability of methylecgonidine and ecgonidine in sheep plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Crack cocaine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Inter-Laboratory Validation of Anhydroecgonine Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
Anhydroecgonine methyl ester (AEME), a primary pyrolysis product of cocaine, serves as a crucial biomarker for identifying smoked cocaine use.[1] Its accurate quantification in biological matrices is paramount for forensic toxicology, clinical diagnostics, and drug abuse research. This guide provides a comparative overview of the inter-laboratory validation parameters for the two most common analytical techniques employed for AEME quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is a synthesis of single-laboratory validation studies, offering a comprehensive look at the performance of these methods across different matrices.
Quantitative Data Summary
The following tables summarize the validation parameters for GC-MS and LC-MS/MS methods for the quantification of AEME in various biological samples. These parameters are essential for evaluating the reliability and sensitivity of each method.
Table 1: Comparison of Validation Parameters for GC-MS Methods
| Biological Matrix | Linearity (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Extraction Recovery (%) | Reference |
| Urine | 10 - 2000 | ~1 | - | - | - | [2] |
| Urine | 200 - 4000 | 200 | 10.26 | 14.45 | 90 | [3][4] |
| Hair (ng/mg) | 0.2 - 50 | - | - | - | - | [5] |
| Serum | - | - | - | - | - | - |
Table 2: Comparison of Validation Parameters for LC-MS/MS Methods
| Biological Matrix | Linearity (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Extraction Recovery (%) | Reference |
| Urine | 1.0 - 100 | 1.0 | < 10 | < 10 | - | [6][7] |
| Serum | 1.0 - 100 | 0.5 | - | - | - | [8] |
| Meconium (ng/g) | LOQ - 1500 | 30 | < 12.7 | 3.2 - 18.1 | - | [9] |
| Whole Blood | 1.9-3.2 - 190-320 | 1.9-3.2 | Within FDA/EMA guidelines | Within FDA/EMA guidelines | > 66.7 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for AEME quantification using GC-MS and LC-MS/MS.
1. GC-MS Quantification of AEME in Urine and Hair
This method involves extraction, derivatization, and subsequent analysis by GC-MS.
-
Sample Preparation:
-
Urine: 1 mL of urine is fortified with deuterated internal standards. The sample is then alkalinized with a phosphate (B84403) buffer (pH 8.4) and subjected to a three-step liquid-liquid extraction using a chloroform-isopropanol-n-heptane (50:17:33, v/v/v) solvent mixture.[2][11]
-
Hair: 50 mg of pulverized hair is subjected to acid hydrolysis overnight at 56°C in 0.1M HCl with deuterated internal standards.[2] The subsequent extraction follows the same liquid-liquid extraction protocol as for urine.[2][11]
-
-
Derivatization:
-
GC-MS Analysis:
2. LC-MS/MS Quantification of AEME in Urine
This method offers high sensitivity and specificity without the need for derivatization.
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Mobile Phase: A gradient of 20 mM ammonium (B1175870) formate (B1220265) (pH 2.7) and a methanol/acetonitrile mixture (50:50).[6][7]
-
Detection: Triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]
Visualizations
Experimental Workflow for AEME Quantification
Caption: General experimental workflows for AEME quantification by GC-MS and LC-MS/MS.
Signaling Pathway of this compound Methyl Ester (AEME)
Caption: AEME's interaction with cholinergic and dopaminergic systems and its role in apoptosis.
References
- 1. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sensitive method for detection of cocaine and associated analytes by liquid chromatography-tandem mass spectrometry in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A quantitative LC-MS/MS method for simultaneous determination of cocaine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Anhydroecgonine Methyl Ester (AEME): A Key Biomarker for Quantifying Crack Cocaine Use
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Understanding the Correlation Between Anhydroecgonine Levels and Patterns of Crack Cocaine Use.
This compound methyl ester (AEME), a primary pyrolysis product of crack cocaine, serves as a specific and reliable biomarker for monitoring the use of this potent stimulant. Unlike other cocaine metabolites, AEME is formed when cocaine base is heated, making its presence in biological samples a definitive indicator of crack cocaine consumption.[1][2] This guide provides a comprehensive comparison of AEME levels in relation to different patterns of crack cocaine use, supported by experimental data and detailed methodologies.
Correlation of AEME Levels with Crack Cocaine Use Patterns
The concentration of AEME in various biological matrices can provide insights into the extent and recency of crack cocaine use. While individual variability exists, studies have established general correlations between AEME levels and the patterns of consumption, such as heavy versus occasional use.
Data Summary: AEME Concentrations in Biological Samples of Crack Cocaine Users
The following table summarizes the reported concentrations of AEME in urine, hair, saliva, and sweat samples from individuals who have used crack cocaine. These values offer a comparative look at the typical ranges found in different biological specimens.
| Biological Matrix | Reported AEME Concentration Range | User Profile/Context | Reference |
| Urine | 5 - 1477 ng/mL | General crack cocaine users (n=90) | [1] |
| 23 ± 15 ng/mL (Peak Concentration) | Controlled administration of a single dose | [3] | |
| Hair | 0.20 - 21.56 ng/mg | Crack cocaine abusers (n=32) | [1] |
| Saliva | 5 - 18 ng/mL | Case of crack cocaine overdose | [1] |
| Sweat | 53 ng/patch | Heavy crack user (1g in 48 hours) | [3] |
Note: These values represent a range from various studies and can be influenced by factors such as individual metabolism, the dose and purity of the crack cocaine used, and the time of sample collection relative to the last use.
Comparative Analysis: AEME vs. Other Cocaine Metabolites
While benzoylecgonine (B1201016) (BZE) is the major metabolite of cocaine regardless of the route of administration, the presence of AEME is unique to smoking crack cocaine. This makes AEME a crucial marker for differentiating crack users from individuals who use other forms of cocaine, such as powder cocaine that is snorted or injected. In instances of suspected crack cocaine use, the simultaneous analysis of both BZE and AEME provides a more complete picture of an individual's drug use history.
Experimental Protocols
Accurate quantification of AEME is critical for correlating its levels with patterns of crack cocaine use. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for the detection and quantification of AEME in biological samples.
Key Experiment: Quantification of AEME in Urine, Hair, Saliva, and Sweat by GC-MS
This section details a typical experimental protocol for the simultaneous determination of AEME and other cocaine metabolites.
1. Sample Preparation:
-
Urine: A 5 mL urine sample is fortified with deuterated internal standards of the analytes of interest. The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the drugs.
-
Hair: Hair samples (approximately 50 mg) are washed to remove external contamination. The hair is then incubated in an acidic solution (e.g., HCl) to hydrolyze the hair matrix and release the incorporated drugs. The resulting solution is then extracted.
-
Saliva: Saliva samples (1 mL) are centrifuged to separate any particulate matter. The supernatant is then extracted using LLE.
-
Sweat: Sweat patches are desorbed using a suitable solvent to recover the collected sweat. The eluate is then concentrated and extracted.
2. Extraction:
-
A three-step liquid-liquid extraction is performed at a pH of 8.4 using a mixture of chloroform, isopropanol, and n-heptane (50:17:33, v/v).[1] This process effectively separates the drugs from the biological matrix.
3. Derivatization:
-
The extracted and dried residue is derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] This step converts the analytes into more volatile and thermally stable compounds suitable for GC-MS analysis.
4. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph equipped with a mass spectrometer.
-
The GC separates the different compounds based on their boiling points and interaction with the stationary phase of the column.
-
The mass spectrometer then fragments the molecules and detects the resulting ions, allowing for specific identification and quantification of AEME and other target analytes.
-
For AEME monitoring, characteristic ions at m/z 82, 166, 152, and 181 are typically used for confirmation.[1]
Visualizing the Workflow and Relationships
The following diagrams illustrate the formation of AEME and the analytical workflow for its detection.
References
A Comparative Analysis of Anhydroecgonine Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
Anhydroecgonine (AE) is a primary metabolite of this compound methyl ester (AEME), a significant pyrolysis product of crack cocaine. Understanding the metabolic fate of this compound across different species is crucial for preclinical toxicology studies and for the development of potential therapeutic interventions for cocaine abuse. This guide provides a comparative overview of this compound metabolism, with a focus on data from human and rat studies, summarizing key quantitative findings and detailing the experimental methodologies used in their determination.
Interspecies Metabolic Profile of this compound Methyl Ester (AEME)
The metabolism of AEME, the direct precursor to this compound, has been primarily investigated in humans and rats. While data for other species such as monkeys and mice remain limited, existing studies reveal species-specific differences in metabolic pathways and rates. The primary metabolic transformations of AEME include hydrolysis, N-demethylation, and N-oxidation. In the presence of ethanol, transesterification products are also observed.[1][2][3][4]
Quantitative Metabolic Data
The following table summarizes the identified metabolites of AEME and available quantitative data in humans and rats. It is important to note that direct quantitative comparison is challenging due to the different experimental models employed (in vivo human studies vs. in vitro rat microsomal studies).
| Metabolite | Species | Matrix | Concentration/Excretion | Study Type | Citation |
| This compound (AE) | Human | Plasma | Hydrolysis product of AEME | In vitro | [5] |
| Rat | Liver, Lung, Kidney, Brain Microsomes | Primary hydrolysis product; Liver shows highest activity | In vitro | [1][2] | |
| Anhydronorecgonine Methyl Ester (ANEME) | Rat | Liver and Lung Microsomes | N-demethylation product | In vitro | [1][2] |
| This compound Methyl Ester N-oxide (AEMENO) | Human | Blood, Urine | N-oxidation product | In vivo | [6] |
| Rat | Liver and Lung Microsomes | N-oxidation product | In vitro | [1][2] | |
| This compound Ethyl Ester (AEEE) | Rat | Liver and Lung Microsomes | Transesterification product (in presence of ethanol) | In vitro | [1][2] |
| Anhydronorecgonine Ethyl Ester (ANEEE) | Rat | Liver and Lung Microsomes | Transesterification product (in presence of ethanol) | In vitro | [1][2] |
| This compound Methyl Ester (AEME) | Human | Urine | 4 to 226 ng/mL | In vivo | |
| Human | Serum | 3 to 34 ng/mL | In vivo |
Note: Quantitative data for monkeys and mice are not sufficiently available in the reviewed literature for a direct comparison.
Metabolic Pathways
The metabolic pathways of AEME are depicted in the following diagram, illustrating the conversion to its primary metabolites.
Caption: Primary metabolic pathways of this compound methyl ester (AEME).
Experimental Protocols
The identification and quantification of this compound and its related metabolites have been accomplished using various analytical techniques. Below are detailed methodologies from key studies.
In Vitro Metabolism Studies using Rat Microsomes
-
Objective: To identify the metabolites of AEME using microsomal preparations from different rat organs.[1][2]
-
Methodology:
-
Microsome Preparation: Liver, lung, kidney, and brain tissues were obtained from male Sprague-Dawley rats. Microsomes were prepared by differential centrifugation.
-
Incubation: Microsomal protein was incubated with AEME in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) at 37°C.
-
Sample Preparation: The incubation was stopped by adding an ice-cold solvent. The mixture was then centrifuged, and the supernatant was extracted using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analytical Method: The extracts were analyzed by gas chromatography-mass spectrometry (GC-MS) and nanoelectrospray multiple-stage mass spectrometry (nanoESI-MSn). For the thermally labile metabolite AEMENO, liquid chromatography/electrospray mass spectrometry (LC/ESI-MS) was used.[6]
-
Analysis of AEME in Human Urine by GC-MS
-
Objective: To quantify the concentration of AEME in the urine of individuals who have smoked cocaine.
-
Methodology:
-
Sample Preparation: A three-step liquid-liquid extraction was performed on urine samples. Deuterated internal standards were added prior to extraction.
-
Derivatization: The extracted analytes were derivatized with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
GC-MS Analysis:
-
Gas Chromatograph: Hewlett-Packard 5890 or equivalent.
-
Column: HP-5 MS capillary column (30 m x 0.25 mm i.d.).
-
Injector Temperature: 260°C.
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 290°C.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV. Selected ion monitoring (SIM) was used for quantification.
-
-
Analysis of AEME Metabolites by LC-MS/MS
-
Objective: To detect and quantify AEME and its metabolites in biological fluids, particularly the thermally labile N-oxide metabolite.[6]
-
Methodology:
-
Sample Preparation: Solid-phase extraction (SPE) is typically used to extract the analytes from plasma or urine.
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) buffer and acetonitrile/methanol.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operated in positive ion mode. Multiple reaction monitoring (MRM) is used for selective and sensitive quantification.
-
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound and its metabolites in biological samples.
Caption: A generalized experimental workflow for metabolic studies of this compound.
Conclusion
The metabolism of this compound, primarily studied through its precursor AEME, shows distinct pathways including hydrolysis, N-demethylation, and N-oxidation. In vitro studies with rat liver microsomes have been instrumental in elucidating these pathways, identifying the liver as a key organ for hydrolysis.[1][2] In humans, AEME is hydrolyzed in plasma, and the N-oxide metabolite has been detected in the blood and urine of crack cocaine users.[5][6]
A significant data gap exists for the metabolism of this compound in monkeys and mice, limiting a comprehensive interspecies comparison. Future research should focus on obtaining quantitative pharmacokinetic data in these species to better inform preclinical models. Furthermore, the development and validation of standardized analytical methods would facilitate more direct comparisons of metabolic profiles across different laboratories and species. The provided experimental protocols offer a foundation for such future investigations.
References
- 1. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on hydrolytic and oxidative metabolic pathways of this compound methyl ester (methylecgonidine) using microsomal preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of this compound methyl ester N-oxide, a new metabolite of this compound methyl ester, using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Unveiling Chronic Crack Cocaine Use: A Comparative Guide to Hair Analysis and its Alternatives
For researchers, scientists, and drug development professionals, the accurate long-term monitoring of substance use is paramount. This guide provides an in-depth comparison of hair analysis for detecting chronic crack cocaine use against other established and emerging methods. Supported by experimental data, this document delves into the performance, protocols, and underlying mechanisms of each technique to inform methodological choices in clinical and research settings.
Hair analysis has emerged as a powerful tool for retrospective monitoring of drug consumption, offering a significantly wider detection window than traditional methods like urinalysis. This is particularly valuable for substances like crack cocaine, where patterns of chronic use are often of primary interest. This guide will objectively compare the performance of hair analysis with urinalysis, oral fluid (saliva) testing, sweat analysis, and nail testing for the long-term monitoring of cocaine use.
Comparative Performance of Drug Monitoring Methods
The efficacy of any drug testing method is determined by key parameters such as the window of detection, sensitivity, and specificity. The following table summarizes these metrics for various biological samples in the context of cocaine detection.
| Biological Sample | Detection Window | Sensitivity | Specificity | Cut-off Levels (Screening/Confirmation) |
| Hair | Months to years (dependent on hair length) | High | High | ~500 pg/mg / ~500 pg/mg[1][2] |
| Urine | 2-5 days (up to 2 weeks in heavy users) | Moderate to High | High | 150 ng/mL / 100 ng/mL |
| Oral Fluid (Saliva) | 24-48 hours[3][4] | High (for recent use) | High | 20-30 ng/mL / 8-10 ng/mL[5] |
| Sweat (Patch) | Up to 7 days or longer | High | High | 25 ng/patch / 25 ng/patch |
| Nails | Up to 6-12 months[6][7] | High | High | Not widely standardized |
In-Depth Look at Hair Analysis
Hair analysis offers a unique advantage in its ability to create a timeline of drug exposure. As hair grows at an average rate of approximately 1 cm per month, segmental analysis of a hair strand can provide a historical record of drug use over extended periods.
Experimental Protocol: Cocaine Detection in Hair by GC-MS
The following protocol outlines a standard procedure for the detection and quantification of cocaine and its metabolites in hair samples using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Collection:
-
Collect approximately 50 mg of hair (a lock of about the diameter of a pencil) from the vertex posterior of the head.
-
Cut the hair as close to the scalp as possible.
-
Note the orientation of the hair sample (root and tip).
2. Decontamination:
-
To remove external contaminants, wash the hair sample sequentially with:
-
Dichloromethane (B109758) (2 x 5 mL)
-
Methanol (B129727) (2 x 5 mL)
-
Deionized water (2 x 5 mL)
-
-
Dry the hair sample at room temperature.
3. Extraction:
-
Cut the decontaminated hair into small segments (1-2 mm).
-
Incubate the hair segments in 1 mL of methanol overnight at 40°C in a sealed vial.
-
Alternatively, use enzymatic digestion or alkaline hydrolysis.
-
Centrifuge the sample and collect the supernatant.
4. Solid-Phase Extraction (SPE) for Clean-up:
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a mild solvent to remove interferences.
-
Elute the analytes (cocaine and its metabolites) with a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol (B130326) with a small amount of ammonium (B1175870) hydroxide).
5. Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) to improve the volatility and chromatographic properties of the analytes.
-
Heat the sample at 70°C for 20-30 minutes.
6. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatograph (GC) conditions:
-
Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector temperature: ~250°C.
-
Oven temperature program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 300°C) to separate the analytes.
-
-
Mass Spectrometer (MS) conditions:
-
Operate in electron ionization (EI) mode.
-
Acquire data in selected ion monitoring (SIM) mode for higher sensitivity and specificity, targeting characteristic ions of cocaine and its metabolites (e.g., benzoylecgonine, cocaethylene).
-
7. Data Analysis:
-
Identify and quantify the analytes based on their retention times and the abundance of their characteristic ions compared to a calibrated standard curve.
The Neurobiology of Cocaine: A Signaling Pathway Perspective
Cocaine's addictive properties are primarily mediated through its interaction with the brain's reward system, specifically the dopaminergic signaling pathway. Cocaine blocks the dopamine (B1211576) transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft. This sustained presence of dopamine results in the intense euphoria and reinforcing effects associated with the drug.
Alternative Methods for Long-Term Monitoring
While hair analysis is a robust method for long-term monitoring, several alternatives offer distinct advantages and are suited for different contexts.
Oral Fluid (Saliva) Testing
Oral fluid testing is a non-invasive method that is easy to administer. It primarily detects recent drug use, typically within the last 24 to 48 hours.[3][4] While its detection window is significantly shorter than hair analysis, its ease of collection makes it suitable for frequent testing scenarios. Studies have shown high sensitivity and specificity for cocaine in oral fluid, particularly for detecting recent use.[5][8]
Sweat Patch Analysis
Sweat patches are worn on the skin for an extended period (e.g., 7 days) and continuously collect sweat. This method provides a cumulative measure of drug use over the patch's wear-time. Research has demonstrated good correlation between the amount of cocaine detected in sweat patches and self-reported use, as well as with urine toxicology results.[2] The sensitivity and specificity of sweat patch analysis for cocaine are generally high.[9]
Nail Testing
Similar to hair, nails are a keratinous matrix that can be used for the retrospective detection of drug use. Drugs are incorporated into the nail plate as it grows. Fingernails can provide a detection window of up to 6 months, while toenails can extend this to 12 months.[6][7] Nail analysis has shown a marked increase in the detection of cocaine use compared to conventional postmortem analysis of blood and urine.[10]
Conclusion
The validation of hair analysis for the long-term monitoring of crack cocaine use is well-established, offering a unique historical perspective on an individual's drug consumption patterns. Its long detection window and the ability for segmental analysis provide invaluable data for both clinical and research purposes. However, the choice of a monitoring method should be guided by the specific requirements of the study or application. For monitoring recent use or for frequent, non-invasive testing, oral fluid and sweat analysis present viable alternatives. Nail analysis, with its extended detection window, offers another powerful tool for retrospective investigation. By understanding the strengths and limitations of each method, researchers and drug development professionals can select the most appropriate tool to achieve their monitoring objectives.
References
- 1. A Guide to Cocaine Drug Testing | DNA Legal [dnalegal.com]
- 2. Measuring outcome in cocaine clinical trials: a comparison of sweat patches with urine toxicology and participant self-report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the Different Types of Drug Tests: Urine, Hair, Saliva, and More [fastestlabs.com]
- 4. detoxtorehab.com [detoxtorehab.com]
- 5. academic.oup.com [academic.oup.com]
- 6. alphabiolabs.ie [alphabiolabs.ie]
- 7. smartestlabs.com [smartestlabs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Identification of cocaine analytes in fingernail and toenail specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
anhydroecgonine's affinity for muscarinic cholinergic receptors versus other compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of anhydroecgonine (AEME), a pyrolysis product of cocaine, for the five subtypes of muscarinic cholinergic receptors (M1-M5). For contextual understanding and to provide a benchmark, the binding affinities of well-established muscarinic receptor antagonists—atropine (B194438), pirenzepine (B46924), darifenacin, and scopolamine—are presented alongside. This document is intended to serve as a valuable resource for researchers investigating the pharmacological profile of AEME and for professionals in the field of drug development targeting muscarinic receptors.
Comparative Binding Affinities at Muscarinic Receptors
The binding affinity of a compound for a receptor is a critical parameter in determining its potency and potential pharmacological effects. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the primary ligand. A lower Ki value signifies a higher binding affinity.
The following table summarizes the Ki values of this compound and other selected compounds for the M1, M2, M3, M4, and M5 muscarinic receptor subtypes. The data has been compiled from various radioligand binding studies. It is important to note that experimental conditions can influence these values.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| This compound (AEME) | 25,700[1] | 19,500[1] | 33,900[1] | 24,500[1] | 29,500[1] |
| Atropine | 1.27 - 2.22[2] | 3.24 - 4.32[2] | 2.21 - 4.16[2] | 0.77 - 2.38[2] | 2.84 - 3.39[2] |
| Pirenzepine | 18[3] | 480 - 690[3] | - | - | - |
| Darifenacin | 6.3[4] | 398.1[4] | 0.8[4][5] | 501.2[4] | 10.0[4] |
| Scopolamine | 0.83[6] | 5.3[6] | 0.34[6] | 0.38[6] | 0.34[6] |
Note: The Ki values for AEME were originally reported in µM and have been converted to nM for consistency.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for muscarinic receptors is predominantly carried out using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Objective:
To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1-M5).
Materials and Reagents:
-
Cell Membranes: Membranes from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: A high-affinity muscarinic antagonist radiolabeled with tritium (B154650) ([³H]), such as [³H]-N-methylscopolamine ([³H]-NMS). The concentration used should be approximately the dissociation constant (Kd) of the radioligand for the specific receptor subtype.
-
Test Compound: The compound of interest (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO or distilled water) to create a stock solution.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine, to determine the amount of non-specific binding of the radioligand.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A liquid scintillation cocktail suitable for detecting tritium.
-
Equipment: 96-well microplates, pipettes, cell harvester with glass fiber filter mats (e.g., Whatman GF/C), liquid scintillation counter, and an incubator.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
On the day of the experiment, thaw the frozen cell membrane aliquots on ice.
-
Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields a sufficient signal-to-noise ratio.
-
Prepare serial dilutions of the test compound. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Prepare the radioligand solution in the assay buffer at a concentration approximately equal to its Kd.
-
Prepare the NSB control solution by dissolving atropine in the assay buffer to a final concentration of 1-10 µM.[7]
-
-
Assay Plate Setup:
-
Set up the 96-well plate in triplicate for each condition:
-
Total Binding (TB): Wells containing assay buffer, radioligand, and cell membranes.
-
Non-specific Binding (NSB): Wells containing the NSB control (atropine), radioligand, and cell membranes.[7]
-
Competition: Wells containing a specific concentration of the test compound, radioligand, and cell membranes.
-
-
-
Incubation:
-
To the appropriate wells of the 96-well plate, add the assay components in the following order: assay buffer (or test compound or NSB control), radioligand, and finally the cell membranes to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the specific receptor subtype (this should be predetermined from saturation binding experiments).
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
Muscarinic Receptor Signaling Pathways
References
- 1. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Affinities of pirenzepine for muscarinic cholinergic receptors in membranes isolated from bovine tracheal mucosa and smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ics.org [ics.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
comparative study of anhydroecgonine effects on different neuronal cell types
For Researchers, Scientists, and Drug Development Professionals
Anhydroecgonine methyl ester (AEME), the primary pyrolysis product of crack cocaine, presents a significant area of study in neurotoxicology and addiction research. Understanding its distinct effects on various neuronal populations is crucial for developing targeted therapeutic interventions. This guide provides a comparative analysis of AEME's documented effects on hippocampal and dopaminergic neurons, and explores potential implications for GABAergic and serotonergic systems based on current knowledge.
Comparative Effects of this compound on Neuronal Cell Types
The following table summarizes the key findings from in vitro and in vivo studies on the effects of AEME on different neuronal cell types. It is important to note that while research on hippocampal and dopaminergic neurons has provided specific insights into AEME's actions, direct experimental data on its effects on GABAergic and serotonergic neurons is currently limited.
| Neuronal Cell Type | Key Effects of this compound (AEME) | Supporting Experimental Data |
| Hippocampal Neurons | Neurotoxicity: AEME is more potent in inducing neuronal death than cocaine.[1][2][3] The combination of AEME and cocaine results in an additive or synergistic neurotoxic effect.[1][2][3] Mechanism of Action: Neurotoxicity is mediated through the activation of muscarinic cholinergic receptors.[1][3] This activation leads to the initiation of the apoptotic cascade, evidenced by increased caspase-3 and caspase-9 activity.[1][4][5] | - Cell Viability Assays (MTT & LDH): Demonstrated a dose-dependent decrease in the viability of primary rat hippocampal cells exposed to AEME.[1][2][3] - Caspase Activity Assays: Showed a significant increase in caspase-3 and caspase-9 activity in AEME-treated hippocampal neurons.[1][4][5] - Receptor Binding Assays: Confirmed that AEME has an affinity for muscarinic cholinergic receptors.[1][3] - Antagonist Studies: The neurotoxic effects of AEME were prevented by the muscarinic receptor antagonist, atropine.[1][3] |
| Dopaminergic Neurons | Dopamine (B1211576) Dysregulation: AEME, particularly in combination with cocaine, leads to increased dopamine levels in the caudate-putamen (CPu) and nucleus accumbens (NAc).[6][7] Receptor Plasticity: Chronic co-exposure to AEME and cocaine results in a downregulation of dopamine D1 receptors in the caudate-putamen.[6] | - In Vivo Microdialysis: Revealed elevated dopamine concentrations in the CPu and NAc of rats co-administered AEME and cocaine.[6] - Western Blot Analysis: Showed decreased protein levels of D1 receptors in the CPu of rats treated with a combination of AEME and cocaine.[6] |
| GABAergic Neurons | Effects Not Directly Studied for AEME. Based on the effects of cocaine, it can be hypothesized that AEME may indirectly modulate GABAergic neurotransmission. Cocaine has been shown to alter the function of GABAergic neurons in the ventral tegmental area (VTA), which could contribute to its addictive properties. | - No direct experimental data for AEME is currently available. Studies on cocaine have utilized electrophysiology and immunohistochemistry to demonstrate its impact on GABAergic neurons in the VTA. |
| Serotonergic Neurons | Effects Not Directly Studied for AEME. The impact of AEME on the serotonin (B10506) system is not well-characterized. As a structural analog of cocaine, which is a known serotonin reuptake inhibitor, AEME could potentially interact with the serotonin transporter (SERT). | - No direct experimental data for AEME is currently available. Research on cocaine's effects on the serotonergic system has employed techniques such as radioligand binding assays to determine its affinity for SERT and microdialysis to measure changes in serotonin levels. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Primary Hippocampal Neuron Culture
-
Tissue Preparation: Hippocampi are dissected from embryonic day 18 (E18) Wistar rat fetuses.
-
Cell Dissociation: The tissue is enzymatically dissociated using trypsin-EDTA and mechanically triturated to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-L-lysine-coated culture plates at a density of 2x10^5 cells/cm².
-
Culture Medium: Neurons are maintained in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assays
-
MTT Assay:
-
After treatment with AEME and/or cocaine, the culture medium is replaced with a medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cells are incubated for 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Lactate Dehydrogenase (LDH) Assay:
-
The culture supernatant is collected after treatment.
-
The amount of LDH released from damaged cells is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Absorbance is measured at the appropriate wavelength.
-
Caspase Activity Assay
-
Cell lysates are prepared from treated and control neurons.
-
The activity of caspase-3 and caspase-9 is measured using a fluorometric assay kit.
-
The assay is based on the cleavage of a specific fluorogenic substrate by the respective caspase, resulting in the release of a fluorescent molecule.
-
Fluorescence is measured using a fluorometer.
In Vivo Microdialysis
-
Probe Implantation: Guide cannulas are stereotaxically implanted into the caudate-putamen or nucleus accumbens of adult male Wistar rats.
-
Recovery: Animals are allowed to recover for at least 7 days post-surgery.
-
Microdialysis: A microdialysis probe is inserted through the guide cannula, and the brain is perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of AEME and/or cocaine.
-
Neurotransmitter Analysis: Dopamine levels in the dialysates are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Western Blot Analysis
-
Tissue Homogenization: Brain tissue from the caudate-putamen is homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody against the dopamine D1 receptor, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for AEME-induced neurotoxicity in hippocampal neurons and a typical experimental workflow for assessing neurotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ovid.com [ovid.com]
- 3. This compound methyl ester, a cocaine pyrolysis product, may contribute to cocaine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crack cocaine - Wikipedia [en.wikipedia.org]
- 7. Methylecgonidine - Wikipedia [en.wikipedia.org]
assessing the contribution of anhydroecgonine to the overall toxicity of crack cocaine
For Researchers, Scientists, and Drug Development Professionals
The pyrolysis of cocaine during the smoking of "crack" cocaine produces a unique and potent psychoactive compound, anhydroecgonine methyl ester (AEME). Emerging research indicates that AEME is not merely an inactive byproduct but a significant contributor to the overall toxicity of crack cocaine, in some cases exhibiting greater toxicity than cocaine itself. This guide provides a comprehensive comparison of the toxicological profiles of AEME and cocaine, supported by experimental data, to elucidate the specific role of this pyrolysis product in the adverse effects associated with crack cocaine use.
Comparative Toxicity Profile: this compound vs. Cocaine
Experimental evidence, primarily from in vitro studies, demonstrates that AEME exhibits significant neurotoxicity, often exceeding that of cocaine. Furthermore, the combination of AEME and cocaine produces additive or synergistic toxic effects.
Neurotoxicity
Studies utilizing rat primary hippocampal cell cultures have consistently shown AEME to be a potent neurotoxin.[1][2][3]
Key Findings:
-
Greater Neurotoxic Potential: AEME demonstrates a greater neurotoxic potential than cocaine after 24 and 48 hours of exposure in hippocampal cell cultures.[1][2][4]
-
Additive Effects: When combined, AEME and cocaine exhibit an additive neurotoxic effect, suggesting a heightened risk for neuronal damage in crack cocaine users.[1][2][4][5]
-
Distinct Mechanisms of Cell Death: While both compounds decrease cell viability, cocaine is more associated with increased lactate (B86563) dehydrogenase (LDH) release, indicative of membrane damage.[1][2][3] In contrast, AEME-induced neurotoxicity is more closely linked to apoptosis, as evidenced by increased caspase-3 activity.[1][2][3]
| Parameter | This compound Methyl Ester (AEME) | Cocaine | AEME + Cocaine Combination | Source(s) |
| Cell Viability (MTT Assay) | More potent reduction in cell viability compared to cocaine. | Reduces cell viability. | Additive reduction in cell viability. | [1][2] |
| Membrane Integrity (LDH Assay) | No significant increase in LDH release. | Increased LDH release. | Increased LDH release. | [1][2] |
| Apoptosis (Caspase-3 Activity) | Increased caspase-3 activity after 6 hours of exposure. | Increased caspase-3 activity after 3 and 6 hours of exposure. | Additive or potentiated increase in caspase-3 activity. | [1][2] |
Cardiotoxicity
In vivo and in vitro studies indicate that AEME has significant cardiovascular effects, distinct from those of cocaine.
Key Findings:
-
Hypotension and Tachycardia: In vivo studies in sheep have shown that intravenous administration of AEME causes significant hypotension and tachycardia.[1][6] These effects are consistent with muscarinic cholinergic agonism and are antagonized by atropine (B194438).[1][6]
-
Negative Inotropic Effects: In vitro studies on isolated ferret cardiac myocytes demonstrated that AEME has a more potent negative inotropic (force of contraction) effect than cocaine.[7] This effect is mediated primarily through M2 muscarinic receptors.[7]
-
Potential for Myocyte Damage: Unlike cocaine, the effects of high doses of AEME on cardiac myocytes were found to be irreversible within the experimental timeframe, suggesting the potential for direct structural damage to heart muscle cells.[7]
| Parameter | This compound Methyl Ester (AEME) | Cocaine | Source(s) |
| Blood Pressure (in vivo, sheep) | Hypotension | Hypertension (known effect) | [1][6] |
| Heart Rate (in vivo, sheep) | Tachycardia | Tachycardia (known effect) | [1][6] |
| Myocardial Contraction (in vitro) | Potent negative inotropic effect | Negative inotropic effect | [7] |
| Myocyte Integrity (in vitro) | Potential for irreversible damage at high doses | Reversible effects | [7] |
Hepatotoxicity
The direct hepatotoxicity of AEME has been less extensively studied. However, research on its metabolism suggests a potential role for the liver in its toxicokinetics.
Key Findings:
-
Hepatic Metabolism: AEME is metabolized in the liver, and its oxidative metabolism has been studied in rat liver microsomes.[8] Cocaine itself can be transformed into hepatotoxic metabolites through oxidative pathways.[8] The contribution of AEME's metabolites to liver damage requires further investigation. Some research suggests that smoking crack cocaine may be more cardiotoxic due to methylecgonidine's effects on both lung and liver tissue.[9]
Experimental Protocols
In Vitro Neurotoxicity Assessment
1. Cell Culture: Primary hippocampal cell cultures are prepared from rat embryos and maintained in a suitable growth medium.
2. Treatment: Cells are exposed to varying concentrations of AEME, cocaine, or a combination of both for specific durations (e.g., 24 and 48 hours).
3. Cell Viability (MTT) Assay:
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Following treatment, the culture medium is replaced with a solution containing MTT.
-
Cells are incubated to allow for the conversion of MTT to formazan.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[1]
-
4. Membrane Integrity (LDH) Assay:
-
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH), a cytosolic enzyme, released into the culture medium upon cell membrane damage.
-
Procedure:
-
After treatment, a sample of the culture medium is collected.
-
The LDH activity in the medium is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan.
-
The absorbance of the colored product is measured, which is proportional to the amount of LDH released.[1]
-
5. Apoptosis (Caspase-3 Activity) Assay:
-
Principle: This assay measures the activity of caspase-3, a key executioner enzyme in the apoptotic pathway.
-
Procedure:
-
Cell lysates are prepared after treatment.
-
A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the lysates.
-
Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified by measuring absorbance or fluorescence.[1]
-
In Vivo Cardiovascular Assessment in Sheep
1. Animal Preparation: Sheep are surgically instrumented for the measurement of arterial blood pressure and heart rate.
2. Drug Administration: AEME is administered intravenously at various doses. In some experiments, animals are pre-treated with atropine to assess the role of muscarinic receptors.
3. Hemodynamic Monitoring: Blood pressure and heart rate are continuously monitored and recorded before, during, and after drug administration to determine the cardiovascular effects.[6]
Signaling Pathways and Mechanisms of Toxicity
The toxicity of AEME is mediated by distinct signaling pathways, primarily involving the cholinergic system and the induction of oxidative stress.
Muscarinic Receptor-Mediated Neurotoxicity
AEME acts as a partial agonist at M1 and M3 muscarinic acetylcholine (B1216132) receptors.[10] This interaction triggers a cascade of intracellular events leading to neuronal cell death.
References
- 1. ovid.com [ovid.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of methylecgonidine, a crack cocaine pyrolyzate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of cocaine and methylecgonidine on intracellular Ca2+ and myocardial contraction in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of this compound methyl ester N-oxide, a new metabolite of this compound methyl ester, using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crack cocaine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Anhydroecgonine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of anhydroecgonine. Researchers, scientists, and drug development professionals must adhere to strict federal and local regulations due to the controlled and hazardous nature of this compound. This guide outlines procedures for the safe handling and disposal of both DEA-exempt and non-exempt this compound preparations.
Executive Summary
This compound is a pyrolysis product of cocaine and is also used as a chemical intermediate. It is classified as a Schedule II controlled substance by the U.S. Drug Enforcement Administration (DEA). However, it is often supplied to researchers in a DEA-exempt preparation, typically a dilute solution in acetonitrile (B52724). The proper disposal route for this compound is contingent on its regulatory status. Non-exempt this compound must be disposed of in a manner that renders it "non-retrievable" in accordance with DEA regulations, primarily through a licensed reverse distributor or incineration. DEA-exempt preparations, while not subject to controlled substance disposal regulations, must be treated as hazardous chemical waste due to the toxicity of both this compound and its common solvent, acetonitrile.
Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to observe the following safety precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Kit: Ensure a spill kit appropriate for flammable and toxic chemicals is readily available.
-
Avoid Inhalation and Contact: this compound is toxic if swallowed or inhaled and harmful in contact with skin.[1] Avoid generating dust or aerosols.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and its common solvent, acetonitrile.
| Property | This compound Methyl Ester | Acetonitrile |
| Molecular Formula | C₁₀H₁₅NO₂ | C₂H₃N |
| Molecular Weight | 181.23 g/mol | 41.05 g/mol |
| Physical State | Solid | Liquid |
| Hazards | Toxic if swallowed, Toxic if inhaled, Harmful in contact with skin, Causes serious eye irritation, May cause an allergic skin reaction.[1] | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin or if inhaled, Causes serious eye irritation. |
| Primary Disposal Route | DEA regulations for Schedule II substances (non-exempt); Hazardous chemical waste (exempt). | Hazardous chemical waste (incineration). |
Disposal Procedures
The appropriate disposal procedure for this compound depends on whether the material is a DEA-exempt preparation.
Disposal of Non-Exempt this compound (Schedule II Controlled Substance)
Disposal of non-exempt this compound must adhere to DEA regulations for Schedule II controlled substances. The primary principle is that the substance must be rendered "non-retrievable," meaning it cannot be readily isolated or re-used.
Method 1: Reverse Distributor
This is the most common and recommended method for laboratories.
-
Contact a DEA-Registered Reverse Distributor: Your institution's Environmental Health and Safety (EHS) department can provide a list of approved reverse distributors.
-
Complete DEA Form 41: This form documents the substances being disposed of. The reverse distributor will provide guidance on completing this form.
-
Packaging and Transfer: Follow the reverse distributor's instructions for securely packaging the this compound. For Schedule II substances, a DEA Form 222 may be required for the transfer.
-
Record Keeping: Maintain all disposal records, including the completed DEA Form 41, for a minimum of two years.
Method 2: Incineration
Incineration is the only disposal method explicitly stated by the DEA to meet the "non-retrievable" standard. This is typically carried out by a licensed hazardous waste disposal facility.
-
Contact your EHS Department: Arrange for the collection of the this compound waste by your institution's hazardous waste program.
-
Proper Labeling: Ensure the waste container is clearly labeled as "Hazardous Waste," and includes the chemical name and concentration.
-
Documentation: Your EHS department will handle the necessary manifests for transport to a licensed incineration facility.
Disposal of DEA-Exempt this compound Preparations
DEA-exempt preparations of this compound are typically dilute solutions in a solvent such as acetonitrile. While not subject to DEA controlled substance disposal regulations, the waste is still considered hazardous due to the toxicity of this compound and the flammability and toxicity of acetonitrile.
On-Site Chemical Destruction (for small quantities in solution)
This protocol is for the chemical destruction of small quantities of this compound in a research setting. This compound is known to undergo hydrolysis at a basic pH. This procedure utilizes a strong base to break down the this compound molecule.
Materials:
-
This compound in acetonitrile solution
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Water
-
Stir plate and stir bar
-
Appropriate glass beaker or flask
-
pH paper or pH meter
Procedure:
-
Dilution: In a chemical fume hood, dilute the this compound/acetonitrile solution with water to a concentration of less than 1 mg/mL of this compound.
-
Basification: While stirring, slowly add a concentrated solution of NaOH or KOH to the diluted this compound solution. Monitor the pH, aiming for a final pH of >12.
-
Reaction: Allow the basic solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the this compound.
-
Neutralization: After 24 hours, neutralize the solution by slowly adding a dilute acid (e.g., hydrochloric acid or sulfuric acid) until the pH is between 6 and 8.
-
Disposal: The resulting neutralized solution, which now contains the hydrolysis products of this compound and acetonitrile, should be collected as hazardous waste for disposal via your institution's EHS department.
Experimental Workflow and Decision Diagram
The following diagrams illustrate the logical flow of the disposal process.
Caption: Decision workflow for this compound disposal.
Caption: On-site chemical destruction protocol workflow.
References
Personal protective equipment for handling Anhydroecgonine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of Anhydroecgonine, a pyrolysis product of cocaine. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.
This compound and its derivatives are classified as hazardous materials, with acute toxicity when swallowed or inhaled, and are harmful in contact with skin.[1] They can cause serious eye irritation and may lead to an allergic skin reaction.[1] Furthermore, this compound methyl ester is a highly flammable liquid and vapor.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. Proper selection and use of PPE are the final barriers to exposure after engineering and administrative controls have been implemented.[2]
| Protection Type | Equipment | Specifications and Use |
| Eye/Face Protection | Safety Goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards.[4] |
| Skin Protection | Chemical-resistant gloves | Wear two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[2][5] The inner glove should be tucked under the gown cuff, and the outer glove should extend over the cuff.[5] Change gloves frequently (e.g., every 30-60 minutes) or immediately if contaminated, torn, or punctured.[2][5] |
| Protective Gown/Clothing | Wear a disposable, low-permeability, lint-free gown with a solid front, long sleeves, and tight-fitting cuffs.[5] Fire/flame resistant and impervious clothing is recommended.[3] | |
| Respiratory Protection | Air-purifying respirator | Use a full-face respirator with appropriate chemical cartridges if exposure limits are exceeded, if irritation is experienced, or when working outside of a ventilated enclosure.[3][6] Ensure proper fit-testing and training in accordance with OSHA standards.[2][7] A self-contained breathing apparatus (SCBA) may be required for high-concentration exposures or emergencies.[4] |
| Foot Protection | Chemical-resistant boots | Steel-toe boots or shoes are recommended.[4] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to prevent the formation of aerosols and vapors.[1][8]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Safe Handling Practices:
-
Do not eat, drink, or smoke in areas where this compound is handled.[6][8]
-
Wash hands thoroughly after handling.[8]
-
Keep ignition sources away and protect against electrostatic charges.[1]
-
Open and handle containers with care.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place in tightly closed containers.[6]
-
Refer to the manufacturer's certificate for specific storage temperature conditions.[6]
Disposal Plan
-
Dispose of this compound and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter sewers or waterways.[6]
-
Contaminated clothing should be removed immediately and decontaminated before reuse or disposed of as hazardous waste.[1][8]
-
Outer gloves should be placed in a sealable container for disposal after each use.[5]
Emergency Procedures
Spill Response Workflow
Caption: Workflow for responding to an this compound spill.
First-Aid Measures:
-
General: Immediately remove any clothing soiled by the product.[1] Medical observation is recommended for at least 48 hours after an accident, as symptoms of poisoning may be delayed.[1]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of water.[8] Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pppmag.com [pppmag.com]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. lgcstandards.com [lgcstandards.com]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
